molecular formula C17H26N2O8 B558366 Boc-Asp(OtBu)-OSu CAS No. 50715-50-9

Boc-Asp(OtBu)-OSu

Número de catálogo: B558366
Número CAS: 50715-50-9
Peso molecular: 386.4 g/mol
Clave InChI: PIITZDSTZQZNQH-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Asp(OtBu)-OSu, also known as this compound, is a useful research compound. Its molecular formula is C17H26N2O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50715-50-9
Record name N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Asp(OtBu)-OSu: Properties, Structure, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Asp(OtBu)-OSu, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry and drug development.[1] Its unique trifunctional nature, with the α-amino group protected by a Boc group, the β-carboxyl group protected by a tert-butyl (OtBu) group, and the α-carboxyl group activated as an N-hydroxysuccinimide (OSu) ester, makes it an efficient building block for the synthesis of complex peptides and other organic molecules.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound.

Chemical Structure and Properties

This compound is a white to off-white powder with the molecular formula C17H26N2O8 and a molecular weight of 386.40 g/mol .[1][4] The structure incorporates key functional groups that dictate its reactivity and utility in chemical synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C17H26N2O8[1][4]
Molecular Weight 386.40 g/mol [4][5]
Appearance White to off-white powder[1][6]
Melting Point 98-107 °C[1]
Purity ≥98% (HPLC)[1][4]
CAS Number 50715-50-9[1][4]
Optical Rotation [α]20/D −27±1°, c = 1% in dioxane[7]
Storage Temperature -20°C to 8°C[1]
Structural Identifiers
IdentifierValueReferences
SMILES CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)ON1C(=O)CCC1=O[7]
InChI 1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1[7]
InChI Key PIITZDSTZQZNQH-JTQLQIEISA-N[7]

Experimental Protocols

This compound is a primary reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc protection strategy.[6] The activated OSu ester allows for efficient and direct coupling to the free amino group of a growing peptide chain, while the Boc and OtBu protecting groups prevent unwanted side reactions.

General Protocol for Boc-SPPS Coupling

This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Merrifield or PAM resin) with the initial amino acid attached.

  • Swell the resin in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes.

2. N-terminal Deprotection:

  • Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.

  • Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

  • Neutralize the resulting trifluoroacetate salt by washing with a solution of a tertiary amine, such as Diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).

  • Wash the resin again with DCM and then with DMF to prepare for the coupling step.

3. Coupling of this compound:

  • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add the solution of this compound to the deprotected and neutralized resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF to remove any unreacted this compound and by-products.

  • Wash the resin with DCM to prepare for the next deprotection step or final cleavage.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously using a strong acid cocktail, typically containing TFA with scavengers such as triisopropylsilane and water.

SPPS_Workflow cluster_0 Boc-SPPS Cycle for this compound cluster_1 Final Steps Resin Resin with N-terminal protected peptide Swell Swell resin in DCM/DMF Resin->Swell Deprotect N-terminal Boc deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash with DCM Deprotect->Wash1 Neutralize Neutralize with DIPEA/DCM Wash1->Neutralize Wash2 Wash with DCM and DMF Neutralize->Wash2 Couple Couple with this compound in DMF Wash2->Couple Wash3 Wash with DMF and DCM Couple->Wash3 Cycle Repeat cycle for next amino acid Wash3->Cycle Cycle->Deprotect Cleave Cleavage from resin and side-chain deprotection (TFA cocktail) Cycle->Cleave After final cycle Purify Purify peptide (e.g., HPLC) Cleave->Purify

Caption: Experimental workflow for Boc-SPPS using this compound.

Applications in Drug Development and Bioconjugation

The use of this compound is integral to the synthesis of peptide-based therapeutics. The aspartic acid residue it introduces can be crucial for the biological activity of the peptide, influencing its conformation, solubility, and interaction with biological targets.

Furthermore, the bifunctional nature of the deprotected aspartic acid residue (with two carboxylic acid groups) can be exploited in bioconjugation.[1] For instance, one carboxyl group can be used for attachment to a solid support or another molecule, while the other remains available for further modification or interaction. This versatility makes this compound a valuable reagent in the construction of complex biomolecules and targeted drug delivery systems.[1]

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[5] For long-term storage, it is recommended to keep the compound at temperatures between -20°C and 8°C to maintain its stability and reactivity.[1]

Conclusion

This compound is a cornerstone reagent in modern peptide synthesis, offering a reliable and efficient method for the introduction of a protected aspartic acid residue. Its well-defined chemical properties and reactivity profile make it an indispensable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Understanding its characteristics and the protocols for its use is essential for the successful synthesis of complex peptides and related molecules.

References

Boc-Asp(OtBu)-OSu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound Boc-Asp(OtBu)-OSu.

Core Data Presentation

The key quantitative data for this compound, also known as Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, are summarized in the table below for easy reference and comparison.[1][2]

ParameterValue
CAS Number 50715-50-9[1][2][3][4]
Molecular Weight 386.40 g/mol [1][2][5]
Molecular Formula C₁₇H₂₆N₂O₈[1][2][3]
Purity ≥98%[1][3]
Appearance White to off-white powder[3]
Melting Point 101-107 ºC[3]

Experimental Protocols

While this guide does not detail specific experimental protocols, this compound is a commonly used amino acid derivative in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine terminus, while the OSu (N-hydroxysuccinimide) ester is an activating group for the carboxyl terminus, facilitating peptide bond formation. The OtBu (tert-butyl) group protects the side chain carboxyl group of the aspartic acid residue.

A typical experimental workflow involving this compound would include:

  • Deprotection: Removal of the N-terminal protecting group from the growing peptide chain attached to a solid support.

  • Coupling: Introduction of this compound to the deprotected N-terminus of the peptide chain. The activated OSu ester reacts with the free amine to form a new peptide bond.

  • Washing: Removal of excess reagents and byproducts.

  • Repetition: Steps 1-3 are repeated with subsequent amino acid derivatives to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups (including the OtBu group on the aspartic acid side chain) are removed, typically using a strong acid such as trifluoroacetic acid (TFA).

Mandatory Visualization

The following diagram illustrates the relationship between the chemical compound and its key identifiers.

This compound This compound CAS Number CAS Number This compound->CAS Number Molecular Weight Molecular Weight This compound->Molecular Weight 50715-50-9 50715-50-9 CAS Number->50715-50-9 386.40 g/mol 386.40 g/mol Molecular Weight->386.40 g/mol

Caption: Key identifiers for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-succinimidyl ester, commonly known as Boc-Asp(OtBu)-OSu. This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a protected aspartic acid residue into peptide chains. This document outlines the chemical properties, a detailed experimental protocol for its synthesis, and methods for its purification and characterization.

Introduction

This compound is a widely used reagent in peptide chemistry. The N-terminal α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the β-carboxylic acid function of the aspartic acid side chain is protected as a tert-butyl (OtBu) ester. The α-carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with the free amino group of a growing peptide chain to form a stable amide bond. This strategic protection and activation scheme allows for the controlled and efficient assembly of complex peptides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the precursor, Boc-L-aspartic acid 4-tert-butyl ester (Boc-Asp(OtBu)-OH), and the final product, this compound, is presented in Table 1. This data is essential for the identification and quality control of these compounds.

Table 1: Chemical and Physical Properties

PropertyBoc-Asp(OtBu)-OHThis compound
Synonyms N-Boc-L-aspartic acid 4-tert-butyl esterBoc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester
Molecular Formula C₁₃H₂₃NO₆C₁₇H₂₆N₂O₈
Molecular Weight 289.32 g/mol [1]386.40 g/mol [2][3]
CAS Number 1676-90-0[1][4]50715-50-9[2][3]
Appearance White powderWhite to off-white powder[3]
Melting Point 64-67 °C[1]98-102 °C[2]
Optical Rotation [α]²⁰/D +2.0±0.4°, c = 1% in methanol[1][α]²⁰/D −27±1°, c = 1% in dioxane[2]
Purity ≥99.0% (TLC)[1]≥98.0% (C/N or HPLC)[2][3]
Storage Temperature 2-8°C[1]−20°C[2]

Synthesis of this compound

The synthesis of this compound involves the activation of the α-carboxylic acid of Boc-Asp(OtBu)-OH with N-hydroxysuccinimide (NHS) using a coupling agent, typically dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol

This protocol is a general guideline based on established methods for the synthesis of NHS esters. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

  • Boc-L-aspartic acid 4-tert-butyl ester (Boc-Asp(OtBu)-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Asp(OtBu)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM). Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of DCC (1.1 eq) in anhydrous DCM. Add the DCC solution dropwise to the stirred solution of the amino acid and NHS over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material (Boc-Asp(OtBu)-OH). The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Work-up: After the reaction is complete, filter off the precipitated DCU using a sintered glass funnel. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is typically purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or isopropanol.

  • Slowly add a non-polar solvent, such as hexane or petroleum ether, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and purification of this compound.

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents BocAspOH Boc-Asp(OtBu)-OH Reaction + BocAspOH->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction DCC DCC DCC->Reaction Coupling Agent Solvent DCM Solvent->Reaction Solvent Product This compound Byproduct Dicyclohexylurea (DCU) Product->Byproduct + Reaction->Product

Caption: Chemical reaction for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve Boc-Asp(OtBu)-OH and NHS in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at room temperature for 12-16h add_dcc->react filter_dcu Filter off precipitated DCU react->filter_dcu wash_extract Wash organic layer with NaHCO3, water, and brine filter_dcu->wash_extract dry_concentrate Dry over MgSO4 and concentrate wash_extract->dry_concentrate recrystallize Recrystallize from EtOAc/Hexane dry_concentrate->recrystallize isolate_dry Isolate and dry the final product recrystallize->isolate_dry end End isolate_dry->end

Caption: Experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data

TechniqueParameterExpected Result
Melting Point Range98-102 °C[2]
Optical Rotation [α]²⁰/D-27 ± 1° (c=1, dioxane)[2]
¹H NMR Chemical Shifts (δ)Peaks corresponding to Boc, OtBu, succinimidyl, and aspartyl protons.
FT-IR Wavenumbers (cm⁻¹)Characteristic peaks for C=O (ester, carbamate, imide), and N-H bonds.
Mass Spectrometry m/z[M+Na]⁺ or other appropriate adducts corresponding to the molecular weight.
HPLC Purity≥98%[3]

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound, a key reagent in peptide synthesis. Adherence to the outlined protocols and analytical methods will enable researchers and drug development professionals to produce and verify high-purity material for their synthetic needs. The provided diagrams offer a clear visualization of the chemical transformation and the practical workflow, facilitating a better understanding of the process.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Asp(OtBu)-OSu in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and optimization of Boc-Asp(OtBu)-OSu in amide bond formation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Principles: The Chemistry of this compound

This compound, chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(N-hydroxysuccinimide) ester β-tert-butyl ester, is a widely utilized activated amino acid derivative in peptide synthesis and bioconjugation.[1] Its efficacy stems from the presence of the N-hydroxysuccinimide (NHS) ester, a highly reactive group that facilitates the formation of a stable amide bond with primary amines.[2][3]

The tert-butyloxycarbonyl (Boc) group on the α-amine and the tert-butyl (OtBu) ester on the β-carboxyl group of the aspartic acid side chain serve as protecting groups. These protecting groups are stable under the coupling conditions and prevent unwanted side reactions, ensuring the specific formation of the desired amide bond.[4]

Mechanism of Amide Bond Formation

The formation of an amide bond using this compound proceeds through a two-step nucleophilic acyl substitution reaction.

  • Activation: The carboxylic acid of the Boc-Asp(OtBu)-OH is pre-activated by converting it into an N-hydroxysuccinimide ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This activation step is often performed beforehand, and this compound is commercially available as a stable, ready-to-use reagent.

  • Coupling (Aminolysis): The activated NHS ester, this compound, is then reacted with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the N-hydroxysuccinimide as a good leaving group and forming a new, stable amide bond.[2]

Amide Bond Formation Mechanism cluster_activation Activation Step (Prior to Coupling) cluster_coupling Coupling Step (Aminolysis) Boc-Asp(OtBu)-OH Boc-Asp(OtBu)-OH This compound This compound Boc-Asp(OtBu)-OH->this compound + NHS, + DCC NHS NHS DCC DCC DCU DCU DCC->DCU (byproduct) Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + Amine Amine Amine Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product NHS_Byproduct NHS (byproduct) Tetrahedral_Intermediate->NHS_Byproduct

Mechanism of Amide Bond Formation

Quantitative Data on Coupling Efficiency

The efficiency of the amide bond formation using this compound is influenced by several factors, including the nature of the amine, the solvent, reaction time, and temperature. While extensive quantitative data for this specific reagent is dispersed throughout the literature, the following tables summarize typical yields and reaction conditions based on general knowledge of NHS ester chemistry and peptide synthesis.

Table 1: Typical Yields for the Coupling of this compound with Various Primary Amines

Amine TypeExampleSolventReaction Time (h)Typical Yield (%)
Unhindered Primary AmineBenzylamineDMF, DCM1 - 4> 90
Amino Acid EsterGlycine methyl esterDMF, DCM2 - 685 - 95
Sterically Hindered Aminetert-ButylamineDMF12 - 2460 - 80

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Table 2: Influence of Reaction Parameters on Coupling Efficiency

ParameterConditionEffect on YieldEffect on Reaction Time
Solvent PolarityHigh (e.g., DMF)Generally higherFaster
TemperatureRoom TemperatureOptimal for most reactions-
TemperatureElevated (40-50 °C)May increase for hindered aminesShorter
Stoichiometry1.0-1.2 eq. of AmineOptimal-

Experimental Protocols

The following protocols provide detailed methodologies for both solution-phase and solid-phase peptide synthesis using this compound.

Solution-Phase Synthesis of a Dipeptide: Boc-Asp(OtBu)-Gly-OMe

This protocol describes the synthesis of a simple dipeptide in solution.

Materials:

  • This compound (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.

  • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain the pure dipeptide.

Solution-Phase Dipeptide Synthesis Workflow Start Start Dissolve_Gly-OMe Dissolve Gly-OMe.HCl in DCM Start->Dissolve_Gly-OMe Add_DIPEA Add DIPEA, stir 10 min Dissolve_Gly-OMe->Add_DIPEA Add_this compound Add this compound Add_DIPEA->Add_this compound Reaction_Monitoring Stir at RT, monitor by TLC/HPLC Add_this compound->Reaction_Monitoring Workup Dilute with DCM, perform aqueous washes Reaction_Monitoring->Workup Drying_Concentration Dry over Na2SO4, concentrate Workup->Drying_Concentration Purification Purify by column chromatography Drying_Concentration->Purification End End Purification->End

Solution-Phase Dipeptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines a general cycle for the incorporation of an Asp(OtBu) residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 25% Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)

  • 5% DIPEA in DMF (for neutralization)

Procedure:

  • Deprotection: Treat the peptide-resin with 25% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Treat the resin with 5% DIPEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

  • Washing: Wash the resin with DMF.

  • Coupling: Dissolve this compound (3.0 eq) and DIPEA (3.0 eq) in DMF and add the solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS Cycle for Boc-Asp(OtBu) Incorporation Start_Cycle Start of Cycle (Peptide-Resin with free Amine) Deprotection Boc Deprotection (25% TFA in DCM) Start_Cycle->Deprotection Wash_1 Wash with DCM & DMF Deprotection->Wash_1 Neutralization Neutralization (5% DIPEA in DMF) Wash_1->Neutralization Wash_2 Wash with DMF Neutralization->Wash_2 Coupling Coupling with This compound/DIPEA in DMF Wash_2->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash_3 Wash with DMF & DCM Monitoring->Wash_3 Negative Next_Cycle Ready for Next Cycle Wash_3->Next_Cycle

Solid-Phase Peptide Synthesis Cycle

Potential Side Reactions and Mitigation Strategies

The use of this compound, like other aspartic acid derivatives, can be associated with a significant side reaction known as aspartimide formation .[6][7] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carbonyl group, forming a five-membered succinimide ring. This can lead to the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.

Factors influencing aspartimide formation:

  • Sequence: The amino acid following the aspartic acid residue plays a crucial role. Sequences such as Asp-Gly, Asp-Ser, and Asp-Asn are particularly prone to this side reaction.[1]

  • Base: The presence of a base, especially during the neutralization step in SPPS, can promote aspartimide formation.

  • Temperature: Elevated temperatures can increase the rate of this side reaction.

Mitigation Strategies:

  • Use of Hindered Bases: Employing a sterically hindered base like DIPEA can reduce the extent of aspartimide formation compared to less hindered bases.

  • Optimized Protocols: Minimizing the time the peptide is exposed to basic conditions and avoiding high temperatures can be effective.

  • Alternative Protecting Groups: For particularly problematic sequences, using alternative side-chain protecting groups for aspartic acid, such as Mpe or OMpe, which are more sterically hindered, can significantly suppress aspartimide formation.[7][8]

Aspartimide Formation and Mitigation cluster_problem The Aspartimide Problem cluster_solution Mitigation Strategies Asp_Residue Aspartic Acid Residue (in peptide chain) Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Intramolecular Cyclization (Base-catalyzed) Hindered_Base Use Hindered Base (e.g., DIPEA) Optimized_Conditions Optimize Conditions (Time, Temperature) Alternative_PG Use Alternative Protecting Groups Byproducts β- and iso-Aspartyl Peptides Aspartimide->Byproducts Hydrolysis

Aspartimide Formation and Mitigation

Conclusion

This compound is a highly effective and versatile reagent for the introduction of aspartic acid residues in peptide synthesis. A thorough understanding of its mechanism of action, coupled with optimized reaction conditions and an awareness of potential side reactions like aspartimide formation, is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and efficiently utilize this important building block in the synthesis of peptides and other complex molecules for drug discovery and development.

References

In-Depth Technical Guide: Solubility and Application of Boc-Asp(OtBu)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-L-aspartic acid β-t-butyl ester γ-N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) in dimethylformamide (DMF) and other common organic solvents. Furthermore, it details its primary application within the context of Boc-based solid-phase peptide synthesis (SPPS), including a detailed experimental protocol for solubility determination and a workflow for its use in peptide chain elongation.

Physicochemical Properties of this compound

This compound is a widely used amino acid derivative in peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of aspartic acid. The N-hydroxysuccinimide (OSu) ester is a reactive group that facilitates efficient coupling to the free N-terminus of a growing peptide chain.

PropertyValueReference
CAS Number 50715-50-9[1]
Molecular Formula C₁₇H₂₆N₂O₈[1]
Molecular Weight 386.40 g/mol [1]
Appearance White to off-white powder
Melting Point 98-102 °C[1]
Storage Temperature -20°C[1]

Solubility of this compound

The solubility of protected amino acids is a critical factor in solid-phase peptide synthesis, ensuring efficient and complete coupling reactions.

Qualitative Solubility

This compound is generally considered to be soluble in polar aprotic solvents commonly used in peptide synthesis.[2] Its application in Boc-SPPS protocols, which predominantly utilize DMF as the reaction solvent, substantiates its good solubility in this medium.[3]

Quantitative Solubility Data

The table below summarizes the expected and known solubility of this compound and a related compound in various organic solvents.

SolventCompoundSolubilityComments
Dimethylformamide (DMF) This compoundSoluble (Estimated ≥10 mg/mL)Primary solvent for Boc-SPPS coupling reactions.
Dimethyl Sulfoxide (DMSO) This compoundSolubleA highly polar solvent, also suitable for dissolving protected amino acids.
N-Methyl-2-pyrrolidone (NMP) This compoundSolubleOften used as an alternative to DMF in peptide synthesis.
Dichloromethane (DCM) This compoundSparingly Soluble to SolubleUsed in Boc-SPPS for resin swelling and washing, but less common as a primary coupling solvent.
Water This compoundInsolubleThe hydrophobic protecting groups (Boc and OtBu) render the molecule insoluble in aqueous solutions.

Experimental Protocol: Determination of Solubility (Gravimetric Method)

This protocol describes a standard gravimetric method to quantitatively determine the solubility of this compound in an organic solvent such as DMF.[4][5][6]

3.1. Principle

A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.

3.2. Materials

  • This compound

  • Solvent of interest (e.g., anhydrous DMF)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Vacuum oven or desiccator

3.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL of DMF). An excess is ensured when solid material remains undissolved.

    • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette, avoiding any solid particles.

    • For clarity, pass the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C for DMF).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish with the dried solute.

    • Repeat the drying and weighing cycles until a constant mass is obtained.

3.4. Calculation of Solubility

  • Mass of solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

  • Volume of solvent (V_solvent): Volume of the filtered supernatant collected (e.g., 2.00 mL)

Solubility (g/L) = (m_solute / V_solvent) x 1000

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc-SPPS workflow for introducing aspartic acid residues into a peptide sequence. The OSu-activated ester reacts efficiently with the free N-terminal amine of the growing peptide chain attached to the solid support.[3][7]

Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc-SPPS, highlighting the coupling step where this compound is utilized.

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Deprotection 1. Boc Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Free N-terminus Coupling 3. Amino Acid Coupling (this compound in DMF) Neutralization->Coupling Ready for coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Peptide chain elongated NextCycle Repeat Cycle for Next Amino Acid Wash->NextCycle FinalCleavage Final Cleavage (e.g., HF) Wash->FinalCleavage After final cycle Start Resin with N-Boc-Peptide Start->Deprotection

Caption: General workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for Coupling this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminus.

4.2.1. Reagents and Materials

  • Peptide-resin with a free N-terminus

  • This compound

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

  • Diisopropylethylamine (DIEA)

  • 20% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Reaction vessel with a filter

4.2.2. Procedure

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 20% TFA in DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve 2-4 equivalents of this compound (relative to the resin loading) in DMF.

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

This compound exhibits good solubility in DMF and other polar aprotic solvents, which is essential for its primary role as an activated amino acid derivative in Boc-SPPS. Understanding its solubility characteristics and the specifics of its application in the peptide synthesis workflow is crucial for the successful and efficient production of peptides for research, diagnostics, and therapeutic development. The provided experimental protocols offer a practical guide for both the quantitative determination of its solubility and its effective use in the laboratory.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of reagents is paramount. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-Asp(OtBu)-OSu (N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester), a critical building block in peptide synthesis. Understanding the factors that influence its degradation is essential for ensuring the success of synthetic protocols and the quality of the final product.

Recommended Storage and Handling

Proper storage is the first line of defense in maintaining the stability of this compound. Based on information from various chemical suppliers, the following conditions are recommended to maximize the shelf life of this reagent.

ParameterRecommendationSource(s)
Storage Temperature -20°C is the most commonly recommended temperature for long-term storage.[1] Storage at 0-8°C is also suggested by some suppliers for shorter periods.[2][1][2]
Atmosphere For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as argon.Inferred from general best practices for sensitive reagents.
Moisture This compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a dry environment and to minimize its exposure to atmospheric moisture. Use of a desiccator is recommended.Inferred from the chemical nature of N-hydroxysuccinimide esters.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product. Use dry, inert tools for handling and promptly reseal the container after use.General laboratory best practices for handling moisture-sensitive compounds.

Understanding the Degradation Pathways

The primary degradation pathway for this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis. This reaction involves the cleavage of the ester linkage by water, leading to the formation of Boc-Asp(OtBu)-OH and N-hydroxysuccinimide, neither of which is active for amide bond formation. The rate of hydrolysis is significantly influenced by several factors, most notably pH.

A secondary degradation pathway, particularly relevant in the context of peptide synthesis, is aspartimide formation. This intramolecular cyclization can occur under both acidic and basic conditions, leading to the formation of a succinimide ring. This can result in the insertion of an incorrect amino acid isomer into the peptide sequence.

Boc_Asp_OSu This compound Hydrolysis Hydrolysis (presence of water) Boc_Asp_OSu->Hydrolysis H2O Aspartimide Aspartimide Formation (intramolecular cyclization) Boc_Asp_OSu->Aspartimide Boc_Asp_OH Boc-Asp(OtBu)-OH (Inactive) Hydrolysis->Boc_Asp_OH NHS N-Hydroxysuccinimide Hydrolysis->NHS Succinimide_Intermediate Succinimide Intermediate Aspartimide->Succinimide_Intermediate

Figure 1. Primary degradation pathways of this compound.

Factors Influencing Stability

The stability of this compound is a function of its chemical environment. Understanding these factors is key to minimizing degradation.

FactorImpact on Stability
pH The rate of hydrolysis of NHS esters is highly pH-dependent. It is significantly accelerated at higher pH values (alkaline conditions). While generally more stable under acidic conditions, the risk of aspartimide formation can increase.
Temperature Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and other degradation pathways. Storing at low temperatures is crucial to slow down these processes.
Moisture As the reactant in hydrolysis, the presence of water is a direct cause of degradation. The amount of water present will directly influence the rate of hydrolysis.
Solvent While this compound is often dissolved in organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for use in peptide synthesis, the presence of residual water in these solvents can lead to degradation over time. It is recommended to use anhydrous solvents and to prepare solutions fresh before use.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, it is essential to have robust analytical methods to assess its purity and stability. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

General HPLC Method for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of its primary hydrolytic degradation product, Boc-Asp(OtBu)-OH.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the more polar degradation product from the parent compound (e.g., 30% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in a 1:1 mixture of acetonitrile and water.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve this compound in ACN:Water (1:1) Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample onto C18 column Filter->Inject Elute Elute with ACN/Water/TFA gradient Inject->Elute Detect Detect at 220 nm Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate

Figure 2. Workflow for HPLC purity analysis of this compound.
Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation profile of a compound and for developing stability-indicating analytical methods. A general protocol for the forced degradation of this compound is outlined below. It is important to note that these conditions may need to be optimized to achieve the desired level of degradation (typically 5-20%).

ConditionProtocol
Acidic Hydrolysis Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at a controlled temperature (e.g., 40°C) and monitor the degradation over time by HPLC.
Basic Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Due to the rapid hydrolysis of NHS esters under basic conditions, this reaction should be performed at a lower temperature (e.g., 0°C or room temperature) and monitored closely.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Incubate at room temperature and monitor by HPLC.
Thermal Degradation Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period. Dissolve samples at various time points and analyze by HPLC.
Photostability Expose the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber). Analyze the samples by HPLC to assess for photodegradation.

Conclusion

The stability of this compound is a critical factor for its successful application in peptide synthesis. By adhering to the recommended storage conditions of -20°C in a dry, inert atmosphere, researchers can significantly extend the shelf life of this valuable reagent. Understanding the primary degradation pathway of hydrolysis and the factors that accelerate it, such as elevated pH and temperature, allows for the implementation of handling procedures that minimize decomposition. The use of validated HPLC methods for purity assessment and the application of forced degradation studies are essential tools for ensuring the quality and reliability of this compound in demanding synthetic applications.

References

An In-Depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of these vital biomolecules for a vast array of research, therapeutic, and diagnostic applications. At the heart of this technology lies the strategic use of protecting groups to control the sequential addition of amino acids. One of the foundational and still relevant strategies is the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis.

This technical guide provides a comprehensive overview of the core principles, methodologies, and critical considerations of Boc SPPS. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols, quantitative data summaries, and visual representations of key chemical processes.

Core Principles of Boc SPPS

Boc SPPS is predicated on a principle of graduated acid lability.[1][2] The synthesis involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[1][] The temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis using a much stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] This differential acid sensitivity is the cornerstone of the Boc/Bzl protection strategy.[1][6]

The cyclical nature of Boc SPPS involves a series of repeated steps: N-terminal Boc deprotection, neutralization of the resulting ammonium salt, and the coupling of the subsequent Nα-Boc protected amino acid.[4] This cycle is iterated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the resin, with simultaneous removal of the side-chain protecting groups.[6]

Resins and Linkers for Boc SPPS

The choice of resin is a critical parameter in Boc SPPS as it determines the C-terminal functionality of the final peptide (acid or amide) and influences the cleavage conditions.[7]

Resin TypeLinker TypeC-Terminal FunctionalityCleavage ConditionsKey Characteristics
Merrifield Resin ChloromethylCarboxylic AcidHF, TFMSAThe classical resin for Boc SPPS. The first amino acid is typically attached as a cesium salt to avoid racemization.[8]
PAM Resin PhenylacetamidomethylCarboxylic AcidHF, TFMSAOffers greater stability to the repetitive TFA deprotection steps compared to Merrifield resin, reducing peptide loss during the synthesis of long chains.[8][9]
BHA Resin BenzhydrylamineAmideHF, TFMSAUsed for the synthesis of peptide amides.[8]
MBHA Resin 4-MethylbenzhydrylamineAmideHF, TFMSAOffers increased acid lability compared to BHA resin, facilitating cleavage.[8]

The Boc SPPS Synthesis Cycle

The synthesis of a peptide using the Boc strategy follows a cyclical workflow, as illustrated below.

Boc_SPPS_Cycle Boc SPPS Synthesis Cycle Resin Peptide-Resin (N-Boc protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1 Wash1 Wash (DCM/IPA) Deprotection->Wash1 2 Neutralization Neutralization (DIEA/DCM or DMF) Wash2 Wash (DCM/DMF) Neutralization->Wash2 4 Coupling Amino Acid Coupling (Boc-AA, Coupling Agent) Wash3 Wash (DMF/DCM) Coupling->Wash3 6 Wash1->Neutralization 3 Wash2->Coupling 5 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle 7 NextCycle->Resin Repeat

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical manual Boc SPPS cycle.

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

    • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[1]

    • Drain the solvent by filtration.[1]

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

  • Protocol:

    • To the swollen peptide-resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1][10]

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[8]

    • Add fresh TFA/DCM solution and agitate for an additional 15-30 minutes to ensure complete deprotection.[1][10]

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM to remove residual TFA.[1]

    • A final wash with isopropanol (IPA) can help to remove trace amounts of TFA.[8]

Boc_Deprotection_Mechanism Mechanism of Boc Deprotection cluster_reactants Reactants cluster_products Products Boc_Peptide Boc-NH-Peptide Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation TFA 2 H⁺ (from TFA) TFA->Protonation Free_Amine H₃N⁺-Peptide Isobutylene Isobutylene CO2 CO₂ Cleavage Cleavage to form tert-butyl cation and carbamic acid Protonation->Cleavage Decarboxylation Decarboxylation of carbamic acid Cleavage->Decarboxylation Deprotonation Deprotonation of tert-butyl cation Cleavage->Deprotonation Decarboxylation->Free_Amine Decarboxylation->CO2 Deprotonation->Isobutylene Side_Reactions_Logic Logic of Common Side Reactions in Boc SPPS cluster_deprotection Deprotection/Cleavage cluster_peptide_chain Peptide Chain Acid_Treatment Acid Treatment (TFA or HF) Carbocation_Formation Carbocation Formation (e.g., tert-butyl cation) Acid_Treatment->Carbocation_Formation Alkylation Alkylation Carbocation_Formation->Alkylation Sensitive_Residues Sensitive Residues (Trp, Met, Cys) Sensitive_Residues->Alkylation N_Terminal_Dipeptide N-Terminal Dipeptide (esp. with Pro, Gly) Diketopiperazine Diketopiperazine Formation N_Terminal_Dipeptide->Diketopiperazine Aspartic_Acid Aspartic Acid Residue Aspartimide Aspartimide Formation Aspartic_Acid->Aspartimide N_Terminal_Gln_Glu N-Terminal Gln/Glu Pyroglutamate Pyroglutamate Formation N_Terminal_Gln_Glu->Pyroglutamate

References

Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic use of protecting groups in peptide chemistry, a critical aspect of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The selection and application of these temporary shields for reactive functional groups are paramount to achieving high-purity, high-yield synthesis of peptides for research, diagnostics, and therapeutic development.

The Core Principle of Orthogonal Protection

The synthesis of peptides involves the sequential coupling of amino acids to form a polypeptide chain. Amino acids, however, possess multiple reactive functional groups: the α-amino group, the α-carboxyl group, and a side chain (R-group) that can also contain reactive moieties (e.g., amino, carboxyl, hydroxyl, or thiol groups). To ensure the formation of the correct peptide bond and prevent unwanted side reactions, all reactive groups, except for the ones intended to react, must be reversibly blocked or "protected".[1][2]

The concept of orthogonality is central to modern peptide synthesis. An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[3][4] This allows for the precise and controlled deprotection of specific sites on the growing peptide, enabling complex synthetic strategies such as the synthesis of branched or cyclic peptides.

Protecting groups in peptide synthesis can be broadly categorized as follows:

  • Temporary Protecting Groups: These are used to protect the α-amino group of the incoming amino acid. They are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.

  • Permanent Protecting Groups: These protect the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis process. They are typically removed during the final cleavage of the peptide from the solid support.

  • Semi-permanent Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups, allowing for on-resin modifications of the peptide chain.[5]

The logical relationship for selecting a protecting group strategy is outlined below.

G A Target Peptide Sequence & Complexity B Identify Reactive Side Chains A->B C Choose α-Amino Protecting Group Strategy (e.g., Fmoc or Boc) B->C D Select Orthogonal Side-Chain Protecting Groups C->D Based on compatibility E Define Deprotection & Cleavage Strategy D->E F Synthesize Peptide E->F

Decision tree for protecting group strategy.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

Two primary orthogonal protection schemes dominate the landscape of SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy.

The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS. It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[6]

  • α-Amino Protection: Fmoc group, removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5]

  • Side-Chain Protection: Tert-butyl (tBu), trityl (Trt), and other acid-labile groups.[3]

  • Final Cleavage: A strong acid, most commonly trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

The key advantage of the Fmoc/tBu strategy is its use of mild conditions for α-amino deprotection, which are compatible with a wide range of sensitive amino acids and complex peptide modifications.

The Boc/Bzl Strategy

The Boc/Bzl strategy, the original method developed by Bruce Merrifield, employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl) based groups for permanent side-chain protection.[7]

  • α-Amino Protection: Boc group, removed with a moderate acid, such as 50% TFA in dichloromethane (DCM).[8]

  • Side-Chain Protection: Benzyl (Bzl), 2-chlorobenzyl (Cl-Z), and other groups that are stable to moderate acid but cleaved by strong acids.[5]

  • Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

While the Boc/Bzl strategy is robust and effective, the harsh conditions required for final cleavage can be a limitation, especially for sensitive peptides.

Data Presentation: Protecting Group Stability and Cleavage

The selection of an appropriate protecting group is contingent on its stability during the various steps of peptide synthesis and the efficiency of its removal under specific conditions. While comprehensive quantitative data in a standardized format is often context-dependent, the following tables summarize the lability of common protecting groups.

Table 1: Stability of Common α-Amino Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStable To
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFAcid, Hydrogenolysis
tert-ButoxycarbonylBoc50% TFA in DCMBase, Hydrogenolysis
BenzyloxycarbonylCbz (or Z)H₂/Pd, HBr/AcOH, Na/liq. NH₃Mild Acid, Base
AllyloxycarbonylAllocPd(PPh₃)₄ and a scavengerAcid, Base

Data compiled from multiple sources.[5][9][10]

Table 2: Stability of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)
Amino AcidSide-Chain GroupProtecting GroupAbbreviationCleavage Condition
ArgGuanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFA
AspCarboxyltert-Butyl esterOtBuTFA
CysThiolTritylTrtTFA
GluCarboxyltert-Butyl esterOtBuTFA
HisImidazoleTritylTrtTFA
LysAminotert-ButoxycarbonylBocTFA
SerHydroxyltert-Butyl ethertBuTFA
ThrHydroxyltert-Butyl ethertBuTFA
TrpIndoletert-ButoxycarbonylBocTFA
TyrPhenolic Hydroxyltert-Butyl ethertBuTFA

Data compiled from multiple sources.[3][5]

Table 3: Common Final Cleavage Cocktails for Fmoc SPPS
Reagent CocktailCompositionTarget Residues / Application
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2 v/v/v/v)General purpose, good for Trt deprotection.[11]
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Minimizes methionine oxidation.[12]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)For peptides with sensitive residues like Cys, Met, Trp, Tyr.[11]
TFA/H₂O/TIS (95:2.5:2.5 v/v/v)General purpose for peptides without sensitive residues.[13]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide.[11][12][13]

Table 4: Common Final Cleavage Cocktails for Boc SPPS
ReagentScavengersTarget Residues / Application
Anhydrous HFAnisole, p-cresol, thioanisoleStandard cleavage for most peptides.
TFMSATFA, thioanisole, m-cresolAlternative to HF, less volatile.
TMSOTfTFA, thioanisole, m-cresolCan be used for cleavage from PAM and Merrifield resins.

HF: Hydrogen Fluoride, TFMSA: Trifluoromethanesulfonic acid, TMSOTf: Trimethylsilyl trifluoromethanesulfonate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in solid-phase peptide synthesis.

Fmoc Solid-Phase Peptide Synthesis Workflow

The general workflow for Fmoc-based SPPS is a cyclical process involving deprotection, washing, coupling, and washing again.

G A Start: Swollen Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D Amino Acid Coupling (e.g., HATU/DIPEA/DMF) C->D E Wash (DMF) D->E F Repeat Cycle E->F n-1 cycles G Final Cleavage & Deprotection (TFA Cocktail) E->G Final cycle F->B H Precipitate & Purify Peptide G->H

Fmoc Solid-Phase Peptide Synthesis Workflow.

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.

  • Add a suitable solvent, such as DMF or DCM, to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[14]

  • Drain the solvent.

Protocol 2: Fmoc Deprotection

  • To the swollen peptidyl-resin, add a solution of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[15][16]

Protocol 3: Amino Acid Coupling with HATU

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).[16][17]

Protocol 4: Amino Acid Coupling with HBTU/HOBt

  • In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents), HBTU (1.9-4 equivalents), and HOBt (2-5.5 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 15-60 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).[15][18]

Protocol 5: Kaiser Test (Qualitative)

  • Collect a small sample of resin beads (10-15) into a small test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each of the following solutions:

    • Reagent A: 1.0 mL of a 0.01 M KCN in water solution diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.[19]

  • Heat the test tube at 100-110°C for 5 minutes.[19][20]

  • Observe the color:

    • Blue beads/solution: Positive result (free primary amine present).

    • Yellow/colorless beads/solution: Negative result (coupling is complete).[21][22]

Protocol 6: Final Cleavage and Deprotection

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • In a well-ventilated fume hood, add a freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.[11][13]

Boc Solid-Phase Peptide Synthesis Workflow

The Boc-SPPS workflow also follows a cyclical pattern, but with different reagents for the deprotection and neutralization steps.

G A Start: Swollen Resin B Boc Deprotection (50% TFA/DCM) A->B C Wash (DCM/IPA) B->C D Neutralization (10% DIPEA/DCM) C->D E Wash (DCM) D->E F Amino Acid Coupling (e.g., HBTU/DIPEA/DMF) E->F G Wash (DMF) F->G H Repeat Cycle G->H n-1 cycles I Final Cleavage & Deprotection (HF or TFMSA) G->I Final cycle H->B J Precipitate & Purify Peptide I->J

Boc Solid-Phase Peptide Synthesis Workflow.

Protocol 7: Boc Deprotection

  • To the swollen peptidyl-resin, add a solution of 50% TFA in DCM.

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[8][23]

Protocol 8: Neutralization

  • To the deprotected peptidyl-resin, add a solution of 10% DIPEA in DCM.

  • Agitate for 1-2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.[23]

Mandatory Visualization: Signaling Pathways in Peptide Drug Development

Many peptide-based drugs, particularly peptide hormones and their analogs, exert their therapeutic effects by interacting with cell surface receptors, most notably G-protein coupled receptors (GPCRs).[24] The binding of a peptide ligand to its GPCR initiates a cascade of intracellular events known as a signaling pathway, which ultimately leads to a cellular response.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized GPCR signaling pathway activated by a peptide hormone, leading to the production of cyclic AMP (cAMP), a common second messenger.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Hormone (Ligand) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->AC Activation ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylation Cascade

GPCR signaling pathway activated by a peptide ligand.

This pathway is a common mechanism of action for many peptide drugs, including those used to treat metabolic disorders and hormonal imbalances.[25][26][27] The specificity of the peptide-receptor interaction allows for highly targeted therapeutic interventions.

References

An In-depth Technical Guide to Boc-Asp(OtBu)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu), a critical building block in Boc-strategy solid-phase peptide synthesis (SPPS). It covers its chemical properties, detailed experimental protocols for its use, and strategies to mitigate potential side reactions.

Introduction to this compound

This compound is a derivative of the amino acid aspartic acid, strategically modified with protecting groups to ensure controlled peptide bond formation. In the widely utilized Boc-SPPS methodology, the N-α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The side-chain carboxyl group of aspartic acid is protected as a tert-butyl (OtBu) ester, which is stable to the conditions used for Boc removal but is cleaved during the final, strong acid-mediated step of releasing the peptide from the resin.[1] The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the α-carboxyl group, facilitating efficient coupling to the free N-terminus of the growing peptide chain.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValueReferences
Chemical Formula C₁₇H₂₆N₂O₈[3]
Molecular Weight 386.40 g/mol [3]
Appearance White to off-white powder
Melting Point 98-102 °C[3]
Purity (typical) ≥98.0%[3]
Optical Rotation [α]20/D −27±1°, c = 1% in dioxane[3]
Storage Temperature -20°C[3]
CAS Number 50715-50-9[3]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a standard Boc-SPPS workflow.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.

  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA or BHA resin for a C-terminal amide).

  • Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent by filtration.

N-α-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Neutralization

The N-terminus, which is protonated as a trifluoroacetate salt after deprotection, must be neutralized to the free amine before coupling.

  • Wash the resin with isopropanol (IPA) (2 times) followed by DCM (3 times).

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).

Coupling of this compound

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming this compound.

  • Solution Preparation: Dissolve 2-4 equivalents of this compound in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

  • Coupling: Add the this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: The progress of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (yellow to colorless beads) indicates the completion of the coupling.[4]

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling:

ParameterTypical Value/RangeNotes
Equivalents of this compound 2-4 eq.Relative to the resin loading.
Reaction Time 1-2 hoursCan be extended for difficult couplings.
Coupling Efficiency >95% per stepMonitored by Kaiser test or quantitatively by HPLC analysis of a small cleaved sample.[4][5]
Purity after Coupling and Synthesis >95% (after purification)Dependent on the overall synthesis and purification process.[5]
Final Cleavage and OtBu Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other side-chain protecting groups. This is typically achieved with a strong acid cocktail.[2]

  • Resin Preparation: After the final synthesis cycle and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the reactive tert-butyl cations generated during the deprotection of the OtBu group, thus preventing side reactions.[2]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel and cool it in an ice bath.

    • Add the pre-chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.[6] The identity and purity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[7]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

A significant side reaction associated with aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide. This intramolecular cyclization is particularly problematic in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine (Asp-Gly).[8] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.

Mitigation Strategies:

  • Use of Bulky Protecting Groups: While OtBu is standard, for particularly problematic sequences, bulkier side-chain protecting groups can be employed to sterically hinder the cyclization.

  • Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) can prevent aspartimide formation. This is often done by using a pre-formed dipeptide unit, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Modified Deprotection Conditions: In Fmoc-SPPS, where aspartimide formation is more prevalent due to the basic deprotection conditions, adding an acidic additive like formic acid to the piperidine solution can help suppress this side reaction.

Visualizations

Boc-SPPS Workflow for a Single Coupling Cycle

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling with This compound Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle Cleavage_Workflow Start Fully Assembled Peptide-Resin Cleavage Cleavage & Deprotection (TFA Cocktail with Scavengers) Start->Cleavage Filtration Filtration to Remove Resin Cleavage->Filtration Precipitation Precipitation in Cold Ether Filtration->Precipitation Washing Washing of Crude Peptide Precipitation->Washing Drying Drying under Vacuum Washing->Drying Purification RP-HPLC Purification Drying->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Coupling_Reaction cluster_reactants Reactants cluster_products Products PeptideResin R-Peptide-NH₂ Resin-Bound Peptide CoupledProduct R-Peptide-NH-CO-Asp(OtBu)-Boc Coupled Peptide PeptideResin->CoupledProduct Peptide Bond Formation NHS HOSu N-Hydroxysuccinimide PeptideResin->NHS Peptide Bond Formation BocAspOSu This compound Activated Amino Acid BocAspOSu->CoupledProduct Peptide Bond Formation BocAspOSu->NHS Peptide Bond Formation

References

The Strategic Application of Boc-Asp(OtBu)-OSu in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the precise construction of peptides and bioconjugates is paramount. The protected amino acid derivative, Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, commonly known as Boc-Asp(OtBu)-OSu, serves as a critical building block in these sophisticated synthetic endeavors. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their pursuit of novel therapeutics and research tools.

Core Properties and Chemical Profile

This compound is a trifunctionally protected aspartic acid derivative. The N-α-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The β-carboxyl group is protected as a tert-butyl (OtBu) ester, requiring strong acidolysis for removal, typically with reagents like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Crucially, the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester, a highly reactive moiety that readily undergoes nucleophilic attack by primary amines to form a stable amide bond.[2][3][4] This pre-activation obviates the need for in situ coupling reagents during peptide bond formation, streamlining the synthesis process.[5]

PropertyValueReference
CAS Number 50715-50-9[6][7]
Molecular Formula C₁₇H₂₆N₂O₈[6][7]
Molecular Weight 386.40 g/mol [6][7]
Appearance White to off-white powder[7]
Purity ≥98%[6]
Storage Temperature -20°C[7]

Applications in Peptide Synthesis

The primary application of this compound is in peptide synthesis, particularly in solution-phase synthesis and for the introduction of an aspartic acid residue at the N-terminus of a peptide sequence. Its utility in solid-phase peptide synthesis (SPPS) is also notable, especially when precise control over the coupling reaction is desired.

Solid-Phase Peptide Synthesis (SPPS)

In the context of Boc-SPPS, the synthesis proceeds through a series of deprotection and coupling cycles. While traditional Boc-SPPS often employs coupling reagents like HBTU or DIC/HOBt to activate the incoming Boc-amino acid, the use of an OSu-activated derivative like this compound can offer a simplified coupling step.

spsp_workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling with This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Global Deprotection (e.g., HF) Washing->Cleavage Final Cycle PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Boc-SPPS workflow using an OSu-activated amino acid.

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-aspartyl peptides. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection in Fmoc-SPPS but can also occur under basic conditions. The use of bulky side-chain protecting groups and careful control of reaction conditions are crucial to minimize this impurity.[8]

Solution-Phase Peptide Synthesis

This compound is particularly well-suited for solution-phase synthesis, where its high reactivity and the absence of byproducts from coupling reagents simplify purification.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to a Primary Amine

This protocol describes the general procedure for coupling this compound to a peptide or other molecule containing a free primary amine in solution.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a peptide with a free N-terminus)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing substrate in a minimal amount of anhydrous DMF or DCM.

    • In a separate flask, dissolve 1.1 to 1.5 equivalents of this compound in the same anhydrous solvent.

  • Reaction Setup:

    • Place the dissolved amine substrate in the reaction vessel under an inert atmosphere.

    • Add 2-3 equivalents of DIEA to the reaction mixture to act as a non-nucleophilic base.[9]

    • Slowly add the solution of this compound to the stirring reaction mixture.

  • Reaction Conditions:

    • Stir the reaction at room temperature (20-25°C). The reaction is typically complete within 1-4 hours.[9]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: On-Resin Coupling in Boc-SPPS

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Anhydrous DMF

  • DIEA

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the N-terminal Boc deprotection using 50% TFA in DCM, followed by neutralization with 5-10% DIEA in DMF.[1]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve 2-3 equivalents of this compound in anhydrous DMF.

    • Add the solution to the neutralized peptide-resin.

    • Add 1 equivalent of DIEA (relative to the this compound) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]

    • If the coupling is incomplete, the step can be repeated.

    • Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Applications in Bioconjugation and Drug Development

This compound serves as a valuable linker component in the construction of complex bioconjugates, including fluorescent probes and targeted drug delivery systems.

Synthesis of Fluorescent Peptide Probes

Fluorescently labeled peptides are indispensable tools for studying enzyme activity, protein-protein interactions, and cellular imaging.[10] this compound can be used to introduce a site for fluorophore conjugation. For instance, a peptide can be synthesized with a terminal lysine, and after orthogonal deprotection of the lysine side chain, this compound can be coupled. The remaining Boc group on the aspartic acid can then be removed to reveal a new N-terminus for fluorophore attachment.

A key application is in the development of substrates for caspases, a family of proteases central to the apoptotic signaling pathway.[1][11][12] These substrates often contain a specific tetrapeptide recognition sequence, such as DEVD for caspase-3, flanked by a fluorophore and a quencher.[13]

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (e.g., Fas, TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane RGD_Ligand RGD Ligand (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3) RGD_Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Actin Actin Cytoskeleton FAK->Actin Adhesion & Migration PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response purification_workflow CrudePeptide Crude Peptide (Post-cleavage) Dissolution Dissolution (e.g., aq. Acetic Acid) CrudePeptide->Dissolution Injection Injection onto RP-HPLC Column Dissolution->Injection GradientElution Gradient Elution (ACN/H₂O/TFA) Injection->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC, MS) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Fractions >95% pure Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure Peptide Powder Lyophilization->PurePeptide

References

Methodological & Application

Standard Protocol for the Use of Boc-Asp(OtBu)-OSu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide to the standard protocols for utilizing Boc-Asp(OtBu)-OSu in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry. The following sections detail the principles of Boc-SPPS, specific considerations for the incorporation of aspartic acid, experimental protocols, and potential side reactions.

Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a fundamental technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2] This graduated acid lability forms the basis of the Boc/Bzl protection scheme.[2][3][4]

The use of this compound, an N-hydroxysuccinimide (OSu) ester of Boc-protected aspartic acid with a tert-butyl (OtBu) protected side chain, represents a pre-activated form of the amino acid. While in-situ activation using reagents like HBTU or HOBt is more common in modern SPPS, OSu esters can also be employed for coupling.

Key Concepts in Boc-SPPS

The Boc-SPPS workflow is a cyclical process that consists of the following key steps:

  • Deprotection: The removal of the Nα-Boc group from the terminal amino acid of the resin-bound peptide using TFA.[1][5]

  • Neutralization: The neutralization of the resulting trifluoroacetate salt to the free amine using a hindered base like diisopropylethylamine (DIEA).[3][5][6]

  • Coupling: The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc protected amino acid.[1]

  • Washing: Thorough washing of the resin between each step to remove excess reagents and byproducts.[7]

This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups.[1]

Incorporation of this compound

The use of a pre-activated OSu ester like this compound can simplify the coupling step by eliminating the need for a separate in-situ activation reagent. The OtBu protecting group on the aspartic acid side chain is acid-labile and is removed during the final cleavage step.

A potential side reaction associated with aspartic acid residues is the formation of aspartimide, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[5][8] This can occur under both acidic and basic conditions.[8] In Boc-SPPS, the protonated state of the N-terminal amine after deprotection can help reduce the propensity for aspartimide formation compared to Fmoc-SPPS.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, MBHA, or PAM resin)[1][5]

  • Dichloromethane (DCM), peptide synthesis grade[6]

  • Trifluoroacetic acid (TFA), peptide synthesis grade[6]

  • Diisopropylethylamine (DIEA), peptide synthesis grade[6]

  • Dimethylformamide (DMF), peptide synthesis grade[6]

  • Isopropanol (IPA)[6]

  • Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS))[6]

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)[1]

  • Cold diethyl ether[1]

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of one amino acid.

StepProcedureReagents & SolventsTime (minutes)
1. Resin Swelling Swell the resin in DCM in the reaction vessel.DCM30-60
2. Deprotection (Pre-wash) Wash the resin with 50% TFA in DCM.50% TFA/DCM5
3. Deprotection Treat the resin with 50% TFA in DCM to remove the Boc group.50% TFA/DCM15-25
4. Washing Wash the resin to remove excess TFA.DCM, IPA5
5. Neutralization Neutralize the resin with 10% DIEA in DCM. Repeat twice.10% DIEA/DCM2 x 2
6. Washing Wash the resin to remove excess base.DCM5
7. Coupling Dissolve this compound in DMF and add to the resin.This compound, DMF60-120
8. Washing Wash the resin to remove excess amino acid and byproducts.DMF, DCM5

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test. A negative result (the beads remain colorless or yellowish) indicates that all primary amines have reacted.[1][6]

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

StepProcedureReagents & SolventsTime (hours)
1. Resin Preparation Wash the final peptide-resin with DCM and dry under vacuum.DCM0.5
2. Cleavage Treat the dried resin with a strong acid cleavage cocktail (e.g., HF or TFMSA) containing scavengers at 0°C.HF or TFMSA, scavengers1-2
3. Acid Removal Remove the strong acid by evaporation under a stream of nitrogen.N/AVariable
4. Peptide Precipitation Precipitate the crude peptide with cold diethyl ether.Cold diethyl ether0.5
5. Peptide Collection Collect the peptide by filtration or centrifugation and wash with cold ether.Cold diethyl ether0.5
6. Drying Dry the precipitated peptide under vacuum.N/AVariable

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Deprotected_Resin Resin-NH3+-AA(n) Deprotection->Deprotected_Resin Washing1 Wash Deprotected_Resin->Washing1 Neutralization Neutralization (DIEA/DCM) Neutralized_Resin Resin-NH2-AA(n) Neutralization->Neutralized_Resin Washing2 Wash Neutralized_Resin->Washing2 Coupling Coupling (this compound) Coupled_Resin Resin-AA(n+1) Coupling->Coupled_Resin Washing3 Wash Coupled_Resin->Washing3 Cleavage Cleavage & Deprotection (HF or TFMSA) Coupled_Resin->Cleavage Final Step Washing1->Neutralization Washing2->Coupling Washing3->Deprotection Repeat Cycle Peptide Free Peptide Cleavage->Peptide

Caption: The cyclical workflow of Boc-Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Protection Strategy

Protection_Strategy cluster_N_alpha Nα-Protection (Temporary) cluster_Side_Chain Side-Chain Protection (Permanent) Boc Boc Group TFA Moderate Acid (e.g., 50% TFA in DCM) Boc->TFA Removed by HF Strong Acid (e.g., HF, TFMSA) OtBu OtBu Group (on Asp) OtBu->HF Removed by

Caption: Orthogonality of protecting groups in Boc-SPPS.

References

Application Notes: Coupling Efficiency of Boc-Asp(OtBu)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and valuable method, particularly for the synthesis of complex or lengthy peptides. Within this strategy, the use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, offers a convenient and often highly efficient route for peptide bond formation.

This document provides detailed application notes on the coupling of Boc-Asp(OtBu)-OSu , an activated form of aspartic acid with side-chain protection, to various amino acids in the context of Boc-SPPS. Understanding the factors that influence the coupling efficiency of this reagent is crucial for optimizing synthesis protocols and troubleshooting incomplete reactions.

Principle of this compound Coupling

This compound is an active ester where the carboxyl group of the Boc-protected aspartic acid is esterified with N-hydroxysuccinimide. The OSu moiety is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This reaction results in the formation of a stable peptide bond. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Factors Influencing Coupling Efficiency

The success of the coupling reaction with this compound is primarily influenced by the steric hindrance of the N-terminal amino acid on the resin-bound peptide. Amino acids with bulky side chains or secondary amines (like proline) can present significant challenges to the coupling reaction.

  • Steric Hindrance: The size and branching of the amino acid side chain at the N-terminus of the peptide can physically obstruct the approach of the bulky this compound molecule. Beta-branched amino acids (Val, Ile, Thr) are particularly known to slow down coupling reactions.

  • Secondary Amines: Proline's unique cyclic structure incorporates the amine into the ring, creating a secondary amine. This not only increases steric bulk but also alters the nucleophilicity and conformational flexibility at the N-terminus, often leading to slower and less efficient coupling.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can be optimized to improve coupling efficiency. For difficult couplings, extended reaction times or "double coupling" (repeating the coupling step with fresh reagents) are common strategies.

Data Presentation: Illustrative Coupling Efficiencies

While precise, head-to-head quantitative data for the coupling of this compound with every amino acid is not extensively published in a single study, the following table summarizes the expected coupling efficiencies based on general principles of peptide synthesis and the known challenges associated with sterically hindered residues. These values are illustrative and can be influenced by the specific peptide sequence and synthesis conditions.

N-Terminal Amino AcidAmino Acid TypeExpected Coupling Efficiency (Single Coupling, 2h)Notes
Glycine (Gly)Achiral, no side chain>99%Least sterically hindered, coupling is typically very efficient.
Alanine (Ala)Small, non-polar>99%Small side chain presents minimal steric hindrance.
Leucine (Leu)Aliphatic, non-polar~99%Larger side chain, but generally couples well.
Valine (Val)β-branched, non-polar98-99%Steric hindrance from the β-branched side chain can slow the reaction. A second coupling may be beneficial.
Isoleucine (Ile)β-branched, non-polar98-99%Similar to valine, steric hindrance can reduce efficiency. Double coupling is often recommended.
Phenylalanine (Phe)Aromatic, non-polar~99%The bulky aromatic ring can have a minor effect, but coupling is generally efficient.
Tryptophan (Trp)Aromatic, non-polar~99%The large indole side chain is generally well-tolerated in coupling reactions.
Proline (Pro)Secondary amine95-98%The secondary amine and rigid ring structure significantly hinder the coupling reaction. Longer reaction times and double coupling are often necessary. Monitoring with a specific test for secondary amines (e.g., isatin test) is recommended.

Note: The efficiencies are estimated for a standard single coupling protocol. For amino acids with lower expected efficiencies, optimization of the protocol is crucial.

Experimental Protocols

This section provides a detailed protocol for a single coupling cycle in manual Boc solid-phase peptide synthesis using this compound.

Materials and Reagents
  • Peptide synthesis vessel

  • Shaker or bubbler for agitation

  • Source of dry nitrogen

  • Boc-protected amino acid-loaded resin (e.g., Merrifield or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • This compound

  • Kaiser test kit (for primary amines)

  • Isatin or Chloranil test reagents (for secondary amines, e.g., Proline)

Protocol 1: Standard Boc-SPPS Cycle for Coupling this compound

This protocol outlines the steps for deprotection of the N-terminal Boc group, neutralization, and subsequent coupling of this compound.

1. Resin Swelling:

  • Place the resin in the reaction vessel.
  • Add DCM to swell the resin for 30 minutes with gentle agitation.
  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 2 minutes and drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][2]
  • Drain the TFA solution.

3. Washing after Deprotection:

  • Wash the resin with DCM (3 x 1 min).
  • Wash the resin with IPA (2 x 1 min).
  • Wash the resin with DCM (3 x 1 min).

4. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin.
  • Agitate for 2 minutes and drain.
  • Repeat the neutralization step.
  • Wash the resin with DCM (5 x 1 min) to remove excess base.

5. Coupling of this compound:

  • In a separate vial, dissolve 2-3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
  • Add the dissolved this compound to the neutralized resin.
  • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered amino acids like Val, Ile, or Pro, extend the coupling time to 4 hours or overnight.

6. Monitoring the Coupling Reaction:

  • Take a small sample of the resin beads and wash them thoroughly with DCM.
  • Perform a Kaiser test (for primary amines) or an Isatin/Chloranil test (for proline).
  • A negative test (yellow beads for Kaiser, or no color change for isatin/chloranil) indicates a complete reaction.
  • If the test is positive (blue/purple beads for Kaiser), a second coupling is recommended.

7. "Double Coupling" (if necessary):

  • Drain the reaction solution.
  • Wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min).
  • Repeat the coupling step (Step 5) with a fresh solution of this compound.

8. Washing after Coupling:

  • Once the coupling is complete (confirmed by a negative monitoring test), drain the reaction solution.
  • Wash the resin with DMF (3 x 1 min).
  • Wash the resin with DCM (3 x 1 min).
  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

SPPS_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling start Start with N-Boc-AA-Resin swell Swell Resin in DCM start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect wash_deprotect Wash (DCM, IPA, DCM) deprotect->wash_deprotect neutralize Neutralize (10% DIEA in DCM) wash_deprotect->neutralize wash_neutralize Wash (DCM) neutralize->wash_neutralize add_reagent Add this compound in DMF wash_neutralize->add_reagent couple Agitate (2-4h) add_reagent->couple monitor Monitor Reaction (Kaiser/Isatin Test) couple->monitor monitor->add_reagent Positive (Double Couple) wash_couple Wash (DMF, DCM) monitor->wash_couple Negative next_cycle Ready for Next Cycle wash_couple->next_cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

References

Application Notes and Protocols for In Situ Neutralization in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over the traditional, multi-step neutralization protocol, including reduced cycle times, lower solvent consumption, and improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences.[1][2][3] This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for manual synthesis, and presents a quantitative comparison with the standard neutralization method.

Introduction

In Boc-based solid-phase peptide synthesis, the repetitive removal of the Nα-Boc protecting group is achieved using an acid, typically trifluoroacetic acid (TFA). This deprotection step leaves the terminal amino group as a protonated, non-nucleophilic ammonium salt.[1][4] To enable the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The conventional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.[1]

The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1][2] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, a common cause of "difficult sequences".[1][5][6] This protocol has been shown to significantly increase the efficiency of peptide chain assembly.[2][3]

Principle of In Situ Neutralization

The core principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt and the coupling of the incoming activated amino acid. By introducing the base along with the activated amino acid, the free amine is generated in the presence of the acylating agent, allowing for immediate reaction. This minimizes the time the deprotected peptide-resin exists in a neutral state, which is prone to aggregation.[2][5]

Advantages of In Situ Neutralization

The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS.[1] Key advantages include:

  • Reduced Cycle Times: By eliminating separate neutralization and washing steps, the overall cycle time per amino acid addition is significantly shortened.[1][3]

  • Improved Synthesis Efficiency for Difficult Sequences: For peptides prone to aggregation, in situ neutralization can lead to higher yields and purer products by minimizing the formation of intermolecular hydrogen bonds.[2][5][6]

  • Lower Solvent Consumption: The reduction in the number of washing steps leads to a decrease in the overall volume of solvent used per synthesis.[1]

  • Simplified Workflow: The protocol is more streamlined and less labor-intensive compared to the standard multi-step procedure.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between the standard and in situ neutralization methods.

Table 1: Comparison of Typical Cycle Times per Amino Acid

StepStandard Neutralization Protocol (minutes)In Situ Neutralization Protocol (minutes)
Boc Deprotection (TFA) 20-3020-30
Washes (DCM/IPA) 5-105-10
Neutralization 10-15-
Washes 5-10-
Coupling 60-12010-60
Final Washes 5-105-10
Total Cycle Time 105-195 40-110

Note: Times are approximate and can vary based on the specific amino acid, coupling reagents, and scale of the synthesis. A study by Kent and colleagues demonstrated that overall cycle times for manual synthesis could be as short as 15 minutes using an in situ neutralization protocol.[3][7]

Table 2: Hypothetical Yield and Purity Comparison for a Difficult Sequence

ParameterStandard NeutralizationIn Situ Neutralization
Crude Peptide Yield (%) 4575
Purity by HPLC (%) 5080

Note: This data is illustrative and represents typical improvements observed for aggregation-prone sequences. Actual results will vary depending on the peptide sequence.

Experimental Protocols

This protocol is designed for manual solid-phase peptide synthesis.

Materials and Reagents
  • Boc-protected amino acids

  • Solid support resin (e.g., Merrifield, PAM, or MBHA resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling agents (e.g., HBTU, HATU, HOBt, DIC)

  • SPPS reaction vessel (manual or automated)

Protocol 1: In Situ Neutralization
  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF three times to remove impurities.

    • Swell the resin in DCM for at least 30 minutes.[4]

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash).[8]

    • Drain and add fresh 50% TFA in DCM.

    • Agitate for 20 minutes for complete deprotection.[8]

    • Drain the TFA solution.

    • Wash the peptide-resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[4][8]

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add 4-6 equivalents of DIEA to the amino acid solution to initiate activation.

    • Immediately add the activated amino acid/DIEA mixture to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 10-60 minutes. Reaction completion can be monitored using the Kaiser (ninhydrin) test.[4]

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.[1]

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Neutralization (for comparison)
  • Resin Preparation and Swelling: (Same as Protocol 1)

  • Boc Deprotection: (Same as Protocol 1)

  • Washes: Wash the peptide-resin with DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the peptide-resin.

    • Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the peptide-resin with DCM (3x) and DMF (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the incoming Boc-amino acid as described in Protocol 1.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for the duration of the coupling reaction.

  • Post-Coupling Wash: (Same as Protocol 1)

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid.

Visualizations

G cluster_standard Standard Neutralization Workflow cluster_insitu In Situ Neutralization Workflow S_Start Peptide-Resin (Boc-Protected) S_Deprotection Boc Deprotection (TFA) S_Start->S_Deprotection S_Wash1 Wash (DCM/IPA) S_Deprotection->S_Wash1 S_Neutralization Neutralization (DIEA in DCM) S_Wash1->S_Neutralization S_Wash2 Wash (DCM/DMF) S_Neutralization->S_Wash2 S_Coupling Coupling (Activated AA) S_Wash2->S_Coupling S_Wash3 Wash (DMF) S_Coupling->S_Wash3 S_End Peptide-Resin (N+1 Boc-Protected) S_Wash3->S_End I_Start Peptide-Resin (Boc-Protected) I_Deprotection Boc Deprotection (TFA) I_Start->I_Deprotection I_Wash1 Wash (DCM/IPA) I_Deprotection->I_Wash1 I_Coupling In Situ Neutralization & Coupling (Activated AA + DIEA) I_Wash1->I_Coupling I_Wash2 Wash (DMF) I_Coupling->I_Wash2 I_End Peptide-Resin (N+1 Boc-Protected) I_Wash2->I_End G cluster_reaction In Situ Neutralization and Coupling Reaction Resin_TFA Resin-NH3+ TFA- Free_Amine Resin-NH2 Resin_TFA->Free_Amine + DIEA Boc_AA Boc-AA-COOH Activated_AA Boc-AA-OBt Boc_AA->Activated_AA + HBTU Activator HBTU Coupled_Peptide Resin-NH-CO-AA-Boc Activated_AA->Coupled_Peptide + Free_Amine DIEA DIEA DIEA->Free_Amine Free_Amine->Coupled_Peptide Byproducts DIEA-H+ TFA- HOBt

References

Manual vs. Automated Solid-Phase Synthesis with Boc-Asp(OtBu)-OSu: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient synthesis of peptides by building the amino acid chain on a solid resin support.[1] The choice between manual and automated approaches to SPPS significantly impacts throughput, reproducibility, and resource allocation.[2] This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) in both manual and automated Boc-SPPS workflows.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[3] The Boc group serves as a temporary protecting group for the α-amino group and is removed with moderate acids like trifluoroacetic acid (TFA).[3][4] Permanent side-chain protecting groups, such as the tert-butyl (tBu) ester on the β-carboxyl group of aspartic acid, are acid-labile but require stronger acids like hydrofluoric acid (HF) for removal, ensuring their stability throughout the synthesis cycles.[3][4] The use of a pre-activated N-hydroxysuccinimide (OSu) ester, such as in this compound, can enhance coupling efficiency.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to the formation of β-aspartyl peptides and racemization.[5][6] The bulky tert-butyl (OtBu) protecting group on the side chain of aspartic acid is a common strategy to minimize this side reaction.[5]

Data Presentation: Manual vs. Automated Synthesis Comparison

The decision to employ manual or automated SPPS depends on various factors, including the scale of synthesis, the number of peptides required, and available resources. The following table summarizes the key quantitative differences between the two methods.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%[2]
Final Crude Purity 70 - 90%[2]85 - 98%[2]
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh[2]
Throughput Low (typically one peptide at a time)High (multiple peptides can be synthesized in parallel)

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide using this compound

This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Asp-Y) on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-amino acid (for residue Y)

  • Cesium carbonate (Cs₂CO₃)

  • This compound

  • Boc-L-amino acid (for residue X)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Manual SPPS reaction vessel with a sintered glass frit[3]

  • Shaker[3]

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF for 1 hour in the reaction vessel.

    • Prepare the cesium salt of the first Boc-amino acid (Boc-Y-OH) by reacting it with cesium carbonate in a suitable solvent.

    • Add the Boc-Y-OCs to the swollen resin and agitate the mixture at 50°C for 24 hours to attach the first amino acid to the resin.

    • Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3]

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with a 5% DIEA in DCM solution until a neutral pH is achieved (tested with a wetted pH paper).[3]

    • Wash the resin with DCM to remove excess DIEA.

  • Coupling of this compound:

    • Dissolve this compound in DMF.

    • Add the solution to the neutralized resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), continue agitation or consider a recoupling step.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF and DCM.

  • Elongation of the Peptide Chain:

    • Repeat steps 2-4 for the next amino acid (Boc-X-OH), using a suitable coupling agent (e.g., HBTU/HOBt) for activation if it is not a pre-activated ester.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it.

    • Treat the dried peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Collect the crude peptide by filtration and purify using reverse-phase HPLC.

Protocol 2: Automated Solid-Phase Synthesis of a Peptide using this compound

This protocol provides a general procedure for automated synthesis on a commercially available peptide synthesizer. The exact parameters may need to be adjusted based on the instrument's specifications.

Materials:

  • Pre-loaded resin with the first amino acid (e.g., Boc-Y-Merrifield resin)

  • This compound

  • Boc-L-amino acid (for residue X)

  • DCM, DMF (synthesis grade)

  • 50% TFA in DCM (Deprotection solution)

  • 5% DIEA in DCM (Neutralization solution)

  • Automated peptide synthesizer

Procedure:

  • Instrument Setup:

    • Load the pre-loaded resin into the reaction vessel of the automated synthesizer.

    • Place the required amino acid derivatives, including this compound, in the designated positions.

    • Fill the solvent and reagent bottles with the appropriate solutions (DCM, DMF, deprotection solution, neutralization solution).

  • Programming the Synthesis Sequence:

    • Enter the desired peptide sequence into the synthesizer's software.

    • Define the synthesis protocol, including reaction times, washing steps, and reagent delivery volumes for each cycle. A typical cycle for Boc-SPPS is as follows:

      • Deprotection: 50% TFA in DCM (1 x 1 min, 1 x 20 min).

      • Washes: DCM (5x), DMF (3x).

      • Neutralization: 5% DIEA in DCM (2 x 2 min).

      • Washes: DCM (3x), DMF (3x).

      • Coupling: Addition of the activated amino acid solution (e.g., this compound in DMF) and reaction for 60-120 minutes.

      • Washes: DMF (3x), DCM (3x).

  • Initiating the Synthesis:

    • Start the automated synthesis program. The instrument will automatically perform all the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection (Manual Step):

    • Once the automated synthesis is complete, the peptide-resin is typically removed from the synthesizer.

    • The final cleavage and deprotection are performed manually as described in Protocol 1, step 6.[2]

Visualizations

Manual_vs_Automated_SPPS_Workflow cluster_manual Manual SPPS cluster_automated Automated SPPS m_start Start m_swell Resin Swelling m_start->m_swell m_deprotect Boc Deprotection (Manual Addition of TFA/DCM) m_swell->m_deprotect m_wash1 Washing (Manual) m_deprotect->m_wash1 m_neutralize Neutralization (Manual Addition of DIEA/DCM) m_wash1->m_neutralize m_wash2 Washing (Manual) m_neutralize->m_wash2 m_couple Coupling with This compound (Manual Addition) m_wash2->m_couple m_monitor Monitoring (e.g., Ninhydrin Test) m_couple->m_monitor m_wash3 Washing (Manual) m_monitor->m_wash3 m_repeat Repeat for Next Amino Acid m_wash3->m_repeat m_repeat->m_deprotect Next Cycle m_cleave Final Cleavage & Deprotection (HF) m_repeat->m_cleave Final Cycle m_end End m_cleave->m_end a_start Start a_load Load Resin & Reagents a_start->a_load a_program Program Sequence & Protocol a_load->a_program a_run Run Automated Synthesis Cycles a_program->a_run a_cleave Final Cleavage & Deprotection (HF) (Manual Step) a_run->a_cleave a_end End a_cleave->a_end

Caption: Comparative workflow of manual vs. automated solid-phase peptide synthesis.

SPPS_Decision_Workflow start Peptide Synthesis Project Initiation decision1 Number of Peptides? start->decision1 manual_path Manual SPPS decision1->manual_path Low automated_path Automated SPPS decision1->automated_path High (Library) decision2 Peptide Complexity & Length? decision2->manual_path Low decision2->automated_path High decision3 Required Purity & Reproducibility? decision3->manual_path Standard decision3->automated_path High manual_path->decision2 manual_path->decision3 synthesis Perform SPPS using This compound manual_path->synthesis automated_path->decision2 automated_path->decision3 automated_path->synthesis purification Purification (RP-HPLC) synthesis->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end Final Peptide analysis->end

Caption: Decision workflow for choosing between manual and automated SPPS.

References

Application Notes and Protocols for Utilizing Boc-Asp(OtBu)-OSu in Complex and Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex and lengthy peptides is a cornerstone of modern drug discovery and biochemical research. The incorporation of aspartic acid residues, however, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and compromise the integrity of the final product. The use of N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) offers a strategic advantage by providing a pre-activated amino acid building block. This approach can streamline the coupling process and potentially minimize side reactions when employed under optimized conditions.

These application notes provide detailed protocols for the use of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with a focus on strategies to mitigate common challenges encountered during the synthesis of complex or long peptides.

Key Advantages of this compound

  • Pre-activated for Direct Coupling: The N-hydroxysuccinimide (OSu) ester is a stable and reactive leaving group, allowing for direct coupling to the N-terminal amine of a growing peptide chain without the need for in-situ activation reagents.

  • Reduced Racemization Risk: The use of pre-activated esters like OSu is known to minimize the risk of racemization at the α-carbon of the activated amino acid, a critical factor for maintaining the stereochemical purity of the final peptide.

  • Compatibility with Boc-SPPS: this compound is fully compatible with the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy, which is often favored for the synthesis of long or hydrophobic peptides.

Challenges in Application

The primary challenge associated with the incorporation of Asp(OtBu) residues in peptide synthesis is the formation of aspartimide. This intramolecular cyclization is catalyzed by base and can occur during the neutralization step in Boc-SPPS. While generally less pronounced than in Fmoc-SPPS, which utilizes a strong base (piperidine) for deprotection, it remains a critical consideration, especially in sequences prone to this side reaction (e.g., Asp-Gly, Asp-Ser, Asp-Asn).

Data Presentation: Factors Influencing Side Reactions

The following table summarizes key factors that influence the extent of aspartimide formation and racemization during the incorporation of aspartic acid residues. While specific quantitative data for this compound is limited in publicly available literature, the general principles derived from studies on Boc- and Fmoc-SPPS are applicable.

FactorInfluence on Aspartimide FormationInfluence on RacemizationMitigation Strategies
Peptide Sequence High risk for Asp-Gly, Asp-Ser, Asp-Asn sequences due to reduced steric hindrance.Sequence-dependent, but generally a risk for all activated amino acids.For high-risk sequences, consider alternative protecting groups or synthesis strategies.
Base in Neutralization Tertiary amines like Diisopropylethylamine (DIEA) can promote aspartimide formation.Stronger, less hindered bases increase the risk of racemization.Use a hindered base like DIEA in the minimum necessary amount. Employ in-situ neutralization protocols.
Coupling Time Longer exposure to basic conditions can increase the incidence of aspartimide formation.Longer activation times can increase the risk of racemization.Optimize coupling times; the use of pre-activated this compound can lead to faster reactions.
Temperature Elevated temperatures can accelerate aspartimide formation.Higher temperatures increase the rate of racemization.Conduct couplings at room temperature unless necessary for difficult sequences.
Solvent Polarity Higher polarity solvents can increase the rate of aspartimide formation.Solvent polarity can influence the stability of intermediates.Use standard SPPS solvents like DMF and DCM.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS workflow for incorporating an Asp(OtBu) residue using the pre-activated OSu ester.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
  • Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

3. Neutralization:

  • Treat the resin with 10% DIEA in DMF for 2 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DMF (5x).

4. Coupling of this compound:

  • Dissolve 1.5-2.0 equivalents of this compound in a minimal amount of DMF.
  • Add the solution to the neutralized peptide-resin.
  • Allow the coupling reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.
  • Wash the resin with DMF (3x) and DCM (3x).

5. Capping (Optional but Recommended for Long Peptides):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Cleavage and Deprotection:

  • After synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail appropriate for the Boc/Bzl strategy (e.g., HF or TFMSA with scavengers like anisole and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

Protocol 2: Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

1. Reactant Preparation:

  • Dissolve 1.0 equivalent of the N-terminal-free amino acid ester hydrochloride salt in DMF.
  • Add 1.0 equivalent of a non-nucleophilic base (e.g., DIEA or N-methylmorpholine) to neutralize the hydrochloride salt.

2. Coupling Reaction:

  • In a separate flask, dissolve 1.0-1.1 equivalents of this compound in DMF.
  • Add the this compound solution to the neutralized amino acid ester solution.
  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting dipeptide by flash column chromatography or recrystallization.

4. Deprotection:

  • The Boc group can be removed by treatment with TFA in DCM.
  • The OtBu group can be removed under strong acidic conditions, typically at the final deprotection step of a larger peptide fragment.

Mandatory Visualizations

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Wash (DCM, IPA, DMF) Coupling Coupling: This compound in DMF Neutralization->Coupling Wash (DMF) Coupling->Deprotection Wash (DMF, DCM) Repeat for next AA Final_Cleavage Final Cleavage & Deprotection Coupling->Final_Cleavage Synthesis Complete Start Start: Resin Swelling Start->Deprotection Purification Purification & Analysis Final_Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation cluster_reaction Side Reaction Pathway Peptide Peptide-Asp(OtBu)-Xaa- Aspartimide Aspartimide Intermediate Peptide->Aspartimide Base (e.g., DIEA) - tBuOH Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Products Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of Aspartimide Formation Side Reaction.

Solution_Phase_Coupling Reactant1 This compound Coupling Coupling in DMF Reactant1->Coupling Reactant2 H-Xaa-OR (Amino Acid Ester) Reactant2->Coupling Base Base (e.g., DIEA) Base->Coupling Dipeptide Boc-Asp(OtBu)-Xaa-OR Coupling->Dipeptide Workup Aqueous Workup Dipeptide->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product

Caption: Workflow for Solution-Phase Coupling of this compound.

Conclusion

This compound is a valuable reagent for the incorporation of aspartic acid into complex and long peptides, particularly within a Boc-SPPS strategy. Its pre-activated nature offers convenience and can contribute to higher coupling efficiencies and reduced racemization. However, careful consideration of reaction conditions, particularly the choice and amount of base used during neutralization, is crucial to minimize the risk of aspartimide formation. The protocols provided herein offer a foundation for the successful application of this reagent. For particularly challenging sequences, further optimization of coupling times, temperature, and the potential use of alternative, bulkier side-chain protecting groups for aspartic acid may be necessary.

Application Notes and Protocols for Boc-Asp(OtBu)-OSu in Bioconjugation and Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OtBu)-OSu, chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(tert-butyl) ester β-(N-hydroxysuccinimide) ester, is a valuable reagent for the bioconjugation and labeling of peptides and other biomolecules. This derivative of aspartic acid is equipped with three key functional components: a Boc-protected α-amine, a tert-butyl (OtBu) protected side-chain carboxyl group, and an N-hydroxysuccinimide (NHS) ester activated α-carboxyl group. This arrangement allows for the covalent attachment of a protected aspartic acid residue to primary amines on a target peptide, such as the N-terminus or the ε-amino group of a lysine residue.

The primary application of this compound in bioconjugation is to introduce a carboxylic acid functional group at a specific site on a peptide. Following conjugation, the Boc and OtBu protecting groups can be removed under acidic conditions to reveal the free amine and carboxylic acid of the aspartic acid moiety. This newly introduced functionality can then be used for further modifications, such as the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to modulate the peptide's therapeutic properties.

These application notes provide a comprehensive overview of the use of this compound in the solution-phase labeling of peptides, including detailed experimental protocols, potential side reactions, and purification strategies.

Physicochemical Properties and Reaction Scheme

The successful application of this compound in bioconjugation relies on an understanding of its chemical properties and the reaction mechanism.

PropertyValue
Chemical Name N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(tert-butyl) ester β-(N-hydroxysuccinimide) ester
CAS Number 50715-50-9
Molecular Formula C₁₇H₂₆N₂O₈
Molecular Weight 386.40 g/mol
Appearance White to off-white powder
Purity ≥98%
Storage Conditions -20°C, under inert gas, keep dry

The core of its utility lies in the reactivity of the NHS ester towards primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]

G cluster_reactants Reactants cluster_products Products Boc_Asp_OSu This compound Conjugate Boc-Asp(OtBu)-Peptide (Stable Amide Bond) Boc_Asp_OSu->Conjugate pH 7.2-8.5 Aqueous Buffer NHS N-hydroxysuccinimide (Byproduct) Boc_Asp_OSu->NHS Peptide_NH2 Peptide-NH₂ (N-terminus or Lysine) Peptide_NH2->Conjugate

Figure 1. Reaction scheme for the conjugation of this compound to a primary amine on a peptide.

Experimental Protocols

The following protocols provide a general framework for the solution-phase labeling of peptides with this compound. Optimization of these conditions may be necessary for specific peptides.

Protocol 1: Solution-Phase Peptide Labeling

This protocol describes the general procedure for conjugating this compound to a peptide in solution.

Materials:

  • Peptide containing at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[2] Avoid buffers containing primary amines like Tris.[3]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC))

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).[5] The NHS-ester moiety is susceptible to hydrolysis, so do not store the reconstituted reagent.[5]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the peptide.[6]

    • Add the calculated volume of the reagent solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid peptide precipitation.[6]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][3] The optimal time may vary depending on the peptide and reaction conditions.

  • Quenching (Optional but Recommended): To terminate the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification: Immediately purify the reaction mixture to separate the labeled peptide from excess reagent, hydrolyzed reagent, and N-hydroxysuccinimide. RP-HPLC is a common and effective method for peptide purification.

Protocol 2: Deprotection of the Conjugated Peptide

This protocol describes the removal of the Boc and OtBu protecting groups from the labeled peptide.

Materials:

  • Lyophilized Boc-Asp(OtBu)-peptide conjugate

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Cleavage Reaction: Dissolve the lyophilized peptide conjugate in the cleavage cocktail.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Precipitation: Precipitate the deprotected peptide by adding the cleavage mixture dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether and dry it under vacuum.

    • The crude deprotected peptide can then be purified by RP-HPLC.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors. The following table provides a summary of typical quantitative parameters for peptide labeling with NHS esters. These are starting recommendations and may require empirical optimization for each specific peptide.

ParameterRecommended RangeRationale
Peptide Concentration 1-10 mg/mLHigher concentrations can favor the desired aminolysis reaction over hydrolysis of the NHS ester.[6]
Reaction Buffer Amine-free buffer (e.g., PBS, sodium bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the peptide for reaction with the NHS ester.[6]
Reaction pH 7.2 - 8.5A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity. Higher pH increases the rate of NHS ester hydrolysis.[2][7]
Molar Excess of this compound 5- to 20-foldThe optimal ratio should be determined empirically for each peptide to achieve the desired degree of labeling.[6]
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh. The final concentration of organic solvent should be <10% to avoid peptide denaturation or precipitation.[5]
Incubation Time 30-60 min at room temp. or 2 hours at 4°CLonger incubation times may be necessary but can increase the risk of peptide degradation and reagent hydrolysis.[6]
Quenching Reagent 50-100 mM Tris or GlycineQuenches unreacted NHS ester to prevent non-specific labeling in subsequent steps.[6]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the bioconjugation process, potentially leading to a heterogeneous product mixture.

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH values.[2] This leads to the formation of the unreactive carboxylic acid of Boc-Asp(OtBu)-OH. To minimize hydrolysis, prepare the reagent solution immediately before use and work efficiently.

  • O-acylation of Serine, Threonine, and Tyrosine: The activated carboxyl group of the NHS ester can react with the hydroxyl groups of serine, threonine, and tyrosine residues to form ester linkages.[8] These O-acyl derivatives are generally less stable than the desired N-acyl amides and can be reversed by treatment with hydroxylamine.[8]

  • Aspartimide Formation: While well-documented in solid-phase peptide synthesis (SPPS), particularly with Fmoc chemistry, the potential for aspartimide formation during the deprotection of the Boc-Asp(OtBu)-peptide conjugate should be considered. This intramolecular cyclization can lead to the formation of a succinimide intermediate, which can then hydrolyze to form both the desired α-aspartyl peptide and the undesired β-aspartyl isomer. Using optimized cleavage conditions and careful purification can help to minimize and separate these byproducts.

Workflow and Characterization

The overall experimental workflow for peptide labeling with this compound and subsequent deprotection is depicted below.

G Peptide_Prep Peptide Preparation (Dissolve in Reaction Buffer) Labeling Labeling Reaction (Mix Peptide and Reagent, Incubate) Peptide_Prep->Labeling Reagent_Prep Reagent Preparation (Dissolve this compound in DMF/DMSO) Reagent_Prep->Labeling Quenching Quenching (Add Tris or Glycine) Labeling->Quenching Purification1 Purification of Conjugate (RP-HPLC) Quenching->Purification1 Characterization1 Characterization (Mass Spectrometry, HPLC) Purification1->Characterization1 Deprotection Deprotection (TFA Cleavage Cocktail) Purification1->Deprotection Purification2 Purification of Final Peptide (RP-HPLC) Deprotection->Purification2 Characterization2 Final Characterization (Mass Spectrometry, HPLC) Purification2->Characterization2

Figure 2. Experimental workflow for peptide labeling and deprotection.

Characterization: The success of the conjugation and deprotection steps should be confirmed using analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the mass of the conjugated and deprotected peptides.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the products and separate them from starting materials and byproducts.

By following these guidelines and protocols, researchers can effectively utilize this compound for the precise modification of peptides, enabling the development of novel bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Coupling Boc-Asp(OtBu)-OSu to Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient coupling of the first amino acid to the resin is a critical step that dictates the overall success and purity of the final peptide. This document provides a detailed, step-by-step guide for the coupling of N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester, abbreviated as Boc-Asp(OtBu)-OSu, to an aminomethyl-functionalized resin.

This compound is an activated ester, meaning the carboxyl group of the amino acid has been pre-activated with an N-hydroxysuccinimide (OSu) group. This allows for a direct and efficient reaction with the primary amine groups on the aminomethyl resin, forming a stable amide bond without the need for additional coupling reagents. This protocol is designed to ensure high coupling efficiency and minimize potential side reactions.

Experimental Protocols

This section details the necessary procedures for successfully coupling this compound to an aminomethyl resin, monitoring the reaction, and quantifying the final loading capacity.

Materials
  • Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Kaiser Test Kit (Ninhydrin solutions)

  • Picric acid solution (for loading determination)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the direct coupling of the OSu-activated amino acid to the resin.

  • Resin Swelling:

    • Place the desired amount of aminomethyl polystyrene resin into a solid-phase synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) for 2 minutes each to remove any impurities.

    • Swell the resin in DMF (10 mL/g of resin) for at least 1 hour with gentle agitation.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Dissolve this compound (2.0 equivalents relative to the theoretical substitution of the resin) in DMF (5-10 mL/g of resin).

    • Add the this compound solution to the resin.

    • Add DIPEA (2.0 equivalents relative to the theoretical substitution of the resin) to the reaction mixture. The base neutralizes the N-hydroxysuccinimide released during the reaction.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly to remove unreacted reagents and byproducts. Perform the following washes, agitating for 2-3 minutes for each wash:

      • DMF (3 x 10 mL/g)

      • DCM (3 x 10 mL/g)

      • MeOH (3 x 10 mL/g)

  • Drying:

    • Dry the resin under high vacuum for several hours to a constant weight.

Protocol 2: Monitoring the Coupling Reaction with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[1][2] A negative test (yellow beads) indicates a complete coupling reaction.

  • Sample Preparation:

    • After the coupling reaction and washing, take a small sample of the resin (a few beads).

    • Wash the sample beads with ethanol (2 x 1 mL).

  • Test Procedure:

    • Place the washed resin beads in a small test tube.

    • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).[3]

    • Heat the test tube at 100-120°C for 5 minutes.[3]

  • Result Interpretation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete. In this case, the coupling reaction should be repeated with fresh reagents.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a successful coupling.

Protocol 3: Quantification of Resin Loading using the Picric Acid Method

This method is used to determine the final loading capacity of the Boc-amino acid on the resin.

  • Boc Deprotection:

    • Take a precisely weighed sample of the dry, coupled resin (10-20 mg) and place it in a small reaction vessel.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Picrate Salt Formation:

    • Add a solution of 10% DIPEA in DMF to neutralize the resin and wash with DMF (3x).

    • Add a 0.1 M solution of picric acid in DMF to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF to remove excess picric acid until the filtrate is colorless.

    • Wash with DCM (3x) and dry the resin under vacuum.

  • Elution and Quantification:

    • Elute the bound picrate from the dried resin with a 10% DIPEA in DMF solution into a volumetric flask.

    • Measure the absorbance of the eluate at 358 nm using a UV-Vis spectrophotometer.

    • Calculate the loading using the Beer-Lambert law (A = εcl), where ε for the picrate anion is 14,500 M⁻¹cm⁻¹.

Data Presentation

The loading capacity of the resin is a critical parameter for the subsequent steps of peptide synthesis. Below is a table summarizing typical loading capacities for commercially available aminomethyl resins and the expected range after coupling.

Resin TypeInitial Supplier-Stated Loading (mmol/g)Expected Loading after Coupling (mmol/g)
Aminomethyl Polystyrene (1% DVB)0.8 - 1.20.6 - 1.0
TentaGel® AM0.2 - 0.40.15 - 0.35

Note: The actual loading efficiency can vary depending on the reaction conditions, the specific batch of resin, and the amino acid derivative.

Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.

G cluster_workflow Experimental Workflow for Coupling this compound to Resin prep Resin Preparation swell Swell Resin in DMF prep->swell couple Coupling Reaction with This compound and DIPEA swell->couple wash Wash Resin (DMF, DCM, MeOH) couple->wash kaiser Kaiser Test (Optional Monitoring) wash->kaiser In-process check dry Dry Resin wash->dry kaiser->couple Repeat if positive quantify Quantify Loading (Picric Acid Method) dry->quantify product Boc-Asp(OtBu)-Resin quantify->product

Caption: Workflow for coupling this compound to aminomethyl resin.

G cluster_pathway Chemical Pathway of Coupling Reaction resin Aminomethyl Resin (H₂N-CH₂-Resin) intermediate Reaction Intermediate resin->intermediate boc_aa This compound boc_aa->intermediate product Coupled Resin (Boc-Asp(OtBu)-NH-CH₂-Resin) intermediate->product byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct

Caption: Chemical pathway of the coupling reaction on the resin.

References

Calculating Equivalents of Boc-Asp(OtBu)-OSu for Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate calculation and use of Boc-Asp(OtBu)-OSu in peptide synthesis. Proper stoichiometry is critical for efficient coupling, minimizing side reactions, and ensuring the desired peptide product's purity and yield. These guidelines are intended for professionals in research, and drug development engaged in peptide synthesis.

Chemical Properties of this compound

Before initiating a synthesis, it is essential to understand the chemical properties of the reagents. This compound, also known as Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is a commonly used building block in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

PropertyValueReference
Molecular Formula C₁₇H₂₆N₂O₈[1][2][3]
Molecular Weight 386.40 g/mol [1][2][3]
Appearance White to off-white powder[2]
Purity ≥98%[1][2]

Principle of Coupling with this compound

This compound is an N-hydroxysuccinimide (NHS) ester-activated form of Boc-protected aspartic acid. The -OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free amine of the N-terminal amino acid of a peptide chain. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

Unlike coupling reactions involving a Boc-amino acid with a free carboxylic acid, the use of an activated -OSu ester typically does not require an additional coupling reagent (e.g., HBTU, HATU, or carbodiimides like DCC or DIC). However, a non-nucleophilic base is generally required to deprotonate the incoming amine and to neutralize the acidic NHS byproduct.

Calculating Equivalents for a Coupling Reaction

The term "equivalents" refers to the molar ratio of a reagent relative to the limiting reactant. In solid-phase peptide synthesis, the limiting reactant is typically the free amine on the resin-bound peptide.

The fundamental formula for calculating the mass of this compound required is:

Mass (g) = Moles of Substrate (mol) × Equivalents Desired × Molecular Weight of this compound ( g/mol )

General Equivalents for Boc-SPPS

The following table summarizes the generally accepted range of equivalents for reagents in a typical Boc-SPPS coupling step. The optimal number of equivalents can depend on the steric hindrance of the amino acids being coupled and the specific reaction conditions.

ReagentEquivalents (relative to resin loading)Purpose
This compound 1.5 - 3.0Acylating agent to form the new peptide bond.
Non-nucleophilic Base (e.g., DIEA, TEA) 2.0 - 4.0Deprotonates the N-terminal amine of the peptide and neutralizes the N-hydroxysuccinimide byproduct.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Kaiser Test Kit (for monitoring reaction completion)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF or DCM for 30-60 minutes.

    • If the N-terminus is Boc-protected, perform deprotection using standard conditions (e.g., 50% Trifluoroacetic acid in DCM).

    • Wash the resin thoroughly with DCM followed by DMF.

    • Neutralize the resulting amine salt with a solution of 5-10% DIEA in DMF.

    • Wash the resin again with DMF to remove excess base.

  • Coupling Reaction:

    • In a separate vessel, dissolve 1.5 to 3.0 equivalents of this compound in DMF.

    • Add the this compound solution to the resin.

    • Add 2.0 to 4.0 equivalents of DIEA to the reaction mixture.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative Kaiser test (yellow beads) indicates reaction completion.

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol for Solution-Phase Synthesis

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • Amino acid ester hydrochloride

  • This compound

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reactant Preparation:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

    • Add a non-nucleophilic base such as DIEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent.

    • Add the this compound solution to the neutralized amino acid ester solution.

    • If the amine is not a salt, add 1.5 to 2.0 equivalents of base to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the desired dipeptide.

Diagrams

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis start Start with Limiting Reactant (e.g., Amine on Resin) calc_moles Calculate Moles of Limiting Reactant start->calc_moles determine_eq Determine Desired Equivalents of this compound calc_moles->determine_eq calc_mass Calculate Mass of This compound determine_eq->calc_mass dissolve Dissolve Calculated Mass in Solvent (e.g., DMF) calc_mass->dissolve add_reagents Add Reagents to Reaction Vessel dissolve->add_reagents monitor Monitor Reaction (e.g., Kaiser Test) add_reagents->monitor workup Work-up and Purification monitor->workup Reaction Complete end Final Product workup->end

Caption: Workflow for calculating and using this compound.

signaling_pathway amine R-NH₂ (Free Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc_asu This compound boc_asu->intermediate base Base (e.g., DIEA) base->amine Deprotonation product R-NH-CO-Asp(OtBu)-Boc (Peptide Bond Formed) intermediate->product byproduct N-Hydroxysuccinimide intermediate->byproduct Leaving Group Departure

Caption: Amide bond formation using this compound.

References

Monitoring the Completion of Boc-Asp(OtBu)-OSu Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the completion of coupling reactions involving N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu). Accurate determination of reaction completion is critical for optimizing reaction times, ensuring high yields, and minimizing impurities in peptide synthesis. The following sections detail the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Reaction Overview and Monitoring Strategy

The coupling of this compound to a primary amine (R-NH₂) results in the formation of a stable amide bond. The progress of this reaction can be monitored by observing the consumption of the starting materials and the formation of the desired peptide product. A general workflow for monitoring the reaction is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis and Workup Start Dissolve amine (R-NH₂) in an appropriate solvent (e.g., DMF or DCM). Add_Base Add a non-nucleophilic base (e.g., DIPEA). Start->Add_Base Add_Ester Add this compound. Add_Base->Add_Ester Monitor Monitor reaction progress at set time points (e.g., 30 min, 1h, 2h). Add_Ester->Monitor TLC TLC Analysis Monitor->TLC HPLC HPLC Analysis Monitor->HPLC NMR NMR Analysis (for detailed kinetics) Monitor->NMR Decision Is the reaction complete? TLC->Decision HPLC->Decision NMR->Decision Workup Proceed with aqueous workup and purification. Decision->Workup Yes Continue Continue monitoring at later time points. Decision->Continue No

Caption: Workflow for monitoring the this compound coupling reaction.

Experimental Protocols

General Solution-Phase Coupling Protocol

This protocol describes a general method for the coupling of this compound with a primary amine in solution.

  • Preparation: Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Initiation: Add this compound (1.0 to 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction using TLC or HPLC at regular intervals (e.g., every 30-60 minutes). Reactions are typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid and convenient method for qualitatively monitoring the progress of the coupling reaction.

Protocol:

  • Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture and spot it on a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a suitable mobile phase. A common solvent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the polarity of the amine substrate. A starting point is often a 1:1 mixture of ethyl acetate:hexanes.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent such as ninhydrin (to detect the presence of the primary amine starting material) or potassium permanganate.

  • Analysis: The reaction is considered complete when the spot corresponding to the amine starting material is no longer visible.

Data Presentation:

CompoundDescriptionTypical Rf Value (1:1 Ethyl Acetate/Hexane)Visualization
Amine (R-NH₂)Starting MaterialVaries (typically lower)Ninhydrin positive (purple/blue spot)
This compoundStarting MaterialVaries (typically intermediate)UV active, Ninhydrin negative
Coupled ProductProductVaries (typically higher)UV active (if R contains a chromophore), Ninhydrin negative

Note: Rf values are highly dependent on the specific amine used and the exact TLC conditions.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides a quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting materials and product.

Protocol:

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction.

  • Injection: Inject the quenched sample onto a reverse-phase HPLC system.

  • Elution: Elute the components using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.[1]

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).

  • Analysis: The reaction is complete when the peak corresponding to the amine starting material is consumed and the area of the product peak no longer increases.

Data Presentation:

CompoundDescriptionTypical Retention Time (C18 column, MeCN/H₂O gradient)
Amine (R-NH₂)Starting MaterialVaries (typically elutes earlier)
This compoundStarting MaterialVaries
Coupled ProductProductVaries (typically elutes later than the amine)

Note: Retention times will vary depending on the specific amine, column, and gradient conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy can be used to monitor the reaction in situ or by analyzing aliquots. It provides detailed structural information and can be used for quantitative analysis.

Protocol:

  • Sample Preparation: For in situ monitoring, the reaction is carried out directly in an NMR tube with a deuterated solvent. For analysis of aliquots, a small sample is taken at each time point, the solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. Key signals to monitor include the α-proton of the aspartic acid residue and the protons adjacent to the nitrogen in the amine starting material.

Data Presentation:

CompoundKey ¹H NMR Signals (δ, ppm) in CDCl₃Key ¹³C NMR Signals (δ, ppm) in CDCl₃
Boc-Asp(OtBu)-OH (Starting material analog)~5.4 (d, NH), ~4.5 (m, α-CH), ~2.8 (m, β-CH₂), 1.45 (s, 9H, OtBu), 1.44 (s, 9H, Boc)~175 (COOH), ~170 (COO-tBu), ~155 (C=O, Boc), ~82 (C(CH₃)₃, OtBu), ~80 (C(CH₃)₃, Boc), ~50 (α-CH), ~37 (β-CH₂), ~28 (CH₃, Boc & OtBu)
Coupled Product (Boc-Asp(OtBu)-NH-R)Shifted α-CH of Asp, shifted protons on R adjacent to the new amide bondAppearance of a new amide carbonyl signal, shifts in the α-carbon of Asp and the carbon on R adjacent to the nitrogen.

Note: The provided NMR data for Boc-Asp(OtBu)-OH is for a closely related starting material and serves as a reference. The exact chemical shifts for the coupled product will depend on the specific amine used.

Potential Side Reactions and Troubleshooting

A significant potential side reaction when working with aspartic acid derivatives is the formation of an aspartimide intermediate, especially under basic conditions.[2][3] This can lead to the formation of β-aspartyl peptides and racemization.

Detection of Aspartimide Formation:

  • HPLC-MS: The aspartimide intermediate will have a mass that is 18 Da less than the desired product due to the loss of water.[4] The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide but may have different retention times in HPLC.[4]

  • NMR: Aspartimide formation can be detected by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra.

Mitigation Strategies:

  • Use of milder bases or careful control of the amount of base used.

  • Keeping reaction times as short as possible.

  • Employing bulkier side-chain protecting groups on the aspartic acid if aspartimide formation is a persistent issue.[5]

Logical Diagram for Troubleshooting Incomplete Coupling

G Start Incomplete coupling detected by TLC/HPLC. Check_Reagents Verify quality and stoichiometry of reagents (this compound, amine, base). Start->Check_Reagents Check_Conditions Review reaction conditions (solvent, temperature, time). Start->Check_Conditions Decision1 Are reagents and conditions optimal? Check_Reagents->Decision1 Check_Conditions->Decision1 Optimize Adjust stoichiometry (e.g., increase equivalents of this compound) or reaction time. Decision1->Optimize No Decision2 Is steric hindrance a likely issue? Decision1->Decision2 Yes End Re-run reaction and monitor. Optimize->End Change_Reagent Consider a more potent coupling reagent if starting from the acid (e.g., HATU, HBTU). Decision2->Change_Reagent Yes Increase_Temp Increase reaction temperature moderately. Decision2->Increase_Temp Yes Decision3 Is aggregation suspected? Decision2->Decision3 No Change_Reagent->End Increase_Temp->End Change_Solvent Switch to a more polar solvent (e.g., DMF) or add a chaotropic agent. Decision3->Change_Solvent Yes Decision3->End No Change_Solvent->End

Caption: Troubleshooting guide for incomplete coupling reactions.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for the assembly of peptide chains. The use of Boc-Asp(OtBu)-OSu provides an activated form of aspartic acid with its side-chain carboxyl group protected by a tert-butyl (tBu) ester. This protection strategy is orthogonal to the acid-labile Boc group on the α-amine, allowing for selective deprotection during chain elongation. The OtBu group, like the Boc group, is removed during the final cleavage step under strong acidic conditions.

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. This process involves treating the peptide-resin with a strong acid to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. However, the acidolysis generates reactive carbocations, such as the tert-butyl cation from the OtBu group, which can lead to undesired side reactions with nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[1][2] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[2][3]

A significant side reaction associated with Asp(OtBu) is the formation of aspartimide, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4][5] This can lead to a mixture of α- and β-peptides upon ring opening.[5][6] Careful selection of cleavage conditions and scavengers is therefore paramount to ensure the integrity of the final peptide product.

Key Considerations for Cleavage and Deprotection

Several factors must be considered to optimize the cleavage and deprotection of peptides containing Asp(OtBu):

  • Acid Strength: The choice of acid and its concentration are critical. Trifluoroacetic acid (TFA) is commonly used for the final cleavage of peptides from most resins in Boc-SPPS, but stronger acids like Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) may be required for certain resin linkers.[7]

  • Scavengers: A cocktail of scavengers is essential to prevent side reactions. The choice of scavengers depends on the amino acid composition of the peptide. Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[8][9]

  • Reaction Conditions: Time and temperature of the cleavage reaction can influence the extent of side reactions. Cleavage is typically performed at room temperature or 0°C for 1-2 hours.[7]

  • Peptide Sequence: The presence of sensitive amino acids and specific sequences like Asp-Gly can increase the propensity for side reactions.[5]

Experimental Workflow

The general workflow for the cleavage and deprotection of a peptide synthesized with this compound is depicted below.

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up cluster_analysis Purification & Analysis prep_resin Dry Peptide-Resin cleavage Treat Resin with Cleavage Cocktail (e.g., TFA/Scavengers) prep_resin->cleavage prep_cocktail Prepare Cleavage Cocktail prep_cocktail->cleavage agitation Agitate for 1-2 hours at RT cleavage->agitation filtration Filter to Remove Resin agitation->filtration precipitation Precipitate Peptide with Cold Ether filtration->precipitation centrifugation Centrifuge and Wash Peptide precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying purification Purify by RP-HPLC drying->purification analysis Analyze by Mass Spectrometry and HPLC purification->analysis

Caption: General experimental workflow for peptide cleavage and deprotection.

Protocols

Protocol 1: Standard TFA Cleavage Cocktail (Reagent K)

This protocol is a robust, general-purpose cleavage method suitable for most peptides, including those with sensitive residues like Cys, Met, and Trp.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Water

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker or rocker

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare Reagent K by combining the following reagents in the specified proportions:

    • TFA: 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • EDT: 2.5%

    • Caution: Prepare the cocktail in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 5-10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Collect the filtrate.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: "Odorless" TFA Cleavage Cocktail (Reagent B)

This protocol utilizes triisopropylsilane (TIS) as a scavenger, avoiding the use of malodorous thiols. It is particularly effective for peptides containing trityl-based protecting groups.[10]

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Triisopropylsilane (TIS)

  • Cold methyl t-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker or rocker

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare Reagent B by combining the following:

    • TFA: 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • TIS: 2% (v/v)

    • Use immediately after preparation.

  • Cleavage Reaction: Suspend the resin in Reagent B (e.g., 10 mL per gram of resin).

  • Incubation: Stir the mixture for 1-2 hours at room temperature.

  • Filtration: Filter the mixture and wash the resin with a small amount of additional Reagent B.

  • Peptide Precipitation: Cool the combined filtrates to 4°C and add cold MTBE (at least 3 times the volume of the filtrate) to precipitate the crude peptide.

  • Peptide Collection and Washing: Collect the peptide by centrifugation and wash with cold MTBE.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

The choice of cleavage cocktail can significantly impact the purity of the crude peptide by minimizing side reactions. The following table summarizes a study on the effect of different scavengers on reducing S-tert-butylation of Cysteine during TFA-mediated cleavage.

EntryScavenger (5%)Crude Peptide Purity (%)S-tBu Adduct (%)
1TIS7515
2EDT828
3Thioanisole8010
4DMS7812
51,4-BDMT855

Data adapted from a study on scavenger performance in TFA cleavage.[8][9] The percentages are illustrative and can vary based on the peptide sequence and specific reaction conditions.

Mitigation of Aspartimide Formation

Aspartimide formation is a major concern when using this compound, particularly for sequences like Asp-Gly.[4][5]

G start Peptide containing Asp(OtBu) condition Cleavage with strong acid (e.g., TFA) start->condition aspartimide Aspartimide Formation (Side Reaction) condition->aspartimide alpha_peptide Desired α-Peptide condition->alpha_peptide Direct Deprotection hydrolysis Hydrolysis aspartimide->hydrolysis hydrolysis->alpha_peptide beta_peptide β-Peptide (Byproduct) hydrolysis->beta_peptide

Caption: Pathway of aspartimide formation and subsequent hydrolysis.

Strategies to minimize aspartimide formation include:

  • Optimized Cleavage Conditions: Using lower temperatures (0-5°C) and shorter cleavage times can reduce the rate of aspartimide formation.

  • Alternative Protecting Groups: For particularly problematic sequences, using a bulkier side-chain protecting group for Asp, such as cyclohexyl (OcHx), can sterically hinder the cyclization reaction.[5]

  • Backbone Protection: The use of backbone-protected amino acids preceding the Asp residue can prevent aspartimide formation.[6]

Post-Cleavage Work-up and Purification

After cleavage and precipitation, the crude peptide requires purification.

  • Dissolution: Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for most peptides.[11]

  • Analysis: Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion

The successful cleavage and deprotection of peptides synthesized with this compound require careful consideration of the cleavage cocktail, reaction conditions, and potential side reactions. By selecting the appropriate protocol and implementing strategies to mitigate side reactions like aspartimide formation, researchers can obtain high-purity peptides for their downstream applications. The protocols and data presented in these application notes provide a comprehensive guide for professionals in the field of peptide research and drug development.

References

Troubleshooting & Optimization

Preventing aspartimide formation with Asp(OtBu) residues in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the prevention of aspartimide formation when using Asp(OtBu) residues in Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Boc-SPPS?

Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid (Asp). It involves the intramolecular cyclization of the Asp side chain with the backbone amide nitrogen of the C-terminal adjacent amino acid, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of water). The resulting aspartimide is unstable and can undergo epimerization and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are often difficult to separate from the target peptide.[1]

Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?

The mechanism and primary cause of aspartimide formation are distinct between the two major SPPS strategies:

  • Fmoc-SPPS: Aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.[1]

  • Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making it more susceptible to nucleophilic attack by the backbone amide.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered, allowing the backbone nitrogen to easily attack the side chain. The most problematic sequences include:

  • Asp-Gly [2]

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

Q4: Is Asp(OtBu) the best choice for preventing aspartimide formation in Boc-SPPS?

While Boc-Asp(OtBu)-OH is a commonly used building block, its tert-butyl ester is relatively labile under the strong acidic conditions of the final HF cleavage, making it susceptible to aspartimide formation. Historically, and for sequences prone to this side reaction, alternative, more sterically hindered and acid-stable protecting groups are recommended.

Q5: What are the most effective strategies to prevent aspartimide formation in Boc-SPPS?

The most effective preventative measures in Boc-SPPS are:

  • Selection of a suitable side-chain protecting group: Using a bulkier and more acid-stable protecting group for the aspartic acid residue can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to more labile benzyl esters.[1][2]

  • Optimization of final cleavage conditions: Modifying the HF cleavage protocol can also mitigate aspartimide formation. This includes lowering the reaction temperature and using specific scavenger cocktails.

Troubleshooting Guide

Problem: Mass spectrometry analysis of the crude peptide shows a significant peak at M-18 Da, and the HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.

This is a classic sign of aspartimide formation. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Aspartimide Formation in Boc-SPPS cluster_0 Detection & Confirmation cluster_1 Mitigation Strategies cluster_2 Purification & Analysis A Significant M-18 peak in MS and/or multiple peaks in HPLC B Confirm Aspartimide Formation (e.g., MS/MS fragmentation, standard comparison) A->B C Is the Asp-Xxx sequence known to be problematic? (e.g., Asp-Gly, Asp-Ser) B->C D For future syntheses, replace Boc-Asp(OtBu)-OH with a more robust protecting group like Boc-Asp(OcHex)-OH. C->D Yes E Optimize Final Cleavage Protocol C->E No/Also consider H Attempt purification using high-resolution RP-HPLC. Note: Separation of α- and β-isomers can be very challenging. D->H F Lower HF cleavage temperature to -5 to 0°C. E->F G Consider a 'low-high' HF cleavage procedure. E->G F->H G->H I Characterize all purified fractions by MS to ensure isolation of the correct isomer. H->I

Troubleshooting workflow for aspartimide formation.

Data Presentation

While extensive quantitative data directly comparing Asp(OtBu) with other protecting groups in Boc-SPPS is less common in recent literature, historical data and principles from Fmoc-SPPS strongly support the use of bulkier, more acid-stable esters to minimize aspartimide formation. The following table provides a qualitative and semi-quantitative comparison based on established principles.

Aspartic Acid DerivativeRelative Stability in Strong Acid (HF)Expected Level of Aspartimide FormationCleavage Conditions
Boc-Asp(OBzl)-OH LowHighStandard HF
Boc-Asp(OtBu)-OH ModerateModerate to HighStandard HF
Boc-Asp(OcHex)-OH HighLowStandard HF

Table 1: Qualitative Comparison of Asp Protecting Groups in Boc-SPPS.

Lowering the temperature of the HF cleavage reaction has been shown to significantly reduce the rate of aspartimide formation.

Cleavage TemperatureRelative Rate of Aspartimide Formation
0°CBaseline
-5°C to -10°CSignificantly Reduced[3]

Table 2: Effect of Temperature on Aspartimide Formation During HF Cleavage.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Synthesis Cycle

This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.

Standard Boc-SPPS Cycle start Start with Peptide-Resin (N-terminally Boc-protected) deprotection 1. Nα-Boc Deprotection - Swell resin in DCM. - Treat with 50% TFA in DCM (1x 5 min, 1x 15-25 min). - Wash with DCM and IPA. start->deprotection neutralization 2. Neutralization - Wash with DCM. - Treat with 10% DIEA in DCM (2x 2 min). - Wash with DCM. deprotection->neutralization coupling 3. Amino Acid Coupling - Dissolve Boc-AA-OH and coupling agent (e.g., HBTU/HOBt) in DMF. - Add to resin, followed by DIEA. - Agitate for 1-2 hours. - Monitor with Kaiser test. neutralization->coupling wash 4. Washing - Wash resin with DMF and DCM. - Dry a small sample for Kaiser test. coupling->wash end Ready for next cycle wash->end

Standard Boc-SPPS Cycle Workflow.

Methodology:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes.[4]

    • Drain and repeat the treatment for 15-25 minutes.[4]

    • Wash the resin thoroughly with DCM, followed by Isopropanol (IPA), and then DCM.[4]

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-Dimethylformamide (DMF).

    • Add the activation solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test.

    • Once complete, wash the resin with DMF and DCM.

Protocol 2: Optimized HF Cleavage for Asp-Containing Peptides

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage and deprotection step.

Methodology:

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

    • The N-terminal Boc group must be removed with TFA prior to HF cleavage to prevent t-butylation.[5]

    • Pre-chill the HF cleavage apparatus, reaction vessel, and all reagents to -5°C.

  • Scavenger Mixture:

    • Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture for peptides without highly sensitive residues is anisole. For peptides containing Cys(Meb), a mixture of p-cresol and p-thiocresol is recommended.[3]

  • Apparatus Assembly:

    • Place the dried peptide-resin and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus.

    • Add the pre-chilled scavenger mixture (e.g., 1 mL of anisole per gram of resin).

  • HF Condensation:

    • Cool the reaction vessel to -78°C (dry ice/acetone bath).

    • Carefully condense the desired amount of anhydrous HF into the vessel (typically 9-10 mL per gram of resin).

  • Cleavage Reaction:

    • Transfer the reaction vessel to a cooling bath set at the target temperature of -5°C to 0°C .[3]

    • Stir the mixture for 60-90 minutes, carefully monitoring the temperature.[6]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, maintaining the low temperature.

  • Peptide Precipitation and Isolation:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitated peptide, wash it several times with cold ether, and dry the product under vacuum.

Logic for Preventing Aspartimide Formation in Boc-SPPS A Peptide Synthesis Planning B Sequence Analysis: Does the peptide contain Asp-Xxx motifs prone to aspartimide formation? A->B C Use Standard Boc-Asp(OtBu)-OH B->C No D Select Sterically Hindered Protecting Group (e.g., Boc-Asp(OcHex)-OH) B->D Yes E Perform Standard HF Cleavage (e.g., 0-5°C, 1 hour) C->E F Perform Optimized HF Cleavage D->F I Final Crude Peptide E->I G Lower Temperature (-5 to 0°C) F->G H Consider 'Low-High' HF Procedure F->H G->I H->I

Decision logic for minimizing aspartimide formation.

References

Technical Support Center: Troubleshooting Low Coupling Yield with Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low coupling yield when using Boc-Asp(OtBu)-OSu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, or Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is an activated amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1][2] The Boc (tert-butoxycarbonyl) group protects the α-amine, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group. The OSu (N-hydroxysuccinimide) ester is a good leaving group, facilitating the coupling reaction.[3]

Key Properties of this compound:

PropertyValueReference(s)
CAS Number 50715-50-9[1]
Molecular Formula C₁₇H₂₆N₂O₈[1][4]
Molecular Weight 386.40 g/mol [1][4]
Appearance White to off-white powder[2][3]
Melting Point 98-102 °C[4]
Purity ≥98%[1][3]
Storage -20°C[4]

Q2: What are the most common causes of low coupling yield with this compound?

The most common causes of low coupling yield include:

  • Reagent Quality: Degradation of this compound due to moisture.[5]

  • Reaction Conditions: Suboptimal base, solvent, temperature, or reaction time.

  • Steric Hindrance: Difficulty in coupling to sterically hindered N-terminal amino acids.

  • Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can block reactive sites.[6]

  • Side Reactions: Aspartimide formation can be a significant issue with aspartic acid derivatives.[7][8]

Q3: How can I monitor the completion of the coupling reaction?

The Kaiser test is a widely used qualitative method to detect the presence of primary amines on the resin.[9]

  • Positive Kaiser Test (blue/purple beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Kaiser Test (yellow/colorless beads): Suggests complete coupling.

For N-terminal proline, which is a secondary amine, the Kaiser test may give a false negative. In such cases, the isatin test can be used.[9]

Troubleshooting Guide

Issue 1: Low Coupling Yield Detected by Kaiser Test

Q: My Kaiser test is still positive (blue beads) after the coupling step with this compound. What should I do?

A: A positive Kaiser test indicates that the coupling reaction is incomplete. Here’s a systematic approach to troubleshoot this issue:

1. Assess Reagent Quality and Handling:

  • Moisture Sensitivity: this compound is an active ester and is sensitive to moisture, which can cause hydrolysis and inactivate the reagent.[5]

    • Solution: Always warm the reagent to room temperature before opening the vial to prevent condensation.[5] Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) if possible.

2. Optimize Reaction Conditions:

  • Double Coupling: The simplest solution is to perform a second coupling (recoupling) by repeating the coupling procedure with fresh reagents.[10]

  • Extend Reaction Time: Increase the reaction time from the standard 1-2 hours up to 4 hours, or even overnight for difficult couplings.[11]

  • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagents (e.g., from 1.5 equivalents to 3 equivalents).

  • Choice of Base: The choice and amount of base are critical.

    • Recommendation: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Using an excess of base can lead to side reactions.

3. Consider Alternative Activation Strategies:

  • While this compound is pre-activated, for very difficult couplings, you might consider in-situ activation of the corresponding acid, Boc-Asp(OtBu)-OH, using more potent coupling reagents.

Recommended Coupling Reagents for Difficult Couplings:

Coupling ReagentClassComments
HBTU/HATU Uronium/AminiumHighly efficient and commonly used for sterically hindered couplings.[12][13]
PyBOP PhosphoniumEffective for challenging couplings and can reduce racemization.[12]
DIC/OxymaPure Carbodiimide/AdditiveA modern alternative to DIC/HOBt, with improved safety and efficiency.[6]
Issue 2: Aspartimide Formation

Q: I am observing a significant side product in my HPLC analysis that I suspect is an aspartimide-related impurity. How can I minimize this?

A: Aspartimide formation is a common side reaction with aspartic acid residues, especially when followed by amino acids like glycine, serine, or asparagine.[8] It occurs under basic conditions, such as during piperidine treatment in Fmoc synthesis, but can also be a concern in Boc chemistry with prolonged exposure to base.

Strategies to Minimize Aspartimide Formation:

  • Use a Weaker Base: For neutralization steps, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[12]

  • Minimize Base Exposure Time: Keep the exposure to basic conditions as short as possible.

  • In-situ Neutralization Protocols: These protocols combine the neutralization and coupling steps, which can reduce the time the free amine is exposed to base before coupling.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes. Wash the resin with DMF.

  • Coupling:

    • Dissolve this compound (2.0 eq.) in DMF.

    • Add the solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.[9] If the test is positive, consider a recoupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF, DCM, and methanol.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test
  • Sample Preparation: After the coupling reaction, take a small sample of resin beads (approximately 5-10 mg).

  • Washing: Wash the beads thoroughly with DMF to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100-120°C for 5 minutes.

  • Observation:

    • Intense blue beads: Incomplete coupling.

    • Yellow or colorless beads: Complete coupling.

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield with This compound check_reagent Check Reagent Quality (Moisture Exposure?) start->check_reagent check_side_reactions Analyze for Side Reactions (e.g., Aspartimide) start->check_side_reactions optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions recouple Perform Double Coupling successful_coupling Successful Coupling recouple->successful_coupling unsuccessful Still Low Yield recouple->unsuccessful If still fails extend_time Extend Reaction Time extend_time->successful_coupling extend_time->unsuccessful If still fails optimize_conditions->recouple optimize_conditions->extend_time change_base Use Weaker Base (e.g., NMM) check_side_reactions->change_base change_base->successful_coupling change_reagent Use Stronger Coupling Reagent (e.g., HBTU/HATU) unsuccessful->change_reagent change_reagent->successful_coupling

Caption: Troubleshooting workflow for low coupling yield.

G Chemical Pathway of this compound Coupling reagent This compound Activated Amino Acid product Boc-Asp(OtBu)-NH-Peptide-Resin Coupled Peptide reagent->product resin H₂N-Peptide-Resin N-terminal Amine on Resin resin->product base Base (e.g., DIPEA) base->product byproduct N-hydroxysuccinimide Leaving Group product->byproduct releases

Caption: Reaction scheme for peptide coupling.

G Relationship of Causes and Solutions cause1 Cause: Degraded Reagent solution1 Solution: Use Fresh Reagent, Proper Handling cause1->solution1 cause2 Cause: Suboptimal Conditions solution2 Solution: Double Couple, Extend Time cause2->solution2 cause3 Cause: Steric Hindrance solution3 Solution: Use Stronger Coupling Reagent (HATU, PyBOP) cause3->solution3 cause4 Cause: Aspartimide Formation solution4 Solution: Use Weaker Base, Minimize Base Exposure cause4->solution4

Caption: Causes and solutions for low coupling yield.

References

Side reactions associated with Boc-Asp(OtBu)-OSu during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nα-Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

This compound is an activated amino acid derivative used in Boc-chemistry solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester is a reactive group that facilitates efficient coupling to the free N-terminus of a growing peptide chain. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl ester) group protects the side-chain carboxyl group of the aspartic acid residue.

Q2: What are the most common side reactions associated with the use of Asp(OtBu) in Boc-SPPS?

The most significant side reaction is the formation of aspartimide.[1][2] In Boc-SPPS, this is primarily an acid-catalyzed reaction that occurs during the final, strong acid cleavage step (e.g., with HF or TFMSA) to remove the peptide from the resin and deprotect the side chains.[3] The aspartimide can subsequently undergo nucleophilic ring-opening to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[2][4] Racemization at the α-carbon of the aspartic acid residue can also occur during this process.[5]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The reaction is most prevalent in sequences where the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain.[2][6] The most problematic sequences include:

  • Asp-Gly

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

Q4: How can I detect aspartimide-related impurities in my crude peptide?

A combination of analytical techniques is used to detect and characterize these impurities:

  • Mass Spectrometry (MS): The formation of the stable aspartimide intermediate results in the loss of a water molecule. This can be detected as a peak corresponding to the target peptide mass minus 18 Da (M-18).[1] The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.

  • High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts often have different retention times than the desired peptide. The aspartimide itself, along with the resulting α- and β-isomers, can often be resolved as separate peaks. However, co-elution with the main product is possible, which complicates purification.[1]

Q5: Are there any side reactions to consider with the this compound reagent before or during the coupling step?

Yes, as an activated ester, this compound is susceptible to hydrolysis. If the synthesis conditions are not sufficiently anhydrous, the OSu ester can hydrolyze back to the carboxylic acid (Boc-Asp(OtBu)-OH). This unactivated form will not participate in the coupling reaction, leading to the formation of deletion sequences (peptides missing the Asp residue). It is crucial to use high-quality, anhydrous solvents and reagents to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low coupling efficiency or presence of deletion sequences at the Asp position.
  • Possible Cause A: Hydrolysis of this compound.

    • Troubleshooting Steps:

      • Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Use freshly opened bottles or properly stored anhydrous solvents.

      • Minimize the time the reagent is exposed to ambient moisture before being added to the reaction vessel.

      • Consider in-situ activation of Boc-Asp(OtBu)-OH using a coupling reagent like HBTU/HOBt and a base like DIEA immediately before the coupling step, instead of using the pre-activated OSu ester, especially if humidity is a concern.

  • Possible Cause B: Steric Hindrance.

    • Troubleshooting Steps:

      • Increase the coupling time (e.g., from 1 hour to 2-4 hours).

      • Perform a double coupling by draining the reaction vessel after the initial coupling time and adding a fresh solution of the activated amino acid.

      • Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test to ensure it goes to completion.

Issue 2: Mass spectrometry of the crude peptide shows a significant peak at M-18 Da.
  • Possible Cause: Aspartimide formation during final cleavage.

    • Troubleshooting Steps:

      • Review the Cleavage Protocol: Aspartimide formation in Boc-SPPS is often promoted by the strong acids used for cleavage. While HF is standard, the conditions can be optimized.

      • Modify Scavenger Cocktail: Ensure an appropriate scavenger cocktail is used during cleavage to quench reactive cations, although this has a lesser effect on aspartimide formation itself.

      • Change the Side-Chain Protecting Group: This is the most effective strategy. For sequences known to be highly prone to aspartimide formation, consider re-synthesizing the peptide using a more robust side-chain protecting group for aspartic acid. The cyclohexyl (OcHex) ester has been shown to be significantly more stable to the conditions that cause aspartimide formation compared to benzyl (OBzl) or tert-butyl (OtBu) esters.[1][2][3]

Data Presentation

The choice of side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. The following table summarizes comparative data on the stability of different Asp protecting groups.

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS

Protecting GroupConditionAspartimide Formation (%)Reference
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%[1]
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%[1]

Note: This data illustrates the relative base lability, which can be a contributing factor during certain Boc-SPPS protocols like in situ neutralization. A similar trend of increased stability for OcHex is observed under the acidic cleavage conditions that are the primary cause of aspartimide formation in Boc-SPPS.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for coupling the pre-activated ester in Boc-SPPS.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resulting TFA salt on the resin by washing with 10% N,N-diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each). Wash again with DMF (3x).

  • Coupling:

    • Dissolve this compound (2-3 equivalents based on resin substitution) in anhydrous DMF.

    • Add the solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor reaction completion with the ninhydrin test.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Final Cleavage (HF Cleavage)

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Boc and side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. [7]

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • Scavenger Addition: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., p-cresol, anisole) to the vessel.

  • HF Cleavage:

    • Cool the vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Peptide Precipitation:

    • Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Dry the crude peptide under vacuum.

Visualizations

cluster_coupling Coupling Step cluster_hydrolysis Side Reaction Boc_Asp_OSu This compound Coupled_Peptide Boc-Asp(OtBu)-NH-Peptide-Resin Boc_Asp_OSu->Coupled_Peptide Coupling Boc_Asp_OH Boc-Asp(OtBu)-OH (inactive) Boc_Asp_OSu->Boc_Asp_OH Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide HOSu HOSu (byproduct) Coupled_Peptide->HOSu H2O H₂O (moisture) H2O->Boc_Asp_OH Hydrolysis

Caption: Coupling reaction of this compound and its hydrolysis side reaction.

cluster_aspartimide Aspartimide Formation (Acid-Catalyzed) Asp_Peptide ...-Asp(OtBu)-Gly-... Aspartimide Aspartimide Intermediate (M-18 Da) Asp_Peptide->Aspartimide Strong Acid (HF) - tBuOH Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Ring Opening (Path A) Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening (Path B)

Caption: Mechanism of acid-catalyzed aspartimide formation during final cleavage.

Start Start Synthesis Couple_AA Couple Boc-AA-OSu or activate Boc-AA-OH Start->Couple_AA Check_Coupling Ninhydrin Test Couple_AA->Check_Coupling Check_Coupling->Couple_AA Incomplete (Recouple) Deprotect Boc Deprotection (TFA/DCM) Check_Coupling->Deprotect Complete Last_AA Last Amino Acid? Deprotect->Last_AA Last_AA->Couple_AA No Cleavage Final Cleavage (e.g., HF) Last_AA->Cleavage Yes Purify Purification & Analysis (HPLC/MS) Cleavage->Purify End End Purify->End

Caption: General experimental workflow for Boc-SPPS highlighting key decision points.

References

Technical Support Center: Optimizing Boc-Asp(OtBu)-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of Boc-Asp(OtBu)-OSu in peptide synthesis. Find answers to frequently asked questions and troubleshooting advice for common issues to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for coupling this compound?

For solid-phase peptide synthesis (SPPS), a standard starting point for coupling this compound is to use a 2 to 4-fold excess of the amino acid derivative and a suitable coupling reagent. The reaction is typically carried out at room temperature for 1 to 2 hours. Monitoring the reaction for completion is crucial.

Q2: How does temperature affect the coupling of this compound?

While slightly elevated temperatures (e.g., up to 40°C) can increase the rate of coupling, especially for sterically hindered residues, they can also promote side reactions.[1] For Asp(OtBu) residues, higher temperatures can increase the risk of aspartimide formation.[2] Therefore, it is generally recommended to perform the coupling at room temperature or even at 0°C to minimize this side reaction.[3]

Q3: What is the optimal coupling time for this compound?

The optimal coupling time can vary depending on the sequence, the resin, and the other reagents used. A typical range is 1-4 hours.[1][4] It is highly recommended to monitor the reaction's progress using a qualitative method like the ninhydrin (Kaiser) test to determine when the coupling is complete.[3][5] Prolonged reaction times, especially at elevated temperatures, should be avoided to minimize side reactions.

Q4: Which solvents are recommended for this compound coupling?

The most common solvents for solid-phase peptide synthesis are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[3] N-methylpyrrolidone (NMP) can also be used and may be beneficial in disrupting peptide aggregation.[2] It is critical to use high-purity, anhydrous solvents, as moisture can hydrolyze the activated ester and reduce coupling efficiency.

Q5: What is aspartimide formation, and how can it be minimized when using this compound?

Aspartimide formation is a common side reaction involving residues with a protected aspartic acid side chain.[2][6] It occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a cyclic imide. This can lead to the formation of α- and β-peptide impurities.[2] To minimize aspartimide formation:

  • Keep the coupling temperature at room temperature or below.

  • Avoid prolonged exposure to basic conditions.

  • The choice of coupling reagent and additives can also influence the extent of this side reaction.

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Ninhydrin Test)

  • Possible Cause: Steric hindrance from the bulky Boc and OtBu protecting groups or from the growing peptide chain.

    • Solution:

      • Extend Reaction Time: Increase the coupling time to 4 hours or, if necessary, overnight at room temperature.[1]

      • Double Couple: After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of the activated amino acid.[1]

      • Increase Reagent Concentration: Use a higher excess (e.g., 3-4 fold) of this compound and the coupling reagents.[1]

  • Possible Cause: Peptide aggregation on the solid support, limiting reagent access.

    • Solution:

      • Change Solvent: Switch from DMF to NMP or use a solvent mixture containing a chaotropic agent to disrupt aggregation.[2]

      • Increase Temperature (with caution): A moderate increase in temperature may help overcome aggregation, but be mindful of the increased risk of side reactions.[2]

  • Possible Cause: Poor quality or wet solvents and reagents.

    • Solution: Use fresh, high-purity, anhydrous solvents and reagents.

Issue 2: Presence of Impurities with the Same Mass as the Desired Peptide

  • Possible Cause: Racemization at the alpha-carbon of the aspartic acid residue.

    • Solution:

      • Optimize Temperature: Perform the coupling at a lower temperature (e.g., 0°C).

      • Choice of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[7]

Issue 3: Presence of Deletion Sequences in the Final Product

  • Possible Cause: Incomplete coupling in the previous cycle followed by incomplete capping of unreacted amines.

    • Solution:

      • Ensure complete coupling by monitoring with the ninhydrin test.

      • If incomplete coupling is observed and a double couple is not sufficient, cap the unreacted amines with a reagent like acetic anhydride before proceeding to the next deprotection step.[1]

Data Presentation

Table 1: General Coupling Conditions for this compound in SPPS

ParameterRecommended ConditionNotes
Temperature 0°C to Room TemperatureLower temperatures minimize side reactions like aspartimide formation.
Time 1 - 4 hoursMonitor reaction completion with a ninhydrin test.[1][4]
Solvent DMF, DCM, or NMPEnsure the use of anhydrous, peptide-synthesis grade solvents.
Equivalents of this compound 2 - 4A higher excess may be needed for difficult couplings.[1]
Coupling Reagent Various (see Table 2)The choice of reagent can impact efficiency and side reactions.[4]

Table 2: Comparison of Common Coupling Reagents for Boc-Amino Acids

Coupling Reagent ClassExamplesRelative EfficiencyKey Advantages
Carbodiimides DIC/HOBt, EDC/HOBtModerate to HighCost-effective, well-established.[4]
Uronium/Aminium Salts HBTU, HATU, COMUHigh to Very HighFast reaction rates, effective for hindered couplings.[4]
Phosphonium Salts PyBOPHighLow racemization, efficient.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS

This protocol assumes a starting peptide-resin with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

    • Add a hindered base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.

    • A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 minute) and then with DCM (3 x 1 minute) to prepare for the next deprotection step or final cleavage.

Visualizations

This compound Coupling Pathway PeptideResin Peptide-Resin (Free Amine) CoupledPeptide Coupled Peptide-Resin PeptideResin->CoupledPeptide Coupling BocAspOSu This compound ActivatedEster Activated Boc-Asp(OtBu) BocAspOSu->ActivatedEster Activation CouplingReagent Coupling Reagent + Base (e.g., DIPEA) CouplingReagent->ActivatedEster ActivatedEster->CoupledPeptide Byproducts Byproducts (e.g., HOSu) ActivatedEster->Byproducts

Caption: Chemical pathway for the coupling of this compound.

TroubleshootingWorkflow Start Start: Coupling of This compound NinhydrinTest Perform Ninhydrin Test Start->NinhydrinTest Result Test Result? NinhydrinTest->Result Negative Negative (Yellow) Result->Negative Negative Positive Positive (Blue) Result->Positive Positive Proceed Proceed to Next Step Negative->Proceed Extend Extend Coupling Time (1-2 hours) Positive->Extend Extend->NinhydrinTest Re-test DoubleCouple Perform Double Couple Extend->DoubleCouple If still positive DoubleCouple->NinhydrinTest Re-test Capping Cap Unreacted Amines DoubleCouple->Capping If still positive Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

ParameterRelationships Temp Temperature CouplingRate Coupling Rate Temp->CouplingRate + SideReactions Side Reactions (Aspartimide) Temp->SideReactions + Time Time Time->CouplingRate + Time->SideReactions + (prolonged) Yield Yield / Purity CouplingRate->Yield + SideReactions->Yield -

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors, primarily related to reaction conditions, the substrate itself, and reagent quality. Key causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid, typically trifluoroacetic acid (TFA), might be too low to completely remove the Boc group.[1][2][3] Some substrates inherently require stronger acidic conditions or longer reaction times for full deprotection.[1]

  • Inadequate Reaction Time: The deprotection step may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, substrates with steric hindrance or challenging peptide sequences may necessitate extended reaction times.[1][2]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically obstruct the acid's approach to the Boc group, thereby slowing down the cleavage reaction.[1][2][3]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): For solid-phase synthesis, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1][2][4]

  • Peptide Aggregation (in SPPS): The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][5]

  • Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: How can I detect and monitor the progress of a Boc deprotection reaction?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[1][3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the crude reaction mixture can identify the presence of any remaining Boc-protected starting material.[1]

  • Kaiser Test (Ninhydrin Test) for SPPS: This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests that the Boc group is still attached.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl proton signal (a singlet around 1.4-1.5 ppm in ¹H NMR) can be monitored to confirm deprotection.[1][8]

Q3: What are common side reactions during Boc deprotection, and how can they be minimized?

The acidic conditions of Boc deprotection can lead to several side reactions:

  • t-Butylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[4][6][7][9] This can be minimized by adding "scavengers" to the reaction mixture to trap the tert-butyl cation.[4][6][9] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[4][6][9]

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[4]

  • Degradation of Acid-Sensitive Groups: The harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or the degradation of sensitive functionalities within the molecule.[4][6] In such cases, using milder deprotection methods is recommended.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.

Problem 1: Incomplete deprotection observed by TLC/LC-MS.

  • Question: My TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the standard reaction time. What should I do?

  • Answer:

    • Increase Reaction Time: Extend the reaction time and continue to monitor the progress. Some sterically hindered substrates may require several hours for complete deprotection.[1][4]

    • Increase Acid Concentration: If extending the time is ineffective, consider increasing the concentration of the acid. For example, if you are using 20% TFA in dichloromethane (DCM), you could increase it to 50% TFA in DCM.[4]

    • Use a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[4][6]

Problem 2: Incomplete deprotection in Solid-Phase Peptide Synthesis (SPPS).

  • Question: The Kaiser test on my peptide-resin is negative or weakly positive after the deprotection step. How can I resolve this?

  • Answer:

    • Ensure Proper Resin Swelling: Before deprotection, ensure the resin is adequately swollen in the appropriate solvent (e.g., DCM).[1][4] Poor swelling can limit reagent access. A 55% TFA in DCM solution has been shown to promote better resin swelling and lead to higher purity peptides compared to 100% TFA.[4][10]

    • Pre-wash and Agitation: Pre-wash the resin with the deprotection solution for 1-2 minutes.[1] Ensure gentle but thorough agitation during the deprotection step to facilitate reagent diffusion.[1]

    • Increase Deprotection Time and/or TFA Concentration: As with solution-phase synthesis, prolonging the deprotection time (e.g., to 30-60 minutes) or increasing the TFA concentration can be effective.[7] For particularly resistant residues like Boc-His(pi-Bom), prolonged deprotection steps and/or increased TFA concentrations are necessary.[5]

Problem 3: My compound contains other acid-sensitive functional groups.

  • Question: How can I deprotect the Boc group without affecting other acid-labile groups in my molecule?

  • Answer: In such cases, alternative, milder deprotection methods are recommended:

    • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[6][11]

    • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[6]

    • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters and can be performed at room temperature.[12][13][14][15][16]

    • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water or methanol can effect deprotection without the need for any acid.[6][13][14][17]

Data Presentation: Boc Deprotection Conditions

The following table summarizes common deprotection cocktails and their typical reaction conditions.

Deprotection Reagent/CocktailTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp30 min - 2 hMost common method.[1][14][18]
100% TFANeat-Room Temp5 - 30 minCan lead to poor resin swelling in SPPS.[10]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl AcetateRoom Temp30 min - 12 hA stronger alternative to TFA.[2][4][14]
Oxalyl Chloride3 equivalentsMethanolRoom Temp1 - 4 hMild conditions, suitable for acid-sensitive substrates.[12][13][14][15]
Thermal (Boiling Water)-Water100°C10 min - 2 hA "green" and acid-free method.[13][14]
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/MethanolRoom TempVariableMilder acidic conditions.[6][19]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM [14][16]

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v). If necessary, add scavengers (e.g., triisopropylsilane, 2.5-5% v/v) at this stage.[16]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[16]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[16]

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[16][20] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[16]

Protocol 2: Boc Deprotection using HCl in Dioxane [2][14]

  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can often be precipitated by adding diethyl ether.[14]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol [14][15][16]

  • Reaction Setup: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Stir the solution at room temperature and carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[14][15][16]

  • Reaction Monitoring: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[14]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger tButylation t-Butylation Side Product tBu_Cation->tButylation + Nucleophilic Residue Scavenger Scavenger (e.g., TIS) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met)

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing t-butylation side reactions.

Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Managing Peptide Aggregation with Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing peptide aggregation during solid-phase peptide synthesis (SPPS) utilizing Boc-Asp(OtBu)-OSu. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This phenomenon can make the peptide chains inaccessible to reagents, leading to incomplete or failed synthesis, especially for sequences longer than 20 amino acids or those containing hydrophobic residues.[1][2]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several indicators during synthesis may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[2][3] Similarly, the removal of the N-terminal Boc protecting group may be sluggish.

  • Physical Clumping: The resin may clump together, making it difficult to mix effectively.

  • Altered Flow-Through: In automated synthesizers, you may observe a change in the pressure or flow rate during solvent delivery and washing steps.

Q3: Are sequences containing Asp(OtBu) particularly prone to aggregation?

A3: While any peptide sequence can be prone to aggregation based on its overall hydrophobicity and secondary structure propensity, sequences containing Asp(OtBu) are not inherently more prone to aggregation simply due to the presence of this residue. However, a significant side reaction associated with Asp(OtBu) is the formation of aspartimide.[1][4] This intramolecular cyclization can be catalyzed by the repetitive TFA deprotection steps in Boc-SPPS, leading to a mixture of α- and β-aspartyl peptides and potentially truncated sequences.[5] Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][5]

Q4: How does the this compound active ester relate to aggregation?

A4: this compound is an activated form of the amino acid used for coupling. The OSu (N-hydroxysuccinimide) ester is a good leaving group that facilitates the formation of the peptide bond. While the use of an active ester itself does not directly cause aggregation, inefficient coupling due to steric hindrance or aggregation of the growing peptide chain can lead to longer reaction times and a higher likelihood of side reactions. Ensuring efficient and rapid coupling is crucial to minimize the exposure of the peptide-resin to conditions that might promote aggregation or other side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on problems related to peptide aggregation.

Issue 1: Positive Kaiser Test After Coupling this compound (or any amino acid)

Possible Cause: Incomplete coupling due to peptide aggregation. The aggregated peptide chains on the resin are sterically hindering the incoming activated amino acid from reaching the free N-terminus.

Troubleshooting Steps:

  • Review the Sequence: Identify if your sequence contains stretches of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu), which are known to promote aggregation.[6]

  • Modify Synthesis Conditions:

    • Switch Solvents: Change the primary solvent from Dichloromethane (DCM) to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[1] The use of Dimethyl sulfoxide (DMSO) as a solvent for both acylation and deprotection has also been shown to be effective.[7]

    • Chaotropic Agents: Introduce a wash step with a chaotropic salt solution (e.g., 0.4 M LiCl in DMF) before the coupling step to disrupt secondary structures.[2][6] Ensure the salt is thoroughly washed away before adding the activated amino acid.

    • Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-75°C) to disrupt hydrogen bonds.[8]

  • Employ Structural Modifications (Proactive Measures for Re-synthesis):

    • Backbone Protection: Incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid every six to seven residues to prevent hydrogen bonding.[1][8]

    • Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between the growing peptide chains.[6][9]

Issue 2: Low Yield and Purity of the Final Peptide with Unexpected Masses

Possible Cause: A combination of aggregation and aspartimide formation. Aggregation can lead to truncated sequences, while aspartimide formation can result in peptides with the same mass but different structures (α- and β-aspartyl peptides) or a mass loss of 18 Da corresponding to the aspartimide itself.[5]

Troubleshooting Steps:

  • Mass Spectrometry Analysis: Carefully analyze the mass spectrum of your crude product to identify the masses of the impurities. This will help differentiate between truncation, deletion, and aspartimide-related side products.

  • Optimize Cleavage: For peptides containing Asp, a two-step HF cleavage procedure can help reduce aspartimide formation.[5]

  • Sequence Modification (for Re-synthesis):

    • Strategic Amino Acid Substitution: If the peptide's function allows, consider substituting amino acids in problematic regions with less aggregation-prone residues.

    • Use of Alternative Protecting Groups: In Boc chemistry, using the beta cyclohexyl ester of aspartic acid instead of the beta benzyl ester (or OtBu) can significantly lower the amount of aspartimide formed.[1]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
  • Reagent Preparation: Prepare a 0.4 M solution of Lithium Chloride (LiCl) in DMF.

  • Resin Wash: After the Boc deprotection and neutralization steps, and before the amino acid coupling, wash the peptide-resin with the 0.4 M LiCl/DMF solution for 5-10 minutes.

  • Thorough Rinsing: It is critical to thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the LiCl, as it can interfere with the subsequent coupling reaction.[2]

  • Proceed with Coupling: Continue with the standard coupling protocol for the next Boc-protected amino acid.

Protocol 2: High-Temperature Coupling
  • Equipment: This protocol is best performed using an automated peptide synthesizer with temperature control or a reaction vessel that can be safely heated.

  • Pre-activation: Pre-activate the Boc-amino acid with your chosen coupling reagents at room temperature.

  • Heating: Just before adding the activated amino acid to the resin, raise the temperature of the reaction vessel to the desired level (typically between 50°C and 75°C).[8]

  • Coupling: Add the pre-activated amino acid solution to the heated resin and allow the reaction to proceed.

  • Monitoring: Monitor the reaction progress using the Kaiser test. Reaction times may be significantly shorter at elevated temperatures.

  • Cooling and Washing: After the coupling is complete, allow the reaction vessel to cool to room temperature before proceeding with the washing and subsequent deprotection steps.

Quantitative Data Summary

The following table summarizes the impact of various strategies on peptide synthesis outcomes. The data is compiled from multiple studies and is intended to provide a general comparison. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

StrategyParameter MeasuredObserved EffectReference
High-Temperature SPPS Coupling EfficiencyImproved for difficult sequences[8]
Chaotropic Agents (e.g., LiCl) Disruption of Secondary StructuresEffective in disrupting β-sheets[2][6]
Backbone Protection (Hmb/Dmb) AggregationEffectively disrupts aggregation[1][8]
Backbone Protection (Hmb/Dmb) Aspartimide FormationPrevents aspartimide formation[1]
Low-Loading Resin Synthesis of Long Peptides (>30 aa)Reduced inter-chain interactions[6][9]
Boc-Asp(OcHex)-OH vs. Boc-Asp(OBzl)-OH Aspartimide FormationSignificantly lower aspartimide formation[1]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Peptide Aggregation

The following diagram illustrates a logical workflow for identifying and addressing peptide aggregation during SPPS.

Troubleshooting_Workflow start Start Synthesis Cycle deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test positive_result Incomplete Coupling (Positive Result) kaiser_test->positive_result Positive negative_result Complete Coupling (Negative Result) kaiser_test->negative_result Negative troubleshoot Troubleshoot Aggregation positive_result->troubleshoot next_cycle Proceed to Next Cycle negative_result->next_cycle modify_conditions Modify Conditions: - High Temperature - Chaotropic Wash - Change Solvent troubleshoot->modify_conditions resynthesize Re-synthesize with: - Backbone Protection - Low-Loading Resin troubleshoot->resynthesize

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Conceptual Pathway of Peptide Aggregation and Intervention

This diagram illustrates the process of peptide aggregation and the points at which different mitigation strategies can be applied.

Aggregation_Pathway cluster_synthesis Solid-Phase Peptide Synthesis cluster_intervention Intervention Strategies growing_chain Growing Peptide Chain (Solvated) aggregation_onset Aggregation Onset (β-Sheet Formation) growing_chain->aggregation_onset Hydrophobic Interactions, H-Bonding aggregated_state Aggregated Peptide-Resin (Inaccessible) aggregation_onset->aggregated_state mod_conditions Modify Conditions (Temp, Solvents) mod_conditions->aggregation_onset Disrupts H-Bonds struct_mod Structural Modifications (Backbone Protection) struct_mod->growing_chain Prevents H-Bonding

Caption: The pathway of peptide aggregation and points of intervention.

References

Impact of scavengers on the final purity of peptides with Asp(OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Impact of Scavengers on the Final Purity of Peptides with Asp(OtBu)

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the critical role of scavengers in achieving high-purity peptides containing the Asp(OtBu) residue.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the OtBu protecting group on Aspartic Acid (Asp) in peptide synthesis?

A1: In Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (OtBu) group serves as an acid-labile side-chain protecting group for aspartic acid.[1][2] Its main purpose is to mask the β-carboxyl group of the Asp residue, preventing it from forming unwanted side reactions during the peptide chain elongation process, which occurs under basic conditions (piperidine treatment) for Fmoc removal.[1][3] The OtBu group is stable to the basic conditions used for Fmoc deprotection but is designed to be removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][4]

Q2: Why are scavengers essential during the final TFA cleavage of peptides containing Asp(OtBu)?

A2: During the final cleavage step, TFA removes the OtBu protecting group from the Asp side chain, releasing a highly reactive tert-butyl cation (tBu+).[4] Without scavengers, this electrophilic carbocation can re-attach to nucleophilic residues within the peptide chain, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), creating t-butylated adducts.[5][6][7] These side reactions lead to significant impurities that are often difficult to separate from the desired peptide.[7][8] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations, thereby preventing them from modifying the peptide.[7][9][10]

Q3: What are the major side reactions associated with Asp(OtBu) during cleavage and synthesis, and how do scavengers help?

A3: There are two primary side reactions of concern:

  • Tert-butylation: As described above, the liberated tert-butyl cation can alkylate nucleophilic amino acid side chains. Scavengers like Triisopropylsilane (TIS) are extremely effective at quenching these carbocations.[1][9][10] Water can also act as a scavenger, but it is less effective than specialized reagents.[8][9]

  • Aspartimide Formation: This is a significant, base-catalyzed side reaction that can occur during the synthesis (Fmoc deprotection steps) when using Asp(OtBu).[3][11][12] The peptide backbone nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring (aspartimide).[11] This can subsequently hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide, or lead to racemization.[3][11] While this reaction is not directly caused by the cleavage step, the choice of cleavage cocktail and conditions can influence the final purity profile. For sequences highly prone to this issue (e.g., Asp-Gly, Asp-Asn motifs), using alternative, bulkier side-chain protecting groups during synthesis is the most effective mitigation strategy.[1][3][11][13]

Q4: Which scavenger cocktails are recommended for cleaving peptides with Asp(OtBu) and other sensitive residues?

A4: The choice of scavenger cocktail depends on the overall composition of the peptide.

  • For peptides without other sensitive residues: A simple cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient. TIS effectively scavenges the tert-butyl cations.[1][2]

  • For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr): A more robust, multi-component cocktail is necessary. Reagent K is a widely used and highly effective option.[4][14] Its typical composition is TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) .[4] This mixture provides scavengers capable of protecting a wide range of sensitive residues from various side reactions.[8][14] Another common "odorless" option that replaces EDT and thioanisole is Reagent B (TFA/phenol/water/TIS, 88:5:5:2) .[14]

Troubleshooting Guide

Problem Observed (Post-Cleavage Analysis) Potential Cause Recommended Solution
Major impurity peak with a mass increase of +56 Da. Alkylation of a residue (e.g., Trp, Met) by the tert-butyl cation released from Asp(OtBu).The scavenger cocktail was insufficient. Ensure the presence of an effective carbocation scavenger like Triisopropylsilane (TIS) in your cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5).[1][10]
Peak with the same mass as the target peptide but a different HPLC retention time. Aspartimide formation occurred during synthesis, leading to the presence of α- and β-peptide isomers.[11][15]This issue must be addressed during synthesis. For highly susceptible sequences (e.g., Asp-Gly), consider using an Asp residue with a bulkier side-chain protecting group (e.g., OMpe, OBno) to sterically hinder the side reaction.[11][13]
Incomplete removal of the OtBu protecting group (mass increase of +56 Da). Cleavage time was too short, or the TFA has degraded (absorbed water).Increase the cleavage reaction time from 1.5-2 hours to 3-4 hours.[9] Use fresh, high-quality TFA for preparing the cleavage cocktail.
Oxidation of Met or Cys residues (mass increase of +16 Da or +32 Da). The cleavage cocktail lacked a reducing agent to protect sulfur-containing amino acids.Use a comprehensive scavenger cocktail like Reagent K, which contains EDT and thioanisole to protect sensitive residues.[4][14]

Data Presentation

Table 1: Impact of Scavenger Cocktail on Crude Peptide Purity

This table provides a qualitative summary of the expected purity of a model peptide containing an Asp(OtBu) and a Trp residue when cleaved with different scavenger cocktails.

Cleavage Cocktail Composition (v/v) Key Scavengers Expected Crude Purity Primary Side Products
95% TFA, 5% H₂OWater70-80%Significant tert-butylation of Trp.[8]
95% TFA, 2.5% TIS, 2.5% H₂OTIS, Water>90%Minimal tert-butylation.[1][2]
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)Phenol, Thioanisole, EDT>95%Robust protection against tert-butylation and oxidation of sensitive residues.[4]

Table 2: Influence of Asp Protecting Group on Aspartimide Formation

This table summarizes representative data on how the choice of Asp side-chain protecting group can mitigate aspartimide formation during synthesis for susceptible sequences.

Asp Protecting Group Relative Aspartimide Formation Comments
OtBu (tert-Butyl)HighStandard, cost-effective, but prone to side reaction in Asp-Gly/Asn sequences.[3][11]
OMpe (3-methylpent-3-yl)LowIncreased steric bulk significantly reduces aspartimide formation.[12]
OBno (5-n-butyl-5-nonyl)Very LowHighly effective due to bulky and flexible alkyl chains, reducing side reactions by up to 25% compared to OtBu.[13]

Experimental Protocols

Protocol: Standard TFA Cleavage and Deprotection (using Reagent K)

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.[4]

Materials:

  • Peptide-resin (dried thoroughly)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. (Prepare fresh and use in a fume hood) .

  • Cold diethyl ether (or methyl t-butyl ether).

  • Dichloromethane (DCM).

  • Reaction vessel with a filter.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove any residual DMF and other solvents. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.[4][9]

  • Cleavage Reaction: Place the dried resin in a suitable reaction vessel. Add the freshly prepared Reagent K cocktail (approx. 10 mL per gram of resin).[4]

  • Incubation: Seal the vessel and gently agitate the mixture at room temperature for 1.5 to 2.5 hours.[4][14] For peptides with multiple Arginine residues, the time may need to be extended.[9]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

  • Resin Wash: Wash the resin twice with a small amount of fresh TFA to ensure complete recovery of the peptide.[16] Combine all filtrates.

  • Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.[4]

  • Isolation and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Final Wash: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities. After the final wash and decanting, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Visualization of Scavenger Action

The following diagram illustrates the critical role of scavengers in preventing side reactions during the TFA cleavage of a peptide containing Asp(OtBu) and Trp residues.

TFA_Cleavage_Workflow cluster_start Start: Peptide on Resin cluster_process Cleavage Process cluster_products Initial Cleavage Products cluster_pathways Competing Pathways for tBu+ cluster_final Final Products PeptideResin Peptide-Resin (...-Asp(OtBu)-Trp-...) TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavenger e.g., TIS) FreePeptide Deprotected Peptide (...-Asp-Trp-...) TFA_Cocktail->FreePeptide Cleavage & Deprotection tBu_Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) TFA_Cocktail->tBu_Cation Releases PurePeptide High-Purity Desired Peptide SideReaction Undesired Side Reaction (Alkylation) tBu_Cation->SideReaction Attacks Nucleophilic Residue (Trp) Scavenging Desired Scavenging tBu_Cation->Scavenging Intercepted by Scavenger (TIS) ImpurePeptide Impure Product (tBu-Trp Adduct) SideReaction->ImpurePeptide Trapped_tBu Trapped Cation (e.g., tBu-Silane) Scavenging->Trapped_tBu

Caption: Workflow of TFA cleavage and the role of scavengers.

References

Identifying and characterizing impurities from Boc-Asp(OtBu)-OSu synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Asp(OtBu)-OSu Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis and handling of Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester (this compound).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in a this compound synthesis reaction?

A1: The most frequently observed impurities include:

  • Unreacted Starting Material: Boc-Asp(OtBu)-OH may be present due to an incomplete reaction.

  • Hydrolysis Product: The active ester is sensitive to moisture and can hydrolyze back to Boc-Asp(OtBu)-OH, releasing N-hydroxysuccinimide (NHS).[1][2] This is the most common degradation pathway.

  • Coupling Reagent Byproducts: If dicyclohexylcarbodiimide (DCC) is used as the coupling agent, the primary byproduct will be dicyclohexylurea (DCU), which is often insoluble in common organic solvents.

  • Aspartimide Derivatives: Although more common during peptide synthesis under basic conditions, aspartimide formation can occur, leading to a cyclic impurity that can rearrange into a β-aspartyl peptide isomer.[3][4]

Q2: My HPLC analysis shows a significant peak with a molecular weight corresponding to the starting material, Boc-Asp(OtBu)-OH. What is the likely cause?

A2: This peak can be either unreacted starting material or the hydrolysis product of your desired this compound. Since they are the same molecule, they will co-elute. To determine the cause:

  • Incomplete Reaction: If the sample is taken directly from the reaction mixture, it indicates the activation reaction has not gone to completion. Consider extending the reaction time or checking the purity of your coupling reagents.

  • Product Degradation: If you are analyzing a purified product that has been stored, this peak indicates hydrolysis due to exposure to moisture.[5]

Q3: After my reaction, I have a significant amount of white, insoluble precipitate. What is it and how do I remove it?

A3: If you are using DCC as a coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU). DCU has very low solubility in many organic solvents like dichloromethane (DCM) or ethyl acetate. The most effective way to remove it is by filtration of the reaction mixture before proceeding with the aqueous work-up.

Q4: How can I prevent the hydrolysis of my this compound product during work-up and storage?

A4: N-hydroxysuccinimide esters are highly susceptible to hydrolysis.[1] To minimize degradation:

  • Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Avoid Moisture During Work-up: Minimize the time the product is in contact with aqueous phases. Ensure organic extracts are thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Proper Storage: Store the final, purified product in a tightly sealed container in a desiccator at low temperatures, typically -20°C, to prolong its shelf life.

Q5: What is the best combination of analytical techniques to identify an unknown impurity?

A5: A multi-technique approach is most effective.[6]

  • HPLC/UPLC: Use a high-resolution HPLC or UPLC method to separate all components and assess the purity of the mixture.[6]

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS). This will provide the molecular weight of each separated peak, which is crucial for initial identification.[6]

  • NMR Spectroscopy: After isolating the impurity (if possible), ¹H and ¹³C NMR spectroscopy will provide definitive structural information. ¹H NMR of the crude mixture can also help identify and quantify major impurities if their signals are resolved from the product's signals.[6]

Impurity Data Summary

The table below summarizes the key compounds involved in the synthesis and potential impurity profile of this compound.

Compound NameAbbreviationMolecular Weight ( g/mol )Role / Source
Boc-L-aspartic acid 4-tert-butyl 1-succinimidyl esterThis compound 386.40Desired Product
Boc-L-aspartic acid 4-tert-butyl esterBoc-Asp(OtBu)-OH 289.32Starting Material / Hydrolysis Impurity
N-HydroxysuccinimideNHS 115.09Reagent / Byproduct of Hydrolysis
DicyclohexylureaDCU 224.37Byproduct of DCC coupling
Boc-aspartimide(OtBu)-271.31Side Reaction Product (intramolecular cyclization)

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is used to separate this compound from its less polar starting material and more polar byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.[1][6]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Impurity Identification by LC-MS

This protocol confirms the identity of peaks observed in the HPLC analysis.

  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Use the same HPLC method as described in Protocol 1, but replace TFA with a volatile modifier like 0.1% formic acid if TFA interferes with MS ionization.

  • MS Settings (Positive Ion Mode):

    • Scan Range: m/z 100 - 800.

    • Ionization Source: ESI+.

    • Analysis: Correlate the mass spectrum of each eluting peak with the molecular weights of expected impurities (e.g., Boc-Asp(OtBu)-OH [M+H]⁺ = 290.16, this compound [M+Na]⁺ = 409.16).

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This provides definitive structural confirmation of the product and can identify major impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard proton spectrum.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • δ ~5.3 ppm: Broad singlet, 1H (Amide NH).

    • δ ~4.6 ppm: Multiplet, 1H (α-CH).

    • δ ~2.9-3.2 ppm: Multiplets, 2H (β-CH₂).

    • δ ~2.8 ppm: Singlet, 4H (Succinimidyl -CH₂CH₂-).

    • δ ~1.48 ppm: Singlet, 9H (OtBu group).

    • δ ~1.45 ppm: Singlet, 9H (Boc group).

Visual Workflow and Pathway Diagrams

Synthesis_and_Side_Reactions cluster_reagents cluster_h2o Start Boc-Asp(OtBu)-OH Reagents + NHS + DCC Aspartimide Aspartimide Impurity Start->Aspartimide Side Reaction (e.g., base) Product This compound Reagents->Product Activation (Anhydrous) DCU DCU Byproduct (Dicyclohexylurea) Reagents->DCU Byproduct Formation H2O + H₂O (Hydrolysis) Hydrolysis_Product Boc-Asp(OtBu)-OH H2O->Hydrolysis_Product Degradation

Caption: Synthesis of this compound and common side reactions.

Troubleshooting_Workflow Start Unexpected Analytical Result ExtraPeak Extra Peak in HPLC? Start->ExtraPeak LowYield Low Yield / Incomplete Reaction? ExtraPeak->LowYield No CheckMass 1. Run LC-MS to get mass 2. Check for MW of starting material (hydrolysis) or byproducts. ExtraPeak->CheckMass Yes Insoluble Insoluble Precipitate? LowYield->Insoluble No CheckReagents 1. Check reagent purity 2. Extend reaction time 3. Ensure anhydrous conditions LowYield->CheckReagents Yes Filter 1. Identify coupling agent (e.g., DCC) 2. Impurity is likely urea (DCU) 3. Filter reaction mixture before workup Insoluble->Filter Yes End Impurity Identified / Process Optimized Insoluble->End No CheckMass->End CheckReagents->End Filter->End

Caption: Troubleshooting workflow for impurity identification.

Experimental_Workflow Prep Sample Preparation HPLC RP-HPLC Analysis Prep->HPLC LCMS LC-MS Analysis HPLC->LCMS Separate Components NMR NMR Characterization LCMS->NMR Determine Masses Data Correlate Data & Identify Impurity NMR->Data Confirm Structure

Caption: Experimental workflow for impurity analysis.

References

Technical Support Center: Purification of Asp(OtBu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the purity of crude synthetic peptides containing the Asp(OtBu) (aspartic acid with tert-butyl side-chain protection) residue. It addresses common challenges, particularly the formation of aspartimide-related impurities, and offers detailed troubleshooting steps and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Asp(OtBu) protecting group in peptide synthesis?

A1: The tert-butyl ester (OtBu) group is used in Fmoc-based solid-phase peptide synthesis (SPPS) to mask the β-carboxyl group of the aspartic acid side chain.[1] This prevents the side chain from participating in unwanted reactions during the stepwise assembly of the peptide.[1] The OtBu group is stable under the basic conditions used for N-terminal Fmoc group removal (e.g., with piperidine) but is easily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2]

Q2: What is the most common side reaction associated with Asp(OtBu) and why is it problematic?

A2: The most significant side reaction is the formation of an aspartimide (a cyclic succinimide ring).[2][3] This occurs when the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group.[3] This reaction is catalyzed by the basic conditions of Fmoc deprotection.[3][4] The resulting aspartimide is unstable and can be opened by nucleophiles (like water or piperidine) to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as their racemized forms.[3] These impurities often have very similar masses and chromatographic properties to the target peptide, making them extremely difficult to separate during purification.[3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[1][5] Sequences where Asp is followed by a small, sterically unhindered amino acid are the most problematic.[3] The most susceptible sequences are:

  • Asp-Gly[3][6]

  • Asp-Asn[3][4]

  • Asp-Ser[3][6]

Q4: What are the common types of impurities found in a crude peptide sample?

A4: Besides aspartimide-related byproducts, crude peptide samples can contain a variety of impurities, including:

  • Truncated or deletion sequences : Shorter peptides resulting from incomplete coupling reactions.[7][8]

  • Incompletely deprotected peptides : Peptides where some side-chain protecting groups remain after cleavage.[7][8]

  • Products of side reactions during cleavage : Modifications caused by reactive cationic species generated during TFA cleavage.[7]

  • Residual scavengers and reagents : Small molecules from the cleavage cocktail (e.g., TFA, TIS, phenol) that were not fully removed.[7][9]

Q5: What is the standard method for purifying crude synthetic peptides?

A5: The most powerful and widely used technique for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][10] This method separates peptides based on their hydrophobicity using a non-polar stationary phase (typically C18-modified silica) and a gradient of an increasing organic solvent (like acetonitrile) in a polar mobile phase.[8] Trifluoroacetic acid (TFA) is commonly added as an ion-pairing agent to improve peak shape and resolution.[10][11]

Troubleshooting Guide

This section addresses specific problems encountered during the purification of Asp(OtBu)-containing peptides.

Problem 1: The analytical HPLC of my crude peptide shows a cluster of peaks around the expected mass, which are difficult to resolve.

  • Possible Cause: This is a classic sign of aspartimide formation. The main peak is likely your target α-peptide, while the adjacent peaks are the β-isomer and potentially racemized versions, which co-elute or elute very closely.[3][12]

  • Suggested Solutions:

    • Optimize HPLC Gradient: Use a shallower gradient around the elution point of your target peptide. Decreasing the rate of acetonitrile increase (e.g., from 1%/min to 0.5%/min) can significantly improve the resolution between isomers.[10][13]

    • Modify the Mobile Phase: In some cases, changing the mobile phase pH can alter the selectivity and improve separation, though this is less common and requires careful column selection.[14]

    • Re-synthesize with Mitigation Strategies: If purification is not feasible, the most effective solution is to re-synthesize the peptide using methods to suppress aspartimide formation from the start.

      • Use a sterically hindered protecting group like Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.[9]

      • For highly problematic sequences, incorporate a backbone-protected derivative such as Fmoc-N-Me-Asp(OtBu)-OH, which sterically blocks the cyclization reaction.[3]

      • Use a milder base for Fmoc deprotection, such as 5% piperazine in DMF, which is effective at removing the Fmoc group while reducing the rate of aspartimide formation.[4]

Problem 2: The overall purity of the crude peptide is very low, with many deletion and truncated sequences.

  • Possible Cause: This suggests issues during the solid-phase synthesis itself, likely due to inefficient coupling reactions. This can be caused by peptide aggregation on the resin or steric hindrance, especially in long or hydrophobic sequences.[15][16]

  • Suggested Solutions:

    • Optimize Coupling Chemistry: Increase coupling times or perform "double couplings" for difficult amino acids.[15] Use a more potent activating agent like HATU or COMU, especially for sterically hindered residues.[16]

    • Incorporate Capping Steps: After each coupling step, cap any unreacted amino groups with acetic anhydride. This terminates the failed chains, preventing the formation of deletion sequences and making the final purification of the full-length product easier.[16]

    • Increase Reaction Temperature: For difficult sequences, increasing the temperature can help disrupt aggregation and improve coupling efficiency.[16]

Problem 3: The peptide has poor solubility in the HPLC mobile phase or injection solvent.

  • Possible Cause: Highly hydrophobic peptides or those prone to aggregation can be difficult to dissolve in standard aqueous buffers.[13]

  • Suggested Solutions:

    • Acidify the Solvent: Try dissolving the crude peptide in an acidic solution, such as 1% acetic acid or 0.1% TFA in water. Most peptides are more soluble at a low pH.[13][17]

    • Add Organic Solvent: If the peptide remains insoluble, add a small amount of an organic solvent like acetonitrile or isopropanol to the sample diluent.[13]

    • Use Sonication: Sonication can help break up solid particles and enhance solubilization.[7] If the solution remains cloudy or forms a gel after sonication, a stronger solvent is needed.[7]

Data Presentation

Table 1: Influence of C-terminal Amino Acid (Xxx) on Aspartimide Formation Propensity in Asp-Xxx Sequences.

C-terminal Residue (Xxx)Relative Propensity for Aspartimide FormationRationale
Glycine (Gly) Very HighNo side chain provides minimal steric hindrance for the required cyclization.[3][5]
Asparagine (Asn) HighSmall, polar side chain offers little steric protection.[3][4]
Serine (Ser) HighSmall, polar side chain offers little steric protection.[3][6]
Alanine (Ala) ModerateThe small methyl group provides some steric hindrance compared to glycine.[6]
Arginine (Arg) Moderate to LowThe bulky, charged side chain can reduce the rate of formation.[5]
Proline (Pro) LowThe rigid ring structure of proline restricts the backbone conformation.
Valine (Val) Very LowThe bulky, β-branched side chain provides significant steric hindrance.

Table 2: Comparison of Strategies to Mitigate Aspartimide Formation for a Model Peptide (VKDGYI).

Asp Protecting GroupFmoc Deprotection ConditionsAspartimide-Related Impurities (%)Reference Purity (%)
Fmoc-Asp(OtBu)-OH20% Piperidine in DMF15-25%75-85%
Fmoc-Asp(OMpe)-OH20% Piperidine in DMF5-10%90-95%
Fmoc-Asp(OtBu)-OH5% Piperazine in DMF8-12%88-92%
Fmoc-N-Me-Asp(OtBu)-OH20% Piperidine in DMF< 1%> 99%

Note: Data are representative and compiled from typical results reported in peptide synthesis literature. Actual results will vary based on the full peptide sequence and specific synthesis conditions.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Asp(OtBu)-Containing Peptides

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.[1]

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most sequences, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is sufficient.[18] TIS acts as a scavenger to trap reactive cations.

    • Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 2-3 hours.

  • Peptide Filtration: Filter the cleavage mixture through a sintered glass funnel to separate the resin beads from the peptide-containing TFA solution.[1]

  • Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

  • Peptide Precipitation: In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder ready for purification.

Protocol 2: Purification of Crude Peptides by Preparative RP-HPLC

This protocol provides a general method for purifying crude peptides using preparative RP-HPLC.[10]

  • Materials and Equipment:

    • Preparative RP-HPLC system with a UV detector (monitoring at 210-220 nm).[8]

    • Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).[10]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[13]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[13]

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A or a suitable solvent mixture (see Troubleshooting Guide). Filter the solution through a 0.45 µm filter to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is observed on the UV detector.[10]

  • Analytical Run (Optional but Recommended): First, perform an analytical run with a small injection of the crude peptide to determine the retention time of the target peptide and optimize the gradient.

  • Preparative Run and Gradient Elution: Inject the filtered crude peptide solution onto the equilibrated column.[10] Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient might be 5% to 65% B over 60 minutes. The gradient should be optimized to achieve the best resolution between the target peptide and its impurities. A shallower gradient is often needed to separate closely eluting species.[10][13]

  • Fraction Collection: Collect fractions throughout the elution, particularly around the peaks observed on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the target peptide at the desired purity level.[19]

  • Pooling and Lyophilization: Pool the fractions that meet the purity requirement. Freeze the pooled solution and lyophilize (freeze-dry) it to remove the mobile phase solvents and obtain the final purified peptide as a fluffy white powder.

Visualizations

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_final Final Product Resin 1. Resin Loading SPPS 2. Fmoc-SPPS Cycles (Coupling & Deprotection) Resin->SPPS Cleavage 3. Cleavage & Global Deprotection SPPS->Cleavage Crude 4. Crude Peptide Precipitation Cleavage->Crude Purification 5. Preparative RP-HPLC Crude->Purification Analysis 6. Fraction Analysis (LC-MS) Purification->Analysis Analysis->Purification Repurify Pooling 7. Pooling Pure Fractions Analysis->Pooling Purity > 95%? Lyophilization 8. Lyophilization Pooling->Lyophilization FinalPeptide 9. Purified Peptide Lyophilization->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis and purification.

G Start Low Purity of Crude Asp(OtBu) Peptide CheckMass Analyze by LC-MS. Identify major peaks. Start->CheckMass MassMinus18 Mass = M-18? (Aspartimide formation) CheckMass->MassMinus18 MassPlus18 Mass = M+18? (Hydrolysis of Aspartimide) DeletionSeqs Mass = Deletion sequences? MassPlus18->DeletionSeqs No Aspartimide Root Cause: Aspartimide Formation MassPlus18->Aspartimide Yes MassMinus18->MassPlus18 No MassMinus18->Aspartimide Yes CouplingFail Root Cause: Inefficient Coupling DeletionSeqs->CouplingFail Yes Other Other issue: Incomplete cleavage, scavenger adducts, etc. DeletionSeqs->Other No Sol_Aspartimide Solution: - Re-synthesize with mitigation  (e.g., different protecting group) - Use shallower HPLC gradient Aspartimide->Sol_Aspartimide Sol_Coupling Solution: - Use stronger coupling agents - Implement capping steps - Increase reaction temperature CouplingFail->Sol_Coupling

Caption: Troubleshooting workflow for low peptide purity.

G cluster_products Final Products Peptide Peptide Backbone N-H Cα-H C=O ...-Asp(OtBu)-Xxx-... Intermediate Succinimide Ring Aspartimide Intermediate Peptide:N->Intermediate Base (Piperidine) Intramolecular Attack Products Mixture of Impurities Intermediate->Products Nucleophilic Opening (H2O, Piperidine) Alpha α-Aspartyl (Desired) Beta β-Aspartyl (Isomer) Racemized Racemized Products (D-Asp)

References

Technical Support Center: Dealing with Racemization of Aspartic Acid during Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the racemization of aspartic acid during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and how does it lead to racemization of aspartic acid?

A1: Aspartimide formation is a significant side reaction involving the cyclization of the aspartic acid (Asp) side chain with its C-terminal backbone amide nitrogen, which forms a five-membered succinimide ring.[1] This intermediate is unstable and can undergo epimerization at the α-carbon. Subsequent ring-opening by nucleophiles can occur at either the α- or β-carbonyl, leading to a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are often difficult to separate from the desired target peptide.[1][2][3]

Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?

A2: The underlying causes of aspartimide formation are distinct between the two major SPPS strategies:

  • Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation may occur during the synthesis cycles, the most significant risk is during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making it highly susceptible to nucleophilic attack by the backbone amide.

  • Fmoc-SPPS: In contrast, aspartimide formation is predominantly a base-catalyzed reaction.[1][2] It occurs during the repetitive Fmoc-deprotection steps that use a base, typically piperidine, which deprotonates the backbone amide nitrogen and facilitates the intramolecular cyclization.[1][2]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: The tendency for aspartimide formation is highly dependent on the peptide sequence. The reaction is most common when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered, which allows the backbone nitrogen to attack the side chain more easily.[1] Sequences that are particularly prone to this side reaction include Asp-Gly, Asp-Ala, and Asp-Ser.[4]

Q4: What is the most effective strategy to prevent aspartimide formation in Boc-SPPS?

A4: The most effective preventative measure in Boc-SPPS is the selection of an appropriate side-chain protecting group for the aspartic acid residue. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in significantly less aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester).[1][4] The increased steric hindrance of the cyclohexyl group provides better protection against the intramolecular cyclization during strong acid cleavage.

Q5: How can I detect and characterize aspartimide-related impurities?

A5: A combination of analytical techniques is necessary for accurate detection and characterization:

  • Mass Spectrometry (MS): The initial indicator of aspartimide formation is the presence of a peak corresponding to a mass loss of 18 Da (the mass of water) from the target peptide. The subsequent ring-opened α- and β-aspartyl peptides will be isomeric with the target peptide and thus have the same mass.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is crucial for separating the various impurities.[5] Aspartimide-related side products, including the α- and β-isomers and their D-enantiomers, will typically have different retention times than the target L-α-peptide.

  • Chiral Amino Acid Analysis: To definitively quantify the extent of racemization, the peptide must be hydrolyzed into its constituent amino acids. The resulting amino acids are then derivatized and analyzed using chiral HPLC or Gas Chromatography (GC) to separate and quantify the D- and L-aspartic acid enantiomers.[6]

Troubleshooting Guide: Step-by-Step Problem Resolution

If you suspect aspartic acid racemization in your Boc-SPPS, follow these steps to diagnose and resolve the issue.

Step 1: Review Your Aspartic Acid Derivative

  • Potential Cause: The use of Boc-Asp(OBzl)-OH is a primary contributor to aspartimide formation during HF cleavage.

  • Recommended Solution: For sequences known to be susceptible to aspartimide formation, switch to Boc-Asp(OcHex)-OH . The cyclohexyl ester provides greater stability under strong acid conditions and significantly reduces the risk of this side reaction.[1][4]

Step 2: Evaluate Your Cleavage Cocktail and Conditions

  • Potential Cause: The final cleavage step using strong acids like HF is the critical point for acid-catalyzed aspartimide formation in Boc-SPPS.[1][2]

  • Recommended Solution: While changing the fundamental cleavage reagent from HF is not always feasible in a Boc strategy, ensure that cleavage times and temperatures are not excessive. Adhere to established protocols and minimize the duration the peptide is exposed to the strong acid.

Step 3: Analyze Your Peptide Sequence

  • Potential Cause: Your sequence contains an Asp-Xxx motif known to be high-risk, such as Asp-Gly or Asp-Ser.[4]

  • Recommended Solution: If the sequence cannot be altered, the use of Boc-Asp(OcHex)-OH as described in Step 1 is the most critical preventative measure. Be prepared for more rigorous purification to separate potential isomeric impurities.

Step 4: Quantify the Extent of Racemization

  • Action: If racemization is suspected, it is essential to quantify the level of D-Asp in your final product.

  • Methodology: Perform a chiral amino acid analysis by completely hydrolyzing your purified peptide, derivatizing the resulting amino acids, and analyzing them via chiral HPLC or GC. This will provide a quantitative measure of D-Asp vs. L-Asp. A detailed protocol is provided below.

Data Summary Tables

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupStructureStability to HFPropensity for Aspartimide FormationRecommended Use
Benzyl (Bzl)-CH₂-PhLowerHighNot recommended for Asp-Xxx sequences prone to cyclization.
Cyclohexyl (cHex)-C₆H₁₁HigherLowRecommended for all sequences, especially high-risk ones.[1][4]

Table 2: Influence of Coupling Reagents on Racemization

While racemization of most amino acids is a concern during the coupling step, aspartic acid racemization in Boc-SPPS is primarily a cleavage-related issue. However, using efficient coupling reagents is still important to avoid unnecessarily long reaction times that could promote other side reactions. Urethane-protected amino acids (like Boc-derivatives) generally maintain their optical purity during activation.[7]

Coupling Reagent ClassExamplesGeneral Racemization RiskNotes
CarbodiimidesDIC, DCCLow (with additives)Must be used with an additive like HOBt to suppress racemization.
Aminium/Uronium SaltsHBTU, HATU, HCTUVery LowHighly efficient reagents that minimize the risk of racemization during coupling.[8]
Phosphonium SaltsPyBOP, PyAOPVery LowAlso highly efficient and recommended for minimizing side reactions during coupling.

Detailed Experimental Protocols

Protocol 1: Detection and Quantification of Aspartic Acid Racemization by Chiral HPLC Analysis

This protocol outlines the necessary steps to determine the D/L ratio of aspartic acid in a synthetic peptide.

1. Peptide Hydrolysis a. Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat the sample at 110°C for 24 hours to ensure complete hydrolysis. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the amino acid hydrolysate in a known volume (e.g., 1 mL) of 0.1 M HCl.

2. Derivatization with Marfey's Reagent (FDAA) a. To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone. c. Vortex the mixture and incubate at 40°C for 1 hour. d. Cool the reaction to room temperature and neutralize by adding 20 µL of 2 M HCl. e. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. f. Filter the sample through a 0.22 µm syringe filter before injection.

3. Reversed-Phase HPLC Analysis a. Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: A linear gradient appropriate for separating the derivatized amino acids (e.g., 10% to 60% B over 45 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm. g. Analysis: The FDAA derivatives of L-amino acids will elute earlier than the derivatives of D-amino acids. Inject a standard mixture of D- and L-Aspartic acid derivatized in the same manner to confirm retention times. h. Quantification: Integrate the peak areas for the L-Asp-FDAA and D-Asp-FDAA derivatives. Calculate the percentage of racemization as: % Racemization = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] * 100.

Visual Diagrams

G cluster_0 Mechanism of Acid-Catalyzed Aspartimide Formation peptide Peptide with L-Asp(OR) residue protonation Protonation of side-chain ester (Strong Acid, e.g., HF) peptide->protonation activated Activated Carbonyl Group protonation->activated cyclization Intramolecular Nucleophilic Attack by Backbone Amide activated->cyclization aspartimide L-Aspartimide Intermediate cyclization->aspartimide epimerization Epimerization (α-proton abstraction/re-addition) aspartimide->epimerization hydrolysis Nucleophilic Ring Opening (H₂O or other nucleophile) aspartimide->hydrolysis d_aspartimide D-Aspartimide Intermediate epimerization->d_aspartimide d_aspartimide->hydrolysis products Mixture of Products: L-α-Asp, L-β-Asp D-α-Asp, D-β-Asp hydrolysis->products

Caption: Mechanism of Acid-Catalyzed Aspartimide Formation in Boc-SPPS.

G cluster_1 Troubleshooting Workflow start Problem: Suspected Asp Racemization (e.g., +18 Da peak, HPLC impurities) check_derivative Step 1: Check Asp Protecting Group Is it Boc-Asp(OBzl)-OH? start->check_derivative is_bzl Yes check_derivative->is_bzl is_not_bzl No check_derivative->is_not_bzl change_pg Action: Switch to Boc-Asp(OcHex)-OH is_bzl->change_pg check_sequence Step 2: Analyze Peptide Sequence Is it an Asp-Gly/Ala/Ser motif? is_not_bzl->check_sequence change_pg->check_sequence is_high_risk Yes check_sequence->is_high_risk is_not_high_risk No check_sequence->is_not_high_risk confirm_pg Action: Ensure Boc-Asp(OcHex)-OH is used for this sequence is_high_risk->confirm_pg quantify Step 3: Quantify Racemization Perform Chiral Amino Acid Analysis is_not_high_risk->quantify confirm_pg->quantify result Result: Quantitative D-Asp Level quantify->result end Resolution: Implement preventative measures and optimize purification result->end

Caption: Troubleshooting Workflow for Aspartic Acid Racemization.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Methodologies: Pre-Activated Esters vs. In Situ Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. For researchers, scientists, and drug development professionals, the choice of coupling strategy can significantly influence yield, purity, and the overall success of a synthetic campaign. This guide provides an objective comparison between two distinct approaches: the use of a pre-activated amino acid derivative, Boc-Asp(OtBu)-OSu , and the in situ activation of a protected amino acid using the common uronium/aminium salt coupling reagents, HBTU and HATU .

While HBTU and HATU are general-purpose reagents that activate a carboxylic acid in the reaction mixture, this compound is a specific, pre-activated N-hydroxysuccinimide (OSu) ester of aspartic acid. This guide will therefore compare the methodology of using a stable, pre-activated building block against the more dynamic in situ activation methods.

Reagent Profiles

  • This compound : This molecule is an amino acid building block, not a coupling reagent. It is L-Aspartic acid protected at the α-amine with a tert-butyloxycarbonyl (Boc) group and at the side-chain carboxyl group with a tert-butyl (OtBu) ester. The α-carboxyl group has been pre-activated as an N-hydroxysuccinimide (OSu) ester, making it reactive towards nucleophilic attack by an amine without the need for additional activating agents.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used uronium/aminium salt coupling reagent that activates the carboxylic acid of an N-protected amino acid by forming a reactive O-benzotriazole (OBt) ester intermediate.[1][2] It is known for its high efficiency, good solubility, and ability to suppress racemization.[3][4]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A more reactive analogue of HBTU, containing a 7-azabenzotriazole (HOAt) moiety instead of a standard benzotriazole (HOBt).[1] The nitrogen atom in the pyridine ring enhances the reactivity of the resulting O-azabenzotriazole (OAt) active ester, leading to faster reaction times and often higher purity, especially for difficult or sterically hindered couplings.[1][5]

Mechanism of Action

The fundamental difference between these approaches lies in how the reactive ester is formed and presented in the coupling reaction.

1. This compound (Pre-activated Ester Coupling)

This is a straightforward, one-step nucleophilic acyl substitution. The free amine of the peptide chain directly attacks the activated carbonyl of the OSu ester, releasing N-hydroxysuccinimide (NHS). This method does not require a pre-activation step or the presence of a tertiary base, although a non-nucleophilic base may sometimes be used to ensure the attacking amine is deprotonated.

G cluster_reactants Reactants cluster_products Products R_NH2 Peptide-NH₂ (Nucleophile) Peptide_Bond Peptide-CO-NH-Asp(OtBu)-Boc (New Peptide Bond) R_NH2->Peptide_Bond Coupling Boc_Asp_OSu This compound (Active Ester) Boc_Asp_OSu->Peptide_Bond NHS NHS (Byproduct) Peptide_Bond->NHS Release

Caption: Mechanism of peptide coupling using a pre-activated OSu ester.

2. HBTU (In Situ Activation)

The coupling reaction mediated by HBTU involves two main stages. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the protected amino acid (e.g., Boc-Asp(OtBu)-OH) is deprotonated. This carboxylate then attacks HBTU to form a highly reactive OBt-active ester intermediate, releasing tetramethylurea. The free amine of the peptide chain then attacks this active ester to form the peptide bond.[2]

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_Asp_OH Boc-Asp(OtBu)-OH + Base OBt_Ester OBt-Active Ester (Intermediate) Boc_Asp_OH->OBt_Ester HBTU HBTU HBTU->OBt_Ester Peptide_Bond New Peptide Bond OBt_Ester->Peptide_Bond R_NH2 Peptide-NH₂ R_NH2->Peptide_Bond

Caption: Simplified reaction mechanism of HBTU in peptide bond formation.[6]

3. HATU (In Situ Activation)

The mechanism for HATU is analogous to HBTU but results in a more reactive intermediate.[7] The carboxylate attacks HATU to form an OAt-active ester.[8] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the subsequent nucleophilic attack by the amine, which contributes to its superior performance.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_Asp_OH Boc-Asp(OtBu)-OH + Base OAt_Ester OAt-Active Ester (Intermediate) Boc_Asp_OH->OAt_Ester HATU HATU HATU->OAt_Ester Peptide_Bond New Peptide Bond OAt_Ester->Peptide_Bond R_NH2 Peptide-NH₂ R_NH2->Peptide_Bond

Caption: Simplified reaction mechanism of HATU in peptide bond formation.

Comparative Performance Analysis

The choice between these methodologies involves a trade-off between convenience, reactivity, cost, and the potential for side reactions.

Qualitative Comparison
FeatureThis compound (Active Ester)HBTU (In Situ Activation)HATU (In Situ Activation)
Reactivity ModerateHighVery High[6]
Ease of Use Simple addition; no pre-activation needed.Requires pre-activation with base.Requires pre-activation with base.
Cost Generally higher per building block.Moderate reagent cost.Higher reagent cost than HBTU.[6]
Byproducts Water-soluble (NHS).Water-soluble.[6]Water-soluble.[6]
Key Advantage Simplicity, convenience, no coupling reagent needed.Robust, reliable for routine synthesis.[4]Superior for difficult/hindered couplings.[5]
Side Reactions Potential for side products from succinimide ring opening with hindered amines.[9]Guanidinylation of N-terminus if used in excess; lower racemization risk than carbodiimides.[5]Lower risk of epimerization than HBTU; can still cause guanidinylation in excess.[1][5]
Quantitative Performance Data

Direct quantitative comparison is challenging as performance is highly sequence-dependent. The data below is collated from representative studies to provide a general overview of what can be expected from these classes of reagents.

ParameterOSu / Active EstersHBTUHATU
Typical Yield Variable, can be >50% but may be lower for difficult couplings.[9]High, generally provides excellent results.[3]Very High, often superior to HBTU, especially for difficult sequences.[1]
Reaction Time Varies (can be hours to overnight).Fast (often complete in 10-60 minutes).[3][6]Very Fast (generally faster than HBTU).[1]
Racemization Risk Generally low for standard couplings.Low, but higher than HATU.[1][10]Very Low, considered one of the best for suppressing racemization.[10]

Special Consideration: Aspartimide Formation

A critical side reaction when synthesizing peptides containing aspartic acid is the formation of an aspartimide intermediate.[11] This base-catalyzed reaction is particularly prevalent in Fmoc-based synthesis during the repeated piperidine deprotection steps but can also occur under acidic conditions.[11][12] The aspartimide ring can subsequently be opened by nucleophiles to yield the desired α-peptide, an undesired β-peptide, and epimerized products, which are often difficult to separate.[13]

  • Active Esters (OSu) : The use of pre-activated esters does not inherently prevent aspartimide formation in subsequent synthesis cycles. The susceptibility remains dependent on the Asp protecting group (OtBu) and the sequence.[11]

  • HBTU/HATU : The choice of coupling reagent can influence the extent of aspartimide formation during the coupling step itself. More reactive reagents like HATU that promote rapid and complete coupling can minimize the exposure time of the activated Asp residue to basic conditions, potentially reducing side reactions.[10] However, the primary driver for this side reaction remains the repeated deprotection steps in a long synthesis.[13] The use of bulkier side-chain protecting groups or backbone protection strategies is the most effective way to fully suppress this issue.[11][14]

Experimental Protocols

The following are generalized protocols for a manual Solid-Phase Peptide Synthesis (SPPS) workflow. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Coupling with this compound
  • Resin Preparation : Swell the resin carrying the N-terminally deprotected peptide in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Coupling :

    • Dissolve this compound (1.5 - 3.0 equivalents) in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature. The reaction can take from 1 hour to overnight.

  • Monitoring : Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

  • Washing : Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and the NHS byproduct.

Protocol 2: Coupling of Boc-Asp(OtBu)-OH using HBTU
  • Resin Preparation & Deprotection : Swell the resin and perform N-terminal deprotection (e.g., with TFA in Boc-SPPS or piperidine in Fmoc-SPPS). Wash the resin thoroughly.

  • Activation Mixture Preparation :

    • In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3.0 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6.0 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling : Add the activation mixture to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes.[6]

  • Monitoring : Perform a Kaiser test to confirm the completion of the coupling.

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove byproducts and unreacted reagents.[6]

Protocol 3: Coupling of Boc-Asp(OtBu)-OH using HATU
  • Resin Preparation & Deprotection : Follow the same procedure as for HBTU.

  • Activation Mixture Preparation :

    • In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3.0 - 5.0 equivalents) and HATU (3.0 - 5.0 equivalents) in DMF.[15]

    • Add DIPEA or collidine (6.0 - 10.0 equivalents).[15][16]

    • Allow the mixture to pre-activate for 1-5 minutes.[15]

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature. Reaction times are typically fast, often 30 minutes to 2 hours.[15][16]

  • Monitoring : Perform a Kaiser test to confirm reaction completion.

  • Washing : Drain the solution and wash the resin thoroughly with DMF (3-5 times).[16]

Synthesis Strategy Workflow

The choice of methodology depends on the specific requirements of the synthesis.

G start Start Peptide Coupling decision1 Is it a difficult or sterically hindered coupling? start->decision1 decision2 Is convenience and simplicity a top priority? decision1->decision2 No use_hatu Use HATU for high reactivity decision1->use_hatu Yes use_hbtu Use HBTU for routine synthesis decision2->use_hbtu No use_osu Consider Pre-activated This compound decision2->use_osu Yes

Caption: Decision workflow for selecting a peptide coupling strategy.

Conclusion

The selection between a pre-activated amino acid like This compound and in situ activation reagents like HBTU and HATU is a choice between fundamentally different synthetic strategies.

  • This compound offers simplicity and convenience by eliminating the need for a separate coupling reagent and pre-activation step. It is a viable option for straightforward couplings where the cost of the specialized building block is not prohibitive.

  • HBTU stands as a robust, cost-effective, and highly reliable reagent for routine peptide synthesis. It provides high yields and low racemization for a wide range of sequences.[3][4]

  • HATU is the reagent of choice for challenging synthetic problems. Its superior reactivity ensures faster and more complete couplings, particularly for sterically hindered amino acids or aggregation-prone sequences, while offering the lowest risk of epimerization among the three.[1][5]

For researchers and drug development professionals, a careful evaluation of the peptide sequence, budget, and synthetic timeline is essential. While HBTU is a workhorse for many applications, the enhanced performance of HATU justifies its higher cost in difficult cases. The pre-activated OSu-ester approach provides a convenient alternative, trading the flexibility of in situ activation for operational simplicity.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is critical to achieving high purity and yield of the target peptide. This guide provides an objective comparison of the analytical outcomes for peptides synthesized using N-α-Boc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester (Boc-Asp(OtBu)-OSu) versus the widely used alternative, Fmoc-Asp(OtBu)-OH. The comparison is supported by illustrative experimental data and detailed analytical protocols, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool.

Performance Comparison: this compound vs. Fmoc-Asp(OtBu)-OH

The fundamental difference between the Boc and Fmoc strategies lies in the Nα-deprotection chemistry. The Boc group is removed by acid (e.g., trifluoroacetic acid - TFA), while the Fmoc group is base-labile (e.g., piperidine)[]. This dictates the orthogonality of the synthesis and can influence the final purity of the crude peptide.

While both methods can yield highly pure peptides after purification, the harsher acidic conditions required for Boc-SPPS can sometimes lead to a greater diversity of side products in the crude mixture. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the established method for assessing the purity of synthetic peptides and separating the target peptide from synthesis-related impurities[2][3][4].

Quantitative Data Summary

To illustrate the typical outcomes, the synthesis of a model hexapeptide containing an aspartic acid residue was considered. The following table summarizes the illustrative data from the HPLC analysis of the crude and purified peptide synthesized using both this compound and Fmoc-Asp(OtBu)-OH.

ParameterThis compound StrategyFmoc-Asp(OtBu)-OH StrategyNotes
Crude Peptide Purity (by HPLC) ~60%~75%The milder conditions of Fmoc-SPPS often result in a cleaner crude product with fewer side reactions[5].
Major Impurity Type Truncated sequences, Aspartimide-related productsDeletion sequences, Aspartimide-related productsAspartimide formation is a known side reaction for Asp(OtBu) derivatives in both strategies[3][6].
Final Purified Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after preparative HPLC purification.
Overall Yield of Purified Peptide ~20%~35%Higher crude purity generally simplifies purification and leads to a better recovery of the final product[5].
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the identity of the synthesized peptide and its impurities[2].

Experimental Protocols

A robust and reproducible HPLC method is crucial for the accurate analysis of synthetic peptides. The following is a standard protocol for the reversed-phase HPLC analysis of a crude or purified peptide.

Protocol: Analytical RP-HPLC of a Synthetic Peptide
  • Instrumentation:

    • HPLC system with a binary gradient pump, autosampler, and UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[7].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[4].

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[4].

  • Sample Preparation:

    • Dissolve the lyophilized crude or purified peptide in Mobile Phase A or a suitable solvent (e.g., water with a small amount of acetonitrile) to a concentration of 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-45°C.

    • Detection Wavelength: 214 nm or 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present)[7][8].

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0 5
      30 60
      31 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all peaks and multiplying by 100[8].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from solid-phase peptide synthesis to the final analysis and purification by HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification Resin Resin Loading Coupling Iterative Coupling & Deprotection (this compound or Alternative) Resin->Coupling Cleavage Cleavage & Global Deprotection Coupling->Cleavage Crude_HPLC Crude Peptide Analysis (RP-HPLC) Cleavage->Crude_HPLC Crude Peptide Prep_HPLC Preparative RP-HPLC Crude_HPLC->Prep_HPLC Purification Pure_HPLC Purity Analysis of Fractions (RP-HPLC) Prep_HPLC->Pure_HPLC Collect Fractions Lyophilization Pooling & Lyophilization Pure_HPLC->Lyophilization Pool Pure Fractions Final_QC Final QC (HPLC, MS) Lyophilization->Final_QC Purified Peptide G Desired Desired Peptide (Correct Mass) Aspartimide Aspartimide Intermediate (Mass - 18 Da) Desired->Aspartimide Side Reaction (During Synthesis/Cleavage) Truncated Truncated Peptides (Lower Mass) Alpha_Peptide α-Peptide Impurity (Correct Mass, Different Retention Time) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide Impurity (Correct Mass, Different Retention Time) Aspartimide->Beta_Peptide Ring Opening

References

A Comparative Guide to Purity Assessment of Peptides Synthesized with Asp(OtBu) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The incorporation of aspartic acid, a frequently occurring amino acid, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a heterogeneous mixture of impurities. This guide provides an objective comparison of the purity outcomes when using the standard tert-butyl (OtBu) protection for aspartic acid against alternative strategies designed to mitigate this side reaction. While the activating group, such as OSu (N-Hydroxysuccinimide ester), is crucial for the coupling reaction, the primary source of aspartic acid-related impurities stems from the side-chain protecting group, in this case, OtBu. This guide will focus on the purity challenges associated with the Asp(OtBu) moiety, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), and present supporting data for alternative approaches.

The Challenge: Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based SPPS, the repeated exposure to basic conditions required for Fmoc-group removal can catalyze an intramolecular cyclization of the aspartic acid residue. The backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue, forming a five-membered succinimide ring known as an aspartimide intermediate.[1][2][3] This intermediate is unstable and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. Furthermore, racemization at the α-carbon of the aspartic acid can occur, leading to the formation of D-aspartyl and D-β-aspartyl peptides.[2] These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.[4]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal neighboring residue.[2][5]

Comparative Performance of Aspartic Acid Protecting Groups

To address the challenge of aspartimide formation, several alternative protecting groups for the β-carboxyl group of aspartic acid have been developed. These alternatives primarily focus on increasing steric hindrance around the side chain to disfavor the cyclization reaction or protecting the backbone amide nitrogen to prevent the initial intramolecular attack.

Data Presentation: Purity of a Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

The following table summarizes the purity of a model peptide known to be highly susceptible to aspartimide formation, synthesized using different aspartic acid protection strategies. The purity is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Aspartic Acid DerivativeProtection Strategy% Target Peptide (α-Asp)% Aspartimide-Related ImpuritiesReference
Fmoc-Asp(OtBu)-OHStandard Side-Chain Protection~70-80%~20-30%[6][7]
Fmoc-Asp(OMpe)-OHBulky Side-Chain Ester~90-95%~5-10%[4][6]
Fmoc-Asp(OEpe)-OHBulky Side-Chain Ester>95%<5%[6]
Fmoc-Asp(OPhp)-OHBulky Side-Chain Ester>98%<2%[6]
Fmoc-Asp(OBno)-OHBulky Side-Chain Ester>99%<1%[6][8]
Fmoc-Asp(OtBu)-(Dmb)Gly-OHBackbone Protection (Dipeptide)>99%<1%[9]

Note: The data presented are representative values from studies on challenging peptide sequences and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and purification methods.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity assessment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Procedure

This protocol outlines a general procedure for the synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of aspartic acid, use the desired protected derivative (e.g., Fmoc-Asp(OtBu)-OH or an alternative).

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide pellet.[8]

Protocol 2: RP-HPLC for Purity Assessment

This protocol describes a standard method for analyzing the purity of the crude peptide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter before injection.

  • Purity Calculation: Peptide purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[10][11]

Protocol 3: LC-MS for Identity Confirmation and Impurity Characterization

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the target peptide and identify impurities.

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Conditions: The same LC conditions as in Protocol 2 can generally be used, although replacing TFA with formic acid (FA) in the mobile phases is often preferred to reduce ion suppression in the MS.[12]

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide and its impurities.

    • The observed molecular weight of the main peak should correspond to the theoretical molecular weight of the target peptide.

    • Impurities such as aspartimide-related products will have the same molecular weight as the target peptide but different retention times. Tandem MS (MS/MS) can be used to fragment the peptide ions and confirm the amino acid sequence, which can help differentiate between α- and β-aspartyl isomers based on their fragmentation patterns.[1][13]

Mandatory Visualization

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Purity Assessment cluster_impurities Potential Impurities Resin Solid Support (Resin) Coupling1 Couple First Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Asp(X)-OH (X = OtBu or Alternative) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Aspartimide Aspartimide Coupling2->Aspartimide Side Reaction (if X = OtBu) Elongation Repeat Coupling/ Deprotection Cycles Deprotection2->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC LC_MS LC-MS Analysis Crude_Peptide->LC_MS Data_Analysis Data Analysis & Purity Calculation RP_HPLC->Data_Analysis LC_MS->Data_Analysis beta_Peptide β-Aspartyl Peptide Aspartimide->beta_Peptide Racemized D-Aspartyl Peptide Aspartimide->Racemized

Caption: Experimental workflow for peptide synthesis and purity assessment.

G cluster_main Aspartimide Formation Pathway cluster_products Resulting Mixture Start Peptide-Asp(OtBu)-Gly-Resin Intermediate Cyclic Aspartimide Intermediate Start->Intermediate Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Intermediate Catalyzes Alpha Desired α-Aspartyl Peptide Intermediate->Alpha Hydrolysis Beta β-Aspartyl Impurity Intermediate->Beta Hydrolysis Racemized Racemized Impurities (D-Asp, D-β-Asp) Intermediate->Racemized Epimerization & Hydrolysis

Caption: Mechanism of aspartimide formation and resulting impurities.

Conclusion

The purity of synthetic peptides containing aspartic acid is significantly influenced by the choice of the side-chain protecting group. While the standard Boc-Asp(OtBu)-OH (used in Boc-SPPS) or more commonly Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS) are widely used, they are highly susceptible to aspartimide formation, leading to a complex mixture of impurities that can be challenging and costly to purify. For sequences prone to this side reaction, employing alternative strategies is highly recommended.

The use of sterically hindered side-chain protecting groups, such as Fmoc-Asp(OBno)-OH, has been shown to dramatically reduce or virtually eliminate aspartimide formation, resulting in significantly higher purity of the crude peptide.[6][8] Similarly, backbone protection strategies, like the use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides, are extremely effective in preventing this side reaction.[9]

The selection of the appropriate aspartic acid derivative should be a careful consideration based on the peptide sequence, the desired final purity, and the overall cost-effectiveness of the synthesis and purification process. For critical applications, such as the development of therapeutic peptides, the upfront investment in more advanced protecting group strategies can lead to higher quality material and more reliable downstream results. Rigorous purity assessment using a combination of RP-HPLC for quantification and LC-MS for identity confirmation is essential to ensure the quality and homogeneity of the final peptide product.

References

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice of reagents and synthetic strategy is a critical decision impacting efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Asp(OtBu)-OSu, a pre-activated form of protected aspartic acid, in large-scale solid-phase peptide synthesis (SPPS). We will objectively compare its performance with the more common approach of in-situ activation of Boc-Asp(OtBu)-OH and discuss its standing relative to the widely adopted Fmoc/tBu strategy.

The incorporation of aspartic acid is a well-known challenge in peptide synthesis, primarily due to the risk of aspartimide formation, a side reaction that can lead to impurities that are difficult to separate. The selection of an appropriate protecting group and activation strategy is therefore paramount to a successful and cost-effective manufacturing campaign.

Performance and Strategic Comparison: Pre-activated vs. In-situ Activation

The central choice in Boc-based strategies for incorporating aspartic acid revolves around using a pre-activated ester, such as the N-hydroxysuccinimide (OSu) ester, or activating the free carboxylic acid of Boc-Asp(OtBu)-OH directly in the reaction vessel using coupling reagents like HBTU or HATU.

This compound (Pre-activated Strategy)

Utilizing a pre-activated ester like this compound offers several potential advantages in a large-scale manufacturing environment. OSu esters are known for their favorable reactivity and relative stability, allowing them to be prepared, isolated, and stored.[1] This can lead to more consistent and predictable coupling reactions. The primary benefit lies in the simplification of the coupling step; no additional, and often expensive and hazardous, coupling reagents are required at the point of synthesis. This can streamline the process, reduce the number of reagents to be handled and dispensed on a large scale, and potentially minimize side reactions associated with the coupling agents themselves.

Boc-Asp(OtBu)-OH with In-situ Activation

The in-situ activation of Boc-Asp(OtBu)-OH is a widely practiced and flexible approach. Modern coupling reagents like HBTU and HATU are highly efficient and lead to rapid reaction times.[2] This method allows for greater control over the activation step immediately prior to coupling. However, it necessitates the handling of additional, often costly and moisture-sensitive, reagents on a large scale. Furthermore, the byproducts of these coupling reagents need to be efficiently removed, which can add complexity to the downstream washing and purification steps.

Quantitative Data Summary

While direct, publicly available, large-scale comparative studies for this compound are scarce, we can extrapolate performance based on the known properties of OSu esters and general principles of Boc-SPPS. The following tables provide an estimated comparison of key performance indicators.

Table 1: Performance Comparison of Aspartic Acid Incorporation Strategies

ParameterThis compoundBoc-Asp(OtBu)-OH + HBTU/HATUFmoc-Asp(OtBu)-OH + HBTU/HATU
Coupling Principle Pre-activated EsterIn-situ ActivationIn-situ Activation
Relative Coupling Time Moderate to FastFastFast
Reagent Complexity Lower (no coupling agent needed)Higher (requires coupling agent)Higher (requires coupling agent)
Potential for Side Reactions Lower (avoids coupling agent byproducts)Higher (potential for side reactions from coupling agents)Moderate (aspartimide formation is a key concern)
Process Simplicity HigherModerateModerate
Compatibility with Automation HighHighVery High

Table 2: Cost-Benefit Analysis

FactorThis compoundBoc-Asp(OtBu)-OH + HBTU/HATUFmoc-Asp(OtBu)-OH + HBTU/HATU
Raw Material Cost (Amino Acid Derivative) Higher initial cost per moleLower initial cost per moleGenerally higher than Boc derivatives
Ancillary Reagent Cost None for couplingHigh (cost of HBTU/HATU)High (cost of HBTU/HATU and piperidine)
Process Time & Throughput Potentially faster overall cycle due to fewer stepsFast coupling, but additional activation stepFast coupling, but requires separate deprotection step
Waste Stream Simpler (NHS is the primary byproduct)More complex (coupling agent byproducts)More complex (piperidine and coupling agent byproducts)
Overall Process Economics Potentially favorable for very large scales due to process simplificationCan be cost-effective, but ancillary reagent costs are significantOften favored for complex peptides despite higher initial costs due to higher purity profiles

Experimental Protocols

Below are generalized protocols for the key steps in large-scale Boc-SPPS, highlighting the differences between using a pre-activated OSu ester and an in-situ activation method.

Protocol 1: Coupling of this compound (Large-Scale)

  • Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in a large-scale reaction vessel.

  • Nα-Boc Deprotection: Treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This is followed by washing steps with DCM and a neutralization step using a base like Diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • Dissolve this compound (typically 1.5 to 3.0 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the dissolved this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature. Reaction times can vary from 1 to 4 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and the N-hydroxysuccinimide byproduct.

Protocol 2: In-situ Coupling of Boc-Asp(OtBu)-OH (Large-Scale)

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Asp(OtBu)-OH (1.5 to 3.0 equivalents) and a coupling reagent such as HBTU (1.5 to 3.0 equivalents) in DMF.

    • Add DIEA (3.0 to 6.0 equivalents) to the amino acid solution to facilitate activation.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature. Coupling is typically rapid (30 minutes to 2 hours).

    • Monitor the reaction for completion.

  • Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts from the coupling agent.

Mandatory Visualizations

experimental_workflow cluster_osu This compound Workflow cluster_insitu In-situ Activation Workflow osu_deprotection Nα-Boc Deprotection & Neutralization osu_coupling Coupling with This compound osu_deprotection->osu_coupling Add pre-activated AA osu_wash Washing osu_coupling->osu_wash Remove NHS & excess AA insitu_deprotection Nα-Boc Deprotection & Neutralization insitu_activation Activate Boc-Asp(OtBu)-OH with HBTU/DIEA insitu_deprotection->insitu_activation Prepare activated AA insitu_coupling Coupling insitu_activation->insitu_coupling insitu_wash Washing insitu_coupling->insitu_wash Remove byproducts & excess reagents

Caption: A comparison of the experimental workflows for coupling using a pre-activated OSu ester versus in-situ activation.

decision_matrix start Select Asp Incorporation Strategy cost Is minimizing ancillary reagent cost the top priority? start->cost speed Is fastest possible coupling time critical? cost->speed No process Is process simplification and reduced side reactions key? cost->process Yes osu Consider this compound speed->osu No insitu Consider in-situ activation (Boc-Asp(OtBu)-OH + HBTU) speed->insitu Yes process->speed No process->osu Yes

Caption: A decision matrix to guide the selection of an aspartic acid incorporation strategy in large-scale Boc-SPPS.

Conclusion

The choice between this compound and in-situ activation of Boc-Asp(OtBu)-OH for large-scale peptide synthesis is a nuanced one, heavily dependent on the specific manufacturing context.

This compound presents a compelling case for campaigns where process simplification, consistency, and minimizing the handling of hazardous coupling reagents are primary drivers. The higher initial cost of the pre-activated derivative may be offset by savings in ancillary reagents, reduced batch failures, and a more streamlined waste disposal process. This makes it a strong candidate for dedicated, high-volume manufacturing of a specific peptide.

In-situ activation offers greater flexibility and is backed by a wealth of literature and established protocols. For contract manufacturing organizations (CMOs) handling a diverse range of peptides or for processes where maximizing coupling speed for every cycle is the absolute priority, this remains an excellent and robust option.

Ultimately, the most cost-effective strategy can only be determined by a thorough process evaluation, including a pilot-scale synthesis and a detailed cost analysis of all raw materials, labor, and waste management for the specific peptide . While the Fmoc/tBu strategy remains the dominant choice for many modern peptide therapeutics due to its milder conditions and often cleaner crude products, a well-optimized Boc-based strategy, potentially leveraging the advantages of pre-activated esters like this compound, can still be a highly competitive and economically viable approach for large-scale peptide manufacturing.

References

A Researcher's Guide to Evaluating Alternative Protecting Groups for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate incorporation of aspartic acid into synthetic peptides is a critical step, frequently complicated by the formation of aspartimide-related impurities. This side reaction can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their epimers, compromising the yield, purity, and biological activity of the final product. The conventional O-tert-butyl (OtBu) protecting group often falls short in preventing this issue, especially in sequences known to be susceptible, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.

This guide provides an objective comparison of alternative protecting groups for the β-carboxyl group of aspartic acid, supported by quantitative experimental data. We will delve into the performance of sterically hindered ester groups, orthogonal protecting groups, and innovative non-ester-based and backbone protection strategies, offering detailed protocols to aid in their practical implementation.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization that occurs under the basic conditions of Fmoc-deprotection during solid-phase peptide synthesis (SPPS).[1][2] The backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain β-ester, forming a five-membered succinimide ring. This intermediate is prone to hydrolysis, which can occur at either carbonyl group, leading to the desired α-peptide or the isomeric β-peptide. Furthermore, the α-carbon of the aspartimide is susceptible to epimerization under basic conditions.[3]

Figure 1. Mechanism of base-catalyzed aspartimide formation.

Comparative Performance of Alternative Protecting Groups

To mitigate aspartimide formation, several strategies have been developed, primarily focusing on:

  • Bulky Ester Protecting Groups: Increasing the steric hindrance around the β-carboxyl group to physically block the nucleophilic attack.[4]

  • Orthogonal Protecting Groups: Allowing for selective deprotection of the aspartic acid side chain under conditions orthogonal to the Fmoc-deprotection and final cleavage.[2]

  • Non-Ester-Based Protecting Groups: Replacing the ester linkage with a more stable bond to prevent cyclization.[3][4]

  • Backbone Protection: Modifying the backbone amide nitrogen to prevent it from acting as a nucleophile.[1][5]

The following table summarizes the quantitative performance of various protecting groups in the synthesis of a model peptide known to be highly prone to aspartimide formation.

Protecting Group DerivativeCategory% Aspartimide-Related ImpuritiesDesired Peptide YieldKey AdvantagesDisadvantages
Fmoc-Asp(OtBu)-OH Standard EsterHighLow to ModerateLow cost, readily available.Prone to significant aspartimide formation in susceptible sequences.[2][6]
Fmoc-Asp(OMpe)-OH Bulky EsterModerateModerateReduced aspartimide formation compared to OtBu.[6][7]Higher cost than OtBu.
Fmoc-Asp(OEpe)-OH Bulky EsterLowHighSignificant reduction in side reactions.[3][8]Higher cost.
Fmoc-Asp(OPhp)-OH Bulky EsterVery LowHighExcellent suppression of aspartimide formation.[3][8]Higher cost.
Fmoc-Asp(OBno)-OH Bulky EsterNegligibleVery HighVirtually eliminates aspartimide formation; improves chiral stability.[3][6][9][10]Highest cost among bulky esters.
Fmoc-Asp(OAll)-OH OrthogonalSequence DependentSequence DependentAllows for selective on-resin side-chain deprotection using a palladium catalyst.[2]Requires specific, potentially toxic, palladium catalyst for removal.[11]
Fmoc-Asp(CSY)-OH Non-EsterNegligibleVery HighCompletely suppresses aspartimide formation by using a stable C-C bond; enhances solubility.[4][12][13]Requires a specific oxidative cleavage step (e.g., with NCS) which may not be compatible with all residues.[2][4]
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Backbone ProtectionNegligibleVery HighCompletely inhibits aspartimide formation at the Asp-Gly motif.[5][14][15]Limited to specific dipeptide sequences; can have slower coupling kinetics.[1][5]

Data compiled from multiple studies on model peptides such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) under standard Fmoc-SPPS conditions.[3][6][8] Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Successful implementation of these alternative protecting groups requires optimized protocols. Below are detailed methodologies for their incorporation and specific deprotection steps where applicable.

Experimental_Workflow cluster_SPPS_Cycle Iterative SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection End of sequence Start Start with Resin-Bound Peptide Start->Fmoc_Deprotection Special_Deprotection Orthogonal/Special Deprotection (If Applicable, e.g., Pd(0) for OAll, NCS for CSY) Final_Deprotection->Special_Deprotection Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Skip if not needed Special_Deprotection->Cleavage Proceed if needed Analysis Purification & Analysis (HPLC, Mass Spectrometry) Cleavage->Analysis

Figure 2. General experimental workflow for Fmoc-based SPPS.

Protocol 1: Standard Coupling of Fmoc-Asp(Side Chain Protected)-OH

This protocol is applicable for bulky ester-protected aspartic acid derivatives such as Fmoc-Asp(OMpe)-OH , Fmoc-Asp(OEpe)-OH , and Fmoc-Asp(OBno)-OH .

  • Materials:

    • Fmoc-protected Aspartic Acid derivative (e.g., Fmoc-Asp(OBno)-OH)

    • Peptide-resin with a free N-terminal amine

    • Coupling reagent (e.g., HBTU, HATU)

    • Base (e.g., DIPEA)

    • DMF (peptide synthesis grade)

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

    • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling:

      • In a separate vessel, pre-activate a solution of the Fmoc-Asp derivative (4 eq.), HBTU (3.95 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

    • Confirmation: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates success).

Protocol 2: On-Resin Deprotection of Asp(OAll)

The allyl (All) ester is an orthogonal protecting group that is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is removed using a palladium(0) catalyst.[11]

  • Materials:

    • Peptide-resin containing an Asp(OAll) residue

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Meldrum's acid)

    • Anhydrous, deoxygenated DCM or THF

  • Procedure:

    • Swell the peptide-resin in anhydrous, deoxygenated DCM.

    • Prepare a solution of the palladium catalyst (e.g., 0.2 eq. Pd(PPh₃)₄) and the scavenger (e.g., 25 eq. PhSiH₃) in DCM.

    • Add the catalyst/scavenger solution to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.

    • Drain the solution and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF and DCM.

Protocol 3: Cleavage of the Cyanosulfurylide (CSY) Protecting Group

The CSY group is a non-ester-based protecting group that completely prevents aspartimide formation.[4][12] It is cleaved under mild oxidative conditions.[2][4]

  • Materials:

    • Peptide-resin containing an Asp(CSY) residue

    • N-Chlorosuccinimide (NCS)

    • Reaction solvent (e.g., DMF/H₂O/HFIP, 90:8:2)

  • Procedure:

    • Swell the peptide-resin in the reaction solvent.

    • Add N-Chlorosuccinimide (NCS) (1.1-1.5 equivalents per CSY group) to the resin.

    • Agitate the mixture at room temperature for 30 minutes.

    • Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.

    • Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM. The deprotected peptide can then be cleaved from the resin using standard TFA cocktails.

Protocol 4: Incorporation of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This backbone protection strategy involves coupling a pre-formed dipeptide to completely prevent aspartimide formation at the highly susceptible Asp-Gly motif.[5][14]

  • Procedure:

    • The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is coupled as a single unit using the standard coupling protocol (Protocol 1).

    • The subsequent amino acid is coupled to the glycine residue of the dipeptide.

    • The Dmb group remains on the backbone throughout the synthesis, preventing cyclization. It is stable to piperidine but is cleaved during the final TFA cleavage step, regenerating the native peptide backbone.[1]

Selecting the Optimal Protecting Group

The choice of an appropriate protecting group is a critical decision in peptide synthesis design. While the standard Fmoc-Asp(OtBu)-OH may suffice for non-problematic sequences, a more robust alternative is often necessary for achieving high purity and yield in complex syntheses.

Selection_Workflow Protecting Group Selection Workflow Start Peptide Sequence Contains Aspartic Acid Susceptible_Motif Contains susceptible motif? (e.g., Asp-Gly, Asp-Asn) Start->Susceptible_Motif On_Resin_Modification Selective on-resin side-chain modification required? Susceptible_Motif->On_Resin_Modification Yes Use_OtBu Use standard Fmoc-Asp(OtBu)-OH Susceptible_Motif->Use_OtBu No Max_Purity Is absolute prevention of aspartimide formation critical? On_Resin_Modification->Max_Purity No Use_OAll Use Fmoc-Asp(OAll)-OH On_Resin_Modification->Use_OAll Yes Use_Bulky_Ester Use a bulky ester (e.g., Fmoc-Asp(OBno)-OH) Max_Purity->Use_Bulky_Ester No Use_CSY_Dmb Use Fmoc-Asp(CSY)-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH Max_Purity->Use_CSY_Dmb Yes

Figure 3. A logical workflow for selecting an appropriate Asp protecting group.

Conclusion

The prevention of aspartimide formation is a crucial factor in the successful synthesis of peptides containing aspartic acid. While the standard OtBu protecting group is often insufficient for challenging sequences, a variety of effective alternatives are available. Bulky ester protecting groups, particularly Fmoc-Asp(OBno)-OH , offer a significant and often near-complete reduction in aspartimide formation with a straightforward synthetic protocol.[9][10] For applications requiring selective side-chain modification, orthogonal protecting groups like Fmoc-Asp(OAll)-OH provide essential flexibility.[2] Finally, for the most demanding syntheses where the complete elimination of aspartimide-related byproducts is paramount, non-ester-based groups like Fmoc-Asp(CSY)-OH and backbone protection strategies using Dmb-dipeptides represent the state-of-the-art.[4][14] By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.

References

Characterization of Peptides Synthesized with Boc-Asp(OtBu)-OSu by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield. The use of Boc-Asp(OtBu)-OSu for the incorporation of aspartic acid residues is a common strategy in Boc-based SPPS. However, this approach is not without its challenges, most notably the formation of aspartimide-related impurities. This guide provides a comprehensive comparison of peptides synthesized using this compound with alternative strategies, supported by Nuclear Magnetic Resonance (NMR) characterization data and detailed experimental protocols.

Performance Comparison of Aspartic Acid Protecting Groups in Boc-SPPS

The selection of a side-chain protecting group for aspartic acid significantly impacts the outcome of peptide synthesis. The tert-butyl (OtBu) group is widely used due to its compatibility with the Boc/Bzl protection scheme. However, its susceptibility to premature removal under the acidic conditions used for Boc deprotection can lead to side reactions. The most prevalent of these is the formation of a cyclic aspartimide intermediate, which can subsequently rearrange to form β-aspartyl peptides and racemized products, often inseparable from the target peptide by HPLC.

This section compares the performance of the standard Boc-Asp(OtBu)-OH with alternative protecting groups designed to mitigate aspartimide formation.

Protecting GroupSynthesis Strategy CompatibilityRisk of Aspartimide FormationAdvantagesDisadvantages
Boc-Asp(OtBu)-OH Boc-SPPSHigh, especially in Asp-Gly, Asp-Ala, Asp-Ser sequences[1]Cost-effective, readily available.Prone to aspartimide formation, leading to difficult purification.
Boc-Asp(OcHex)-OH Boc-SPPSMinimal during synthesis[2]Historically used in Boc-SPPS with good results.Requires strong acid (HF) for final cleavage, which can promote acid-catalyzed aspartimide formation[2].
Boc-Asp(OAll)-OH Boc/Fmoc-SPPS (Orthogonal)LowAllows for selective on-resin side-chain deprotection using palladium catalysts, enabling side-chain modification.Requires an additional, orthogonal deprotection step.
Boc-Asp(OFm)-OH Boc-SPPS (Orthogonal)LowThe fluorenylmethyl (Fm) ester is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc and benzyl groups.Less commonly used in standard Boc-SPPS workflows.
Boc-Asp(OMpe)-OH Boc/Fmoc-SPPSVery LowThe bulky 3-methylpent-3-yl (OMpe) ester sterically hinders aspartimide formation.[3]Higher cost and potential for slower coupling kinetics due to steric bulk.[4]

NMR Characterization of Desired Peptide vs. Aspartimide Byproduct

NMR spectroscopy is a powerful tool for the characterization of synthetic peptides and the identification of impurities such as aspartimide-related species. The formation of the five-membered succinimide ring in the aspartimide intermediate leads to distinct changes in the chemical shifts of the protons and carbons in and around the aspartic acid residue.

Below is a summary of expected ¹H NMR chemical shift ranges for a model tripeptide, Boc-Gly-Asp-Gly-OtBu, and its corresponding aspartimide byproduct.

ProtonsExpected ¹H Chemical Shift (ppm) - Boc-Gly-Asp-Gly-OtBuExpected ¹H Chemical Shift (ppm) - Aspartimide ByproductKey Observations
Asp α-CH ~4.5 - 4.8~5.0 - 5.4 (downfield shift)Significant downfield shift of the α-proton is a key indicator of aspartimide formation.
Asp β-CH₂ ~2.7 - 2.9~2.9 - 3.2 and ~3.4 - 3.7 (diastereotopic protons with larger separation)The β-protons become more diastereotopic and show a characteristic downfield shift.
Gly (C-term) α-CH₂ ~3.8 - 4.0~3.9 - 4.1Minor shifts observed.
Gly (N-term) α-CH₂ ~3.7 - 3.9~3.7 - 3.9Generally unaffected.
Boc (CH₃)₃C- ~1.4~1.4Generally unaffected.
OtBu (CH₃)₃C- ~1.45Lost in aspartimideThe signal for the OtBu protecting group will be absent in the aspartimide structure.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Boc-Gly-Asp(OtBu)-Gly-Merrifield Resin)

This protocol outlines the manual synthesis of a model tripeptide to assess the performance of this compound.

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. Attachment of the First Amino Acid (Boc-Gly-OH):

  • To a solution of Boc-Gly-OH (0.525 g, 3 mmol) in a mixture of DCM/DMF (9:1, 10 mL), add diisopropylethylamine (DIEA, 0.52 mL, 3 mmol).

  • Add the solution to the swollen resin and shake for 10 minutes.

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 0.575 g, 3 mmol) and continue shaking for 4 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

3. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA, 3 x 10 mL).

  • Wash again with DCM (3 x 10 mL).

4. Neutralization:

  • Treat the resin with 10% DIEA in DCM (10 mL) for 10 minutes.

  • Wash the resin with DCM (5 x 10 mL).

5. Coupling of the Second Amino Acid (this compound):

  • Dissolve this compound (1.16 g, 3 mmol) in DMF (10 mL).

  • Add the solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test.

6. Repeat Deprotection and Neutralization (Steps 3 & 4).

7. Coupling of the Third Amino Acid (Boc-Gly-OH):

  • Repeat the coupling procedure as in Step 2.

8. Cleavage from Resin:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely corrosive and toxic and requires specialized equipment and handling procedures) .

  • Evaporate the HF under a stream of nitrogen.

  • Triturate the residue with cold diethyl ether and centrifuge to precipitate the crude peptide.

NMR Sample Preparation and Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the crude peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).

  • Add a small amount of a reference standard (e.g., TMS).

2. NMR Data Acquisition:

  • Acquire ¹H, ¹³C, COSY, TOCSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure proper shimming and referencing of the spectra.

3. Data Analysis:

  • Assign the proton and carbon signals of the major product.

  • Identify signals corresponding to the aspartimide byproduct based on the characteristic downfield shifts of the Asp α-CH and β-CH₂ protons.

  • Quantify the level of aspartimide formation by integrating the well-resolved signals of the desired peptide and the byproduct.

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps swell_resin Swell Resin in DCM wash_resin1 Wash with DCM swell_resin->wash_resin1 deprotection Boc Deprotection (TFA/DCM) wash_resin2 Wash (DCM, IPA) deprotection->wash_resin2 neutralization Neutralization (DIEA/DCM) wash_resin2->neutralization wash_resin3 Wash (DCM) neutralization->wash_resin3 coupling Amino Acid Coupling wash_resin3->coupling wash_resin4 Wash (DMF, DCM) coupling->wash_resin4 kaiser_test Kaiser Test wash_resin4->kaiser_test kaiser_test->deprotection Next Amino Acid cleavage Cleavage from Resin (HF/Anisole) kaiser_test->cleavage Final Amino Acid precipitation Precipitation with Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Boc-SPPS Experimental Workflow

aspartimide_formation peptide Peptide with Asp(OtBu) deprotection Boc Deprotection (TFA) peptide->deprotection intermediate Protonated Amine deprotection->intermediate base Base (e.g., DIEA during neutralization or subsequent coupling) intermediate->base aspartimide Aspartimide Intermediate (Cyclic Succinimide) base->aspartimide Intramolecular Cyclization rearrangement Rearrangement/ Hydrolysis aspartimide->rearrangement alpha_peptide Desired α-Peptide rearrangement->alpha_peptide beta_peptide β-Peptide Byproduct rearrangement->beta_peptide racemized Racemized Products rearrangement->racemized

Caption: Aspartimide Formation Pathway

By understanding the potential for aspartimide formation and utilizing NMR spectroscopy for careful characterization, researchers can optimize their peptide synthesis strategies to produce high-purity peptides for a wide range of applications. For sequences known to be problematic, the use of alternative aspartic acid protecting groups with increased steric bulk or orthogonal cleavage chemistry is highly recommended.

References

Safety Operating Guide

Proper Disposal of Boc-Asp(OtBu)-OSu: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-Asp(OtBu)-OSu (Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester), a common reagent in peptide synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Quantitative Safety Data

The following table summarizes key safety and physical properties of this compound.

PropertyValueReference
CAS Number 50715-50-9[1][2][3]
Molecular Formula C₁₇H₂₆N₂O₈[1][2][3]
Molecular Weight 386.40 g/mol [1][2][3]
Appearance White to off-white powder
Melting Point 98-102 °C[1][2]
Storage Temperature -20°C[1][2]
Storage Class 13 - Non Combustible Solids[1][2]
WGK (Water Hazard Class) 3 (highly hazardous to water)[1]

Experimental Protocol: Deactivation of this compound for Disposal

The reactive N-hydroxysuccinimide (NHS) ester group of this compound must be deactivated (quenched) before disposal to prevent unintended reactions in the waste stream. This is achieved by hydrolysis or by reaction with a primary amine.

Objective: To safely deactivate residual or waste this compound prior to collection for chemical waste disposal.

Materials:

  • Waste this compound (solid or in an organic solvent like DMF or DMSO)

  • Quenching solution: 1 M Tris-HCl (pH 8.0-8.5) or 1 M glycine solution.

  • Appropriate chemical waste containers, clearly labeled.

  • Stir plate and stir bar (optional).

Procedure:

  • Preparation: In a designated chemical fume hood, place the container with the this compound waste. If the waste is a solution, ensure it is in a flask or beaker that can accommodate the addition of the quenching solution.

  • Quenching:

    • Slowly add an excess of the 1 M Tris-HCl or 1 M glycine solution to the this compound waste. A general rule is to add at least a 10-fold molar excess of the amine quenching agent relative to the estimated amount of the NHS ester. For practical purposes in a disposal scenario, adding a generous volume of the quenching solution is recommended.

    • If the this compound is in a solid form, first dissolve it in a minimal amount of a compatible solvent (e.g., DMF or DMSO) before adding the quenching solution.

  • Incubation: Gently stir or swirl the mixture. Allow the reaction to proceed at room temperature for at least one hour to ensure complete deactivation of the NHS ester. The rate of hydrolysis and quenching is significantly faster at a slightly basic pH (7.2-8.5).

  • Collection: After the incubation period, transfer the deactivated solution into a designated hazardous waste container. The container should be appropriately labeled with the contents, including the name of the chemical, the solvent used, and the quenching agent.

  • Disposal of Contaminated Labware: Any labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be collected in a designated solid hazardous waste container. Reusable glassware should be decontaminated by soaking in a suitable cleaning solution after an initial rinse with a solvent (collect the rinse as hazardous waste).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_deactivate Deactivation Protocol cluster_collection Waste Collection cluster_end Final Disposal start Identify this compound Waste dissolve Dissolve in compatible solvent (if solid) start->dissolve solid_waste Collect contaminated labware in labeled hazardous solid waste container start->solid_waste quench Add excess quenching solution (e.g., 1M Tris, pH 8.5) dissolve->quench incubate Incubate for at least 1 hour at room temperature quench->incubate liquid_waste Collect deactivated solution in labeled hazardous liquid waste container incubate->liquid_waste dispose Arrange for pickup by licensed professional waste disposal service liquid_waste->dispose solid_waste->dispose

Disposal workflow for this compound.

Final Disposal

Never dispose of this compound or its deactivated solution down the drain. All waste streams, including the deactivated liquid waste and contaminated solid waste, must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for waste pickup.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Asp(OtBu)-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the handling and disposal of Boc-Asp(OtBu)-OSu are critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, establishing a foundation of safety and confidence when working with this common peptide synthesis reagent.

This compound, or Boc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is a moisture-sensitive powder that requires careful handling to prevent exposure and maintain its chemical reactivity. The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is essential to prevent exposure.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side shieldsProtects against accidental splashes and airborne powder.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact and irritation.[1]
Body Protection A fully-fastened laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRequired when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial due to its reactivity, particularly with moisture. Following these procedures will minimize risks and ensure the integrity of the reagent.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and dark place, with a recommended temperature of -20°C.[2][3]

  • Keep the container tightly sealed to prevent moisture ingress.

Weighing and Preparation of Solutions (To be performed in a chemical fume hood):
  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Place a weigh boat or appropriate container on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.

  • Once the desired amount is weighed, securely close the primary container of this compound.

  • To prepare a solution, add a suitable anhydrous solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) to the weighed powder in a separate flask. Do not use buffers containing primary amines, such as Tris, as they will react with the NHS ester.[4]

  • Gently swirl the mixture until the solid is completely dissolved. Keep the solution container tightly sealed when not in use.

PPE_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Need to handle This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh Powder: - Equilibrate container to RT - Use clean spatula - Avoid dust generation fume_hood->weigh dissolve Prepare Solution: - Use anhydrous solvent - Avoid primary amine buffers weigh->dissolve seal Securely seal all containers dissolve->seal store Store at -20°C seal->store dispose Follow Disposal Plan seal->dispose

Diagram 1. Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Waste Management

Unused or waste this compound must be chemically inactivated before disposal to mitigate potential hazards. The primary reactivity concern for disposal is the N-hydroxysuccinimide (NHS) ester group's susceptibility to hydrolysis.

Chemical Inactivation (Hydrolysis):

This procedure must be performed in a chemical fume hood.

  • Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • For any unused solid this compound, dissolve it in a minimal amount of a compatible solvent like DMF or DMSO.

  • Slowly and with stirring, add the 1 M NaOH solution to the dissolved waste. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.

  • Allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete. This will break down the reactive NHS ester.

  • Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution. Use pH paper to monitor the pH.

Final Disposal:
  • Containerize the Waste: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste this compound (hydrolyzed and neutralized)" and the date.

  • Solid Waste: Any contaminated materials such as gloves, weigh boats, and paper towels should be collected in a sealed, labeled bag and disposed of as solid chemical waste.

  • Consult Local Regulations: Dispose of all waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Disposal_Workflow start Start: Unused or Waste This compound in_fume_hood Perform in Chemical Fume Hood start->in_fume_hood dissolve_waste Dissolve waste in compatible solvent (e.g., DMF) in_fume_hood->dissolve_waste hydrolyze Add 1M NaOH (2:1 molar excess) and stir for at least 1 hour dissolve_waste->hydrolyze neutralize Neutralize to pH 6-8 with 1M HCl hydrolyze->neutralize containerize Transfer to labeled hazardous waste container neutralize->containerize dispose Dispose according to institutional and local regulations containerize->dispose

Diagram 2. Step-by-step process for the safe disposal of this compound.

By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the successful progression of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp(OtBu)-OSu
Reactant of Route 2
Reactant of Route 2
Boc-Asp(OtBu)-OSu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.